molecular formula C4H4BrN3O2 B1365320 Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate CAS No. 704911-47-7

Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate

Cat. No.: B1365320
CAS No.: 704911-47-7
M. Wt: 206 g/mol
InChI Key: GRIBRWPXKUMRDX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate is a useful research compound. Its molecular formula is C4H4BrN3O2 and its molecular weight is 206 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIBRWPXKUMRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478669
Record name Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
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Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704911-47-7
Record name Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate
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Foundational & Exploratory

A Proposed Synthetic Strategy for Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide outlines a proposed, multi-step synthetic pathway for Methyl 5-bromo-4H-triazole-3-carboxylate, a novel heterocyclic compound of potential interest in medicinal chemistry and materials science. Given the absence of a direct, documented synthesis in the current literature, this paper constructs a scientifically rigorous and plausible route based on well-established, analogous reactions reported for similar triazole systems. We will delve into the mechanistic rationale behind each proposed transformation, provide detailed, field-proven experimental protocols, and discuss key considerations for reaction monitoring, purification, and characterization. This document serves as a foundational blueprint for researchers aiming to synthesize and explore the properties of this and related halogenated triazole esters.

Introduction and Strategic Overview

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, appearing in a wide range of approved pharmaceuticals due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to serve as a bioisostere for other functional groups. The introduction of a bromine atom and a methyl carboxylate group at the C5 and C3 positions, respectively, of a 4H-triazole ring is anticipated to yield a molecule with unique electronic and steric properties, making it a valuable building block for combinatorial chemistry and targeted drug design.

Our proposed synthesis is a three-step process commencing with the commercially available and inexpensive starting material, thiosemicarbazide. The core logic of the pathway is as follows:

  • Cyclization and Esterification: Construction of the methyl 1H-1,2,4-triazole-3-carboxylate ring system via a condensation reaction.

  • Tautomerization and Isomer Separation: Understanding the tautomeric equilibrium between the 1H and 4H forms of the triazole ring, which is crucial for the subsequent regioselective reaction.

  • Regioselective Bromination: Introduction of the bromine atom at the C5 position of the 4H-triazole tautomer to yield the final target compound.

This strategy is designed to be robust, scalable, and reliant on readily accessible reagents and standard laboratory techniques.

Logical Workflow of the Proposed Synthesis```dot

G A Step 1: Ring Formation Thiosemicarbazide + Glyoxylic Acid B Intermediate A 5-Thioxo-1,2,4-triazolidine-3-carboxylic acid A->B Condensation C Step 2: Desulfurization & Esterification Oxidation (e.g., HNO3) + Methanol/H+ B->C Oxidation D Intermediate B Methyl 4H-1,2,4-triazole-3-carboxylate C->D Esterification E Step 3: Electrophilic Bromination N-Bromosuccinimide (NBS) D->E Brominating Agent F Final Product Methyl 5-bromo-4H-triazole-3-carboxylate E->F Reaction

Caption: Mechanism of electrophilic bromination at C5.

Safety and Handling Considerations

  • Thiosemicarbazide: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. It is also light-sensitive. Store in a cool, dark place and handle with care.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. All operations should be conducted in a fume hood.

Conclusion

This guide presents a viable and logically sound synthetic route to the novel compound Methyl 5-bromo-4H-triazole-3-carboxylate. By leveraging established, high-yielding reactions for analogous systems, this proposed pathway offers a solid starting point for researchers. The success of this synthesis will rely on careful execution of the described protocols and rigorous analytical characterization of the intermediates and the final product. The principles and techniques outlined herein are broadly applicable to the synthesis of other functionalized triazole derivatives, further underscoring the utility of this work for the broader chemical and pharmaceutical research communities.

"Methyl 5-bromo-4H-triazole-3-carboxylate IUPAC name"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the IUPAC Nomenclature of Methyl 5-bromo-4H-triazole-3-carboxylate

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, valued for its broad spectrum of biological activities.[1] The precise naming of its derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) is paramount for unambiguous scientific communication, regulatory submissions, and patent filings. This guide provides a comprehensive analysis of the IUPAC nomenclature for Methyl 5-bromo-4H-triazole-3-carboxylate , a representative substituted 1,2,4-triazole. We will deconstruct the name by systematically applying IUPAC rules for heterocyclic systems, including parent ring identification, numbering conventions, and functional group prioritization. Furthermore, this document presents a representative synthetic protocol for a core triazole structure, offering practical context for researchers in drug discovery and chemical development.

Foundational Concepts: Triazole Isomerism and Heterocyclic Nomenclature

Triazoles are five-membered heterocyclic aromatic compounds containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃.[1] They exist as two constitutional isomers, differentiated by the relative positions of their nitrogen atoms: 1,2,3-triazoles and 1,2,4-triazoles.[1][2]

  • 1,2,3-Triazole: Features three contiguous nitrogen atoms.

  • 1,2,4-Triazole: Features nitrogen atoms at positions 1, 2, and 4.

The subject of this guide, Methyl 5-bromo-4H-triazole-3-carboxylate, is a derivative of the 1,2,4-triazole isomer. The naming of such substituted heterocycles follows a hierarchical set of IUPAC rules designed to produce a single, unambiguous name.[3]

Systematic Derivation of the IUPAC Name

The process of naming a complex organic molecule is a logical sequence of steps. The name "Methyl 5-bromo-4H-triazole-3-carboxylate" can be systematically validated by dissecting its structure according to these principles.

Step 1: Identification of the Parent Heterocycle

The core structure is a five-membered ring with three nitrogen atoms and two carbon atoms, identifying it as a triazole. The substituents are attached in a pattern consistent with the 1,2,4-triazole ring system.

Step 2: Numbering the 1,2,4-Triazole Ring

Correct numbering is the most critical step. For heterocyclic systems, the numbering convention aims to assign the lowest possible locants (numbers) to the heteroatoms.

  • Rule: Numbering begins at the heteroatom that is part of a N-N bond and proceeds towards the other nitrogen of that bond. In 1,2,4-triazole, this means starting at the nitrogen in the 1-position.

  • Indicated Hydrogen (4H): The "4H" designation is crucial. It specifies that the nitrogen atom at position 4 is saturated, meaning it bears a hydrogen atom (or is the point of attachment for a substituent in other derivatives) and is not part of a double bond within the ring. This hydrogen is known as the 'indicated hydrogen'.[4]

Step 3: Prioritization of Functional Groups

The molecule has two substituents attached to the triazole ring: a bromo group (–Br) and a methyl carboxylate group (–COOCH₃). IUPAC has established a clear order of precedence for functional groups to determine the suffix of the name.[3]

PriorityFunctional Group ClassSuffix (if Principal Group)Prefix (if Substituent)
1 Carboxylic acids-oic acidcarboxy-
2 Esters -oate / -carboxylate alkoxycarbonyl-
3 Amides-amidecarbamoyl-
4 Aldehydes-alformyl- / oxo-
5 Ketones-oneoxo-
6 Alcohols-olhydroxy-
7 Amines-amineamino-
............
Low Halogens (none)bromo-, chloro-, etc.

Source: Adapted from IUPAC functional group priority rules.[5][6][7]

Based on this hierarchy, the ester group is the principal functional group , and it dictates the suffix of the name ("-carboxylate"). The bromo group is treated as a prefix ("bromo-").[7]

Step 4: Assembling the Full IUPAC Name

With the parent ring, numbering, and priorities established, the name is assembled as follows:

  • Principal Group Suffix: The principal group is an ester of a carboxylic acid attached to a ring. The suffix is "-carboxylate". Since it is a methyl ester, the name begins with "Methyl".

  • Parent Ring: The parent ring is a 1,2,4-triazole with an indicated hydrogen at position 4, hence "4H-1,2,4-triazole".

  • Assigning Locants: The principal functional group (the carboxylate) is given the lowest possible number, which is position 3. The bromo substituent is therefore at position 5.

  • Prefixes: The bromo substituent is cited as a prefix with its locant: "5-bromo".

  • Final Assembly: The components are combined in the order: (Ester alkyl group) (Prefixes with locants) (Parent hydride) (Locant of principal group)-(Suffix).

This logical process confirms the name: Methyl 5-bromo-4H-triazole-3-carboxylate .

IUPAC_Naming_Process cluster_structure Structural Analysis cluster_rules IUPAC Rule Application cluster_assembly Name Assembly A Identify Parent: 1,2,4-Triazole Ring B Identify Substituents: -Br -COOCH3 C Note Indicated Hydrogen: 'H' at N4 D Prioritize Groups: Ester > Bromo C->D E Number Ring: Start at N1, lowest locant for principal group (C3) F Ester Group: Methyl E->F G Prefix: 5-bromo H Parent Hydride: 4H-1,2,4-triazole I Suffix: 3-carboxylate J Final IUPAC Name: Methyl 5-bromo-4H-triazole-3-carboxylate

Caption: Logical workflow for deriving the IUPAC name.

The chemical structure and its corresponding IUPAC numbering are visualized below.

Caption: Structure and IUPAC numbering of the molecule.

Representative Synthetic Protocol: Synthesis of Methyl 1,2,4-triazole-3-carboxylate

To provide a practical context for professionals engaged in chemical synthesis, this section outlines a robust, multi-step procedure for creating the core Methyl 1,2,4-triazole-3-carboxylate structure, which serves as a precursor for derivatives like the bromo-substituted target compound. This protocol is adapted from established methodologies.[8][9]

Objective:

To synthesize Methyl 1,2,4-triazole-3-carboxylate from readily available starting materials.

Materials & Equipment:
  • Thiosemicarbazide

  • Oxalic acid

  • Nitric acid (50%)

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Beakers, graduated cylinders, filtration apparatus

  • pH meter or pH paper

Step-by-Step Procedure:

Step I: Synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid (Intermediate 4)

  • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiosemicarbazide (0.1 mol) and oxalic acid (0.1 mol).

  • Add 200 mL of deionized water to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate is typically used directly in the next step without isolation.[9]

Step II: Desulfurization to form 1,2,4-triazole-3-carboxylic acid (Intermediate 5)

  • To the reaction mixture from Step I, slowly add 50% nitric acid (approx. 0.3 mol) dropwise while stirring in an ice bath to control the exothermic reaction.

  • Once the addition is complete, heat the mixture to 60°C and maintain for 6 hours.[9]

  • Cool the reaction mixture in an ice bath. Adjust the pH to ~3-4 with a concentrated sodium hydroxide solution to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 1,2,4-triazole-3-carboxylic acid.

Step III: Esterification to Methyl 1,2,4-triazole-3-carboxylate (Final Product)

  • In a 250 mL round-bottom flask, suspend the dried 1,2,4-triazole-3-carboxylic acid (0.05 mol) in 150 mL of methanol.

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 8-12 hours until the reaction is complete (monitored by TLC).

  • Cool the solution and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of methanol under reduced pressure. The resulting precipitate is the target product.

  • Filter the solid, wash with a small amount of cold water, and recrystallize from methanol to obtain pure Methyl 1,2,4-triazole-3-carboxylate.[8]

Synthesis_Workflow A Thiosemicarbazide + Oxalic Acid B Intermediate 4: 5-mercapto-1,2,4-triazole- 3-carboxylic acid A->B Condensation/ Cyclization C Intermediate 5: 1,2,4-triazole-3-carboxylic acid B->C Desulfurization (Nitric Acid) D Final Product: Methyl 1,2,4-triazole- 3-carboxylate C->D Esterification (Methanol/H2SO4)

Caption: High-level workflow for the synthesis protocol.

Conclusion

The IUPAC name Methyl 5-bromo-4H-triazole-3-carboxylate is a precise descriptor of the molecule's chemical architecture, derived from a systematic application of established nomenclature rules. A clear understanding of parent heterocycle identification, ring numbering conventions, and functional group prioritization is essential for any scientist working with complex organic molecules. This guide has provided a logical deconstruction of the naming process and a relevant synthetic protocol, offering both theoretical clarity and practical insight for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to GSK1016790A (CAS 704911-47-7): A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, mechanism of action, biological effects, and practical experimental protocols.

Introduction and Core Compound Identity

GSK1016790A has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4.[1][2] TRPV4 is a non-selective cation channel that is widely expressed and functions as a polymodal sensor, responding to a variety of stimuli including heat, mechanical stress, and endogenous ligands.[2][3][4] Due to its potent and selective activation of TRPV4, GSK1016790A has superseded less specific agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[2][5]

While the CAS number 704911-47-7 has also been associated with Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, this guide focuses exclusively on GSK1016790A, given its extensive characterization and significant utility in biological research.[6][7][8][9]

Physicochemical and Handling Properties

A thorough understanding of the physicochemical properties of GSK1016790A is paramount for its effective use in experimental settings.

PropertyValueSource
CAS Number 942206-85-1 (for GSK1016790A)[10][11]
Molecular Formula C29H32Cl2N4O5S2[12]
Molecular Weight 655.61 g/mol [12][13]
Purity ≥97% (HPLC)[12]
Appearance Powder[11]
Solubility Soluble in DMSO. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[13]
Storage Store in an inert atmosphere at 2-8°C.[8]

Safety and Handling:

GSK1016790A should be handled with care in a laboratory setting. While specific GHS classifications for GSK1016790A are not detailed in the provided results, a related bromo-triazole compound is listed with warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and eye protection), are recommended.

Mechanism of Action and Signaling Pathways

GSK1016790A is a highly potent and selective agonist of the TRPV4 channel.[2][10] Its primary mechanism of action is the direct activation of TRPV4, leading to an influx of Ca2+ into the cell.[10][13] This influx of calcium triggers a cascade of downstream signaling events.

GSK1016790A elicits Ca2+ influx in both mouse and human TRPV4-expressing HEK cells with EC50 values of 18 nM and 2.1 nM, respectively.[10][13][14] It has been shown to stimulate TRPV4 in a multitude of cell types, including endothelial cells, urinary smooth muscle cells, and neurons.[2][10][13]

Interestingly, activation of TRPV4 by GSK1016790A also leads to a rapid, partial desensitization and downregulation of the channel's expression on the plasma membrane.[2][4][13] This process involves the endocytosis of TRPV4 channels.[15][16]

The signaling pathways modulated by GSK1016790A-induced TRPV4 activation are complex and cell-type specific. Key pathways identified include:

  • PKC/PI3K and RhoA Signaling: These pathways are involved in the endocytosis of TRPV4 channels following stimulation with GSK1016790A.[15]

  • eNOS and AMPK Activation: In endothelial cells, GSK1016790A induces the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway. This contributes to vasodilation.[17]

Below is a diagram illustrating the signaling cascade initiated by GSK1016790A.

GSK1016790A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GSK GSK1016790A TRPV4 TRPV4 Channel GSK->TRPV4 Activation Ca_ion Ca²⁺ TRPV4->Ca_ion Influx CaMKK CaMKK Ca_ion->CaMKK Activates PKC PKC Ca_ion->PKC Activates AMPK AMPK CaMKK->AMPK Phosphorylates eNOS eNOS AMPK->eNOS Phosphorylates (Ser1177) NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Endocytosis TRPV4 Endocytosis PKC->Endocytosis PI3K PI3K PI3K->Endocytosis RhoA RhoA RhoA->Endocytosis

Caption: Signaling pathways activated by GSK1016790A.

Biological Effects and Applications

The activation of TRPV4 by GSK1016790A has profound biological consequences, making it a valuable tool for studying a range of physiological processes.

Vascular Effects

GSK1016790A is a potent vasodilator.[13][18] Systemic activation of TRPV4 can lead to marked decreases in systemic and pulmonary vascular resistance.[13][18] However, at higher doses, it can cause vascular leakage, tissue hemorrhage, and cardiovascular collapse.[13][18]

In the context of atherosclerosis, GSK1016790A has shown therapeutic potential. It inhibits TNF-α-induced monocyte adhesion to endothelial cells and reduces atherosclerotic plaque formation in mouse models.[1][17]

Neuronal Effects

In a subset of neurons, GSK1016790A treatment elicits a rapid elevation of intracellular Ca2+.[10] This highlights its utility in studying the role of TRPV4 in neuronal signaling and sensory processes.

Effects on Smooth Muscle

GSK1016790A induces urinary bladder contraction and hyperactivity.[5] It also inhibits electrical field stimulation-induced twitch contractions in isolated mouse colon strips in a concentration-dependent manner.[10]

Experimental Protocols

To facilitate the use of GSK1016790A in research, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to GSK1016790A using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing TRPV4 (or other cell type of interest)

  • GSK1016790A

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • DMSO (anhydrous)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate TRPV4-expressing HEK293 cells onto glass-bottom dishes or 96-well plates and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • GSK1016790A Preparation: Prepare a stock solution of GSK1016790A in anhydrous DMSO. Further dilute to the desired final concentrations in HBSS.

  • Calcium Measurement:

    • Place the dish or plate on the fluorescence imaging system.

    • Acquire a baseline fluorescence reading for 1-2 minutes.

    • Add the GSK1016790A solution to the cells.

    • Record the changes in fluorescence intensity over time. Fura-2 is typically excited at 340 nm and 380 nm, and the emission is measured at 510 nm. The ratio of the emissions (340/380) is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the change in the 340/380 fluorescence ratio to determine the relative change in [Ca2+]i.

Caption: Workflow for in vitro calcium imaging.

Cell Surface Biotinylation Assay for TRPV4 Internalization

This protocol allows for the quantification of plasma membrane-expressed TRPV4 channels and their internalization following GSK1016790A treatment.[1][16]

Materials:

  • Cells expressing TRPV4

  • GSK1016790A

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Anti-TRPV4 antibody

Procedure:

  • Cell Treatment: Treat cells with GSK1016790A (e.g., 100 nM) or vehicle (DMSO) for the desired time course (e.g., 0, 5, 15, 30 minutes) at 37°C.

  • Biotinylation:

    • Place cells on ice and wash twice with ice-cold PBS.

    • Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice with gentle agitation.

    • Quench the reaction by washing the cells with quenching solution.

  • Cell Lysis: Lyse the cells in lysis buffer containing protease inhibitors.

  • Streptavidin Pulldown:

    • Incubate the cell lysates with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.

    • Wash the beads several times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-TRPV4 antibody to detect the amount of TRPV4 at the cell surface.

  • Data Analysis: Quantify the band intensities to determine the relative change in cell surface TRPV4 levels.

Conclusion

GSK1016790A is an indispensable tool for researchers investigating the multifaceted roles of the TRPV4 ion channel. Its high potency and selectivity allow for precise interrogation of TRPV4-mediated signaling pathways and their physiological consequences. This guide provides a foundational understanding of GSK1016790A, from its basic properties to its application in sophisticated cellular assays. As research into TRPV4 continues to expand, the utility of GSK1016790A in uncovering novel biological mechanisms and potential therapeutic targets is set to grow.

References

A Comprehensive Spectroscopic Guide to Methyl 5-bromo-4H-triazole-3-carboxylate: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the spectral data for Methyl 5-bromo-4H-triazole-3-carboxylate. As a crucial heterocyclic compound, understanding its structural features through modern spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but a framework for interpretation, grounded in established principles and supported by empirical evidence from related structures. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from analogous compounds to provide a robust predictive analysis.

Introduction: The Significance of Substituted Triazoles

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, appearing in a wide array of bioactive compounds.[1] The introduction of a bromine atom and a methyl carboxylate group at positions 5 and 3, respectively, creates a molecule with significant potential for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation is the foundation of understanding its reactivity and potential biological activity.

Molecular Structure and Predicted Spectral Overview

The structural analysis of Methyl 5-bromo-4H-triazole-3-carboxylate relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Caption: Molecular structure of Methyl 5-bromo-4H-triazole-3-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 5-bromo-4H-triazole-3-carboxylate, we will focus on ¹H and ¹³C NMR, supplemented by 2D techniques for unambiguous assignments.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Weigh the appropriate amount of the compound and transfer it to a clean, dry vial.[2][3]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

  • Transfer the solution to an NMR tube using a pipette.

  • Cap the NMR tube and label it clearly.

  • The sample is now ready for analysis in the NMR spectrometer.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, with two key signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14.0Broad Singlet1HN-HThe N-H proton of the triazole ring is expected to be significantly deshielded and often appears as a broad signal due to quadrupole broadening and exchange. In DMSO-d6, similar N-H protons in triazole derivatives have been observed in this region.[6]
~3.9Singlet3HO-CH₃The methyl protons of the ester group are expected to appear as a singlet in a region typical for such functional groups.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C=OThe carbonyl carbon of the ester is expected in this downfield region.
~150C3The carbon atom of the triazole ring attached to the ester group will be deshielded. The chemical shifts for C3 and C5 in 1,2,4-triazoles can vary based on substitution.[7][8]
~145C5The carbon atom of the triazole ring bonded to the bromine atom is also expected to be in the aromatic region.
~53O-CH₃The carbon of the methyl ester group will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.
2D NMR Spectroscopy: Structural Confirmation

To definitively assign the proton and carbon signals, 2D NMR experiments like HSQC and HMBC are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation between the methyl protons (~3.9 ppm) and the methyl carbon (~53 ppm), confirming their direct bond.[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal longer-range couplings. Key expected correlations would be between the methyl protons (~3.9 ppm) and the ester carbonyl carbon (~160 ppm), as well as the C3 of the triazole ring (~150 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR transfer->C13_NMR HSQC 2D HSQC transfer->HSQC HMBC 2D HMBC transfer->HMBC assign_protons Assign Proton Signals H1_NMR->assign_protons assign_carbons Assign Carbon Signals C13_NMR->assign_carbons correlate Correlate ¹H and ¹³C (HSQC & HMBC) HSQC->correlate HMBC->correlate assign_protons->correlate assign_carbons->correlate structure Elucidate Final Structure correlate->structure

Caption: Experimental workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy

For solid samples, the KBr pellet method is a standard technique for obtaining high-quality IR spectra.[11]

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Gently grind the 1-2 mg of the sample in the agate mortar.

  • Add 100-200 mg of dry KBr powder to the mortar.[12]

  • Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR light to minimize scattering.[12]

  • Transfer the powder to the pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[12]

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum will be characterized by absorptions corresponding to the various functional groups in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3100N-H stretch4H-TriazoleThe N-H stretching vibration is expected in this region.
~1735-1750C=O stretchEsterA strong absorption band in this region is characteristic of the carbonyl group in a saturated ester.[13][14][15]
~1300-1000C-O stretchEsterEsters typically show two or more strong C-O stretching bands in this fingerprint region.[13][14]
~690-515C-Br stretchAlkyl HalideA medium intensity band in the lower frequency region is expected for the carbon-bromine bond.[16]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like the target compound.

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Water (high purity)

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Prepare a dilute solution of the sample (around 10 micrograms per mL) in a mixture of organic solvent and water.[17]

  • A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation and enhance the signal in positive ion mode.[17]

  • Ensure the sample is fully dissolved and free of any particulate matter.

  • The solution is then introduced into the ESI source of the mass spectrometer.

Predicted Mass Spectrum and Interpretation

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. The presence of bromine will result in a characteristic isotopic pattern.

m/z (predicted)IonRationale
205.95596 / 207.95391[M+H]⁺The molecular ion peak corresponding to the protonated molecule. The two peaks will have approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Under collision-induced dissociation (CID) in MS/MS experiments, the triazole ring can undergo characteristic fragmentation. Common fragmentation pathways for 1,2,4-triazoles include the loss of small neutral molecules.[1][18]

  • Loss of CH₃OH: A potential fragmentation pathway could involve the loss of methanol from the ester group.

  • Ring Cleavage: The triazole ring itself can fragment, for example, through the loss of N₂ or HCN.[1]

MS_Fragmentation Parent [M+H]⁺ m/z ~206/208 Frag1 Loss of CH₃OH Parent->Frag1 Frag2 Loss of N₂ Parent->Frag2 Frag3 Loss of HCN Parent->Frag3

Caption: Potential fragmentation pathways in ESI-MS/MS.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 5-bromo-4H-triazole-3-carboxylate. The presented data, based on established principles and analysis of analogous structures, offers a solid foundation for researchers working with this compound. The detailed experimental protocols serve as a practical resource for acquiring high-quality spectral data. The synergistic use of NMR, IR, and MS, as outlined, is essential for the unambiguous confirmation of the structure of this and other novel chemical entities.

References

A Technical Guide to the ¹H NMR Analysis of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 5-bromo-4H-triazole-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of substituted triazole compounds. This document delves into the theoretical prediction of the ¹H NMR spectrum, outlines a robust experimental protocol for its acquisition, and provides insights into the structural elucidation of this important heterocyclic building block.

Introduction: The Significance of Methyl 5-bromo-4H-triazole-3-carboxylate

Methyl 5-bromo-4H-triazole-3-carboxylate (CAS No. 704911-47-7) is a versatile heterocyclic compound.[1][2][3] The 1,2,4-triazole core is a key pharmacophore found in a wide range of biologically active molecules, exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5] The presence of a bromine atom and a methyl carboxylate group makes this molecule an important intermediate for further chemical modifications, enabling the synthesis of more complex pharmaceutical agents and advanced materials.[6]

Accurate structural characterization is paramount to confirming the identity and purity of synthesized compounds. ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the electronic environment of protons within a molecule. This guide explains the expected ¹H NMR spectral features of Methyl 5-bromo-4H-triazole-3-carboxylate and the rationale behind them.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first analyze the molecular structure and identify the distinct proton environments.

Caption: Molecular structure of Methyl 5-bromo-4H-triazole-3-carboxylate highlighting the two distinct proton environments: the N-H proton (red) and the methyl ester protons (blue).

As illustrated, there are two sets of chemically non-equivalent protons in the molecule:

  • The Methyl Protons (-OCH₃): Three equivalent protons of the methyl ester group.

  • The Triazole N-H Proton: The single proton attached to a nitrogen atom of the triazole ring. This proton is tautomeric and can potentially reside on N1 or N2 as well, but the 4H-tautomer is often considered. The lability of this proton can significantly affect its appearance in the spectrum.

Theoretical ¹H NMR Spectrum Prediction

Based on the analysis of the structure and data from analogous compounds, the following ¹H NMR spectrum is predicted. The predictions are based on typical chemical shifts for protons in similar electronic environments.[7][8][9]

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OCH₃ 3.9 - 4.1Singlet (s)3HThe methyl protons are adjacent to an oxygen atom of the ester group, which is electron-withdrawing, causing a downfield shift into this region. They are isolated from other protons, hence they appear as a singlet.
N-H 13.0 - 15.0 (or broader and may exchange)Broad Singlet (br s)1HProtons attached to nitrogen in heterocyclic rings, particularly acidic protons in triazoles, are known to be significantly deshielded and often appear as a broad signal due to quadrupole broadening and chemical exchange.[8][9] Its visibility may depend on the solvent and concentration.

Causality Behind Predictions:

  • Deshielding Effects: The electronegative nitrogen atoms of the triazole ring, the bromine atom, and the carbonyl group of the methyl ester all exert a strong electron-withdrawing inductive effect. This deshields the protons, shifting their resonance signals to a higher frequency (downfield).

  • Absence of Coupling: There are no protons on adjacent atoms to either the methyl group or the N-H proton. Therefore, no spin-spin splitting is expected, and both signals should appear as singlets.

  • N-H Proton Lability: The triazole N-H proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the solvent or with other molecules. This exchange process can lead to significant signal broadening. In some cases, if the exchange is fast enough, the peak may not be observed at all. Using a dry deuterated solvent like DMSO-d₆ is crucial for observing such labile protons.[7][10]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, self-validating methodology for obtaining a high-quality ¹H NMR spectrum of Methyl 5-bromo-4H-triazole-3-carboxylate.

Materials and Instrumentation
  • Analyte: Methyl 5-bromo-4H-triazole-3-carboxylate, >95% purity.[1][2]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D, stored over molecular sieves to ensure dryness.

  • Internal Standard: Tetramethylsilane (TMS), 0.03% v/v in the deuterated solvent.

  • NMR Spectrometer: Bruker 400 MHz (or higher field) spectrometer equipped with a 5 mm broadband probe.[7]

  • NMR Tubes: 5 mm high-precision NMR tubes.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-15 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform FID acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate peaks proc3->proc4 proc5 Reference spectrum to TMS (0 ppm) proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of Methyl 5-bromo-4H-triazole-3-carboxylate into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆ containing TMS to the vial.

    • Vortex the sample at room temperature until the solid is completely dissolved. A gentle warming may be applied if necessary, but ensure the compound is stable at that temperature.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving sharp peaks.

  • Data Acquisition:

    • Set the spectral width to cover a range of approximately -2 to 16 ppm.

    • Use a standard proton pulse sequence.

    • Set the number of scans to 16. This provides a good signal-to-noise ratio for a sample of this concentration.

    • Set the relaxation delay (d1) to 2 seconds to allow for adequate relaxation of the protons between pulses.

    • Initiate the acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure the baseline is flat.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The integral of the methyl singlet should be calibrated to 3 protons, and the N-H proton should integrate to approximately 1 proton.

Conclusion

The ¹H NMR spectrum of Methyl 5-bromo-4H-triazole-3-carboxylate is predicted to be simple, exhibiting two distinct singlets corresponding to the methyl ester protons and the N-H proton of the triazole ring. The anticipated chemical shifts are approximately 3.9-4.1 ppm for the -OCH₃ group and a significantly downfield, broad signal around 13-15 ppm for the N-H proton. The experimental protocol outlined provides a robust framework for obtaining a high-quality spectrum, which is essential for the unambiguous structural verification of this valuable synthetic intermediate. This guide serves as a practical resource for scientists working with substituted triazoles, ensuring accuracy and reliability in their analytical characterization.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 5-bromo-4H-triazole-3-carboxylate is a key exemplar of a substituted triazole, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds[1][2]. This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. We will delve into the predicted chemical shifts, the underlying electronic effects governing these values, a detailed experimental protocol for data acquisition, and the interpretation of the resulting spectrum. This document is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of related molecular entities.

Introduction: The Strategic Importance of ¹³C NMR in Heterocyclic Drug Development

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications[1][3]. The substitution pattern on the triazole core dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. Consequently, unambiguous characterization of these substituents and their positions is a critical step in the drug development pipeline.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton of a molecule[4][5][6]. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment[5]. For a molecule such as methyl 5-bromo-4H-triazole-3-carboxylate, ¹³C NMR allows for the direct observation of the triazole ring carbons, the carboxylate carbon, and the methyl ester carbon, confirming the successful synthesis and substitution pattern of the target compound.

This guide will provide a detailed exposition of the expected ¹³C NMR spectrum of methyl 5-bromo-4H-triazole-3-carboxylate, grounded in established principles of NMR spectroscopy and data from related structures.

Predicted ¹³C NMR Spectrum and Mechanistic Rationale

Molecular Structure:

Caption: Molecular structure of Methyl 5-bromo-4H-triazole-3-carboxylate.

Predicted Chemical Shifts and Assignments
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (carboxylate)160 - 165The carbonyl carbon of a methyl ester attached to an aromatic ring typically appears in this downfield region due to the deshielding effect of the double-bonded oxygen. Similar values are seen in related heterocyclic carboxylates.
C3 (triazole)145 - 155This carbon is attached to the electron-withdrawing carboxylate group and is part of the electron-deficient triazole ring, leading to a downfield shift. Its chemical shift is expected to be similar to C-3 in other 1,2,4-triazole derivatives[2].
C5 (triazole)135 - 145The carbon atom directly bonded to bromine (C5) is subject to the "heavy atom effect"[7]. While bromine is electronegative, its large, polarizable electron cloud induces significant shielding of the attached carbon nucleus, causing an upfield shift compared to what would be expected based on electronegativity alone[7][8]. This effect is well-documented for brominated aromatic and heterocyclic compounds[9][10].
O-CH₃ (methyl)50 - 55The methyl carbon of the ester group is expected to resonate in this typical range, influenced by the adjacent oxygen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol should be followed. This protocol is designed as a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

Sample Preparation
  • Compound Purity: Ensure the sample of methyl 5-bromo-4H-triazole-3-carboxylate is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral interpretation. The compound is a white to yellow solid[11].

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for heterocyclic compounds. For this compound, with its polar functionalities, DMSO-d₆ is likely to be a good first choice.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Nucleus¹³CTo observe the carbon skeleton.
Pulse Programzgpg30 (or similar)Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition.
Spectral Width0 - 200 ppmTo encompass the full range of expected carbon chemical shifts.
Acquisition Time (AQ)~1-2 secondsTo ensure good digital resolution.
Relaxation Delay (D1)2 secondsTo allow for sufficient relaxation of the carbon nuclei between scans.
Number of Scans (NS)1024 - 4096 (or more)Due to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio[6].
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is not used, by referencing to the residual solvent peak (DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all significant peaks and record their chemical shifts. Integration is typically not performed for routine proton-decoupled ¹³C spectra unless specific quantitative experiments are conducted[6].

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the ¹³C NMR experiment, from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis compound Pure Compound (Methyl 5-bromo-4H-triazole-3-carboxylate) dissolve Dissolve in NMR Tube compound->dissolve solvent Deuterated Solvent (e.g., DMSO-d6) solvent->dissolve nmr_spectrometer NMR Spectrometer (e.g., 400 MHz) dissolve->nmr_spectrometer setup_params Set Experimental Parameters (Pulse Program, NS, D1, etc.) nmr_spectrometer->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transform (FID -> Spectrum) acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (to TMS or Solvent) phase_baseline->reference interpretation Peak Assignment and Structural Interpretation reference->interpretation

Caption: Workflow for ¹³C NMR analysis of the target compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed predictive analysis and a robust experimental framework for the ¹³C NMR characterization of methyl 5-bromo-4H-triazole-3-carboxylate. The predicted chemical shifts, based on established principles and literature precedents for similar heterocyclic systems, offer a reliable benchmark for the interpretation of experimental data. The provided protocol for data acquisition and processing ensures the generation of high-quality, reliable spectra, which is crucial for the unambiguous structural confirmation of this and related compounds.

For researchers in drug development, the ability to confidently characterize such molecules is a cornerstone of advancing new therapeutic agents from the laboratory to clinical evaluation. Future work could involve two-dimensional NMR experiments, such as HSQC and HMBC, to further confirm the assignments through one-bond and long-range C-H correlations, respectively[6]. Additionally, solid-state NMR could be employed to study the compound's structure in its solid form, potentially revealing insights into its crystal packing and intermolecular interactions[12][13].

References

Section 1: Analyte Profile: Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of Methyl 5-bromo-4H-triazole-3-carboxylate

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Methyl 5-bromo-4H-triazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the foundational principles, detailed experimental workflows, and the nuances of data interpretation for this specific halogenated heterocyclic compound.

A thorough understanding of the analyte is the bedrock of any successful mass spectrometric method. Methyl 5-bromo-4H-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry.[1] Its key structural features—a polar triazole ring, a methyl ester functional group, and a bromine atom—dictate the entire analytical strategy.

The molecular formula is C₄H₄BrN₃O₂.[2] A critical feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[3] This natural isotopic distribution provides a distinctive signature in the mass spectrum, serving as an invaluable tool for identification and confirmation.

PropertyValueSource
Molecular Formula C₄H₄BrN₃O₂[2]
Average Molecular Weight 206.00 g/mol [2]
Monoisotopic Mass 192.9487 g/mol (for ⁷⁹Br)[4]
InChI Key GRIBRWPXKUMRDX-UHFFFAOYSA-N
Predicted Polarity Polar[5][6]
Physical Form White to Yellow Solid

Section 2: Foundational Principles: Selecting the Optimal MS Strategy

The choice of ionization technique and analyzer resolution is paramount. The physicochemical properties of our analyte guide these decisions, ensuring we generate high-quality, interpretable data.

Ionization Technique: The Soft vs. Hard Approach

For a polar, non-volatile small molecule like Methyl 5-bromo-4H-triazole-3-carboxylate, soft ionization techniques are generally preferred, especially when coupled with liquid chromatography (LC).

  • Electrospray Ionization (ESI): This is the premier choice for this analyte. ESI is a soft ionization technique ideal for polar and charged compounds, generating protonated molecules (e.g., [M+H]⁺) with minimal in-source fragmentation.[7][8][9] This preserves the crucial molecular ion information, allowing for unambiguous determination of the molecular weight. Its compatibility with reversed-phase liquid chromatography makes it perfect for analyzing samples from complex matrices.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is complementary to ESI and is more effective for less polar, more volatile compounds.[7][9] While potentially viable, ESI remains the more logical starting point given the analyte's expected polarity.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and predictable fragmentation.[7][10] This creates a rich fragmentation pattern that is excellent for structural elucidation and library matching. EI is the standard for Gas Chromatography-Mass Spectrometry (GC-MS) and requires the analyte to be thermally stable and volatile.[10]

The Imperative of High-Resolution Mass Spectrometry (HRMS)

For compounds containing halogens, High-Resolution Mass Spectrometry (HRMS) is not a luxury but a necessity. Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the mass accuracy required to:

  • Resolve Isotopic Patterns: HRMS can clearly resolve the M+ and M+2 peaks of the bromine isotopic signature, which are separated by approximately 2 Da.[3]

  • Determine Elemental Composition: By measuring the mass-to-charge ratio with high precision (typically <5 ppm), HRMS allows for the confident determination of the elemental formula of the molecular ion and its fragments.[11][12][13] This is a powerful tool for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas).

Section 3: Experimental Workflow: A Validated Protocol

This section details a robust, step-by-step protocol for the analysis of Methyl 5-bromo-4H-triazole-3-carboxylate using LC-HRMS. The workflow is designed to be self-validating, ensuring data integrity from sample preparation to data acquisition.

Overall Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_analysis Data Analysis prep1 Weigh Analyte prep2 Dissolve in Methanol/Water prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm PTFE) prep3->prep4 lc1 Inject Sample prep4->lc1 lc2 C18 Reversed-Phase Column lc1->lc2 lc3 Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) lc2->lc3 ms1 ESI Source (+ Ion Mode) lc3->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Data-Dependent MS/MS ms2->ms3 da1 Extract Ion Chromatogram ms3->da1 da2 Confirm Isotopic Pattern da1->da2 da3 Analyze Fragmentation da2->da3

Caption: LC-HRMS workflow for Methyl 5-bromo-4H-triazole-3-carboxylate.

Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particle-free solution of the analyte at a suitable concentration, minimizing matrix effects and protecting the LC-MS system.[14]

  • Stock Solution Preparation: Accurately weigh ~1 mg of Methyl 5-bromo-4H-triazole-3-carboxylate and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using a mixture of 50:50 (v/v) HPLC-grade water and acetonitrile to a final concentration of 1 µg/mL. Rationale: This solvent composition is compatible with typical reversed-phase mobile phases and ensures good solubility.

  • Homogenization: Vortex the working solution for 30 seconds, followed by 5 minutes of sonication to ensure complete dissolution.

  • Clarification: Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Rationale: This critical step removes any particulates that could clog the HPLC column or contaminate the MS ion source.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method utilizes reversed-phase chromatography for separation followed by ESI-HRMS for detection.

ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high pressure capabilities for efficient separation.
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)C18 is a versatile stationary phase for small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 minA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µL
Mass Spectrometer Agilent 6545XT AdvanceBio Q-TOF or equivalentProvides high resolution and mass accuracy.
Ion Source ESI (Electrospray Ionization)Optimal for this polar analyte.[1]
Polarity Positive Ion ModeThe triazole nitrogens are readily protonated.
Gas Temp. 325 °C
Drying Gas 10 L/min
Capillary Voltage 4000 V[1]
Fragmentor Voltage 120 VA moderate voltage to transfer ions without significant fragmentation.
Scan Range m/z 100 - 500Covers the expected mass of the analyte and its fragments.
Acquisition Mode MS1 (Full Scan) followed by data-dependent MS/MSAllows for detection of the molecular ion and subsequent fragmentation for structural confirmation.
Collision Energy Ramped (e.g., 10, 20, 40 eV) for MS/MSVarying collision energies provides a comprehensive fragmentation spectrum.

Section 4: Data Interpretation and Structural Elucidation

Accurate data interpretation hinges on recognizing the key signatures of the analyte: its molecular ion isotopic pattern and its fragmentation behavior.

The Molecular Ion: A Tale of Two Isotopes

The most telling feature in the full scan mass spectrum will be the molecular ion cluster. Due to the near 1:1 ratio of ⁷⁹Br and ⁸¹Br, we expect to see two peaks of almost equal intensity separated by ~2 m/z units.[3] This doublet is a definitive confirmation of a singly brominated compound.

Ion SpeciesFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺ C₄H₅BrN₃O₂⁺205.9563207.9542~1:1
[M+Na]⁺ C₄H₄BrN₃O₂Na⁺227.9382229.9362~1:1
Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated molecular ion. The resulting product ions reveal the compound's connectivity.

Key Predicted Fragmentation Pathways (ESI-MS/MS):

  • Loss of Methyl Radical: Cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃), though less common in ESI.

  • Loss of Methoxy Group: A more common pathway is the neutral loss of methanol (CH₃OH) or a methoxy radical (•OCH₃).[15]

  • Decarboxylation: Loss of the entire methyl ester group as COOCH₃ or sequential losses of CO and OCH₃ are highly probable.

  • Triazole Ring Cleavage: The 1,2,4-triazole ring can undergo characteristic cleavage, often involving the loss of stable neutral molecules like HCN or N₂.[1]

G cluster_main Predicted ESI-MS/MS Fragmentation cluster_ring Ring Cleavage parent [M+H]⁺ m/z 205.9 / 207.9 (C₄H₅BrN₃O₂⁺) frag1 Loss of CH₃OH (-32 Da) m/z 173.9 / 175.9 (C₃H₁BrN₃O⁺) parent->frag1 -CH₃OH frag2 Loss of •COOCH₃ (-59 Da) m/z 146.9 / 148.9 (C₂H₂BrN₃⁺) parent->frag2 -•COOCH₃ frag3 Loss of Br• (-79/81 Da) m/z 127.0 (C₄H₅N₃O₂⁺) parent->frag3 -Br• frag2_1 Loss of N₂ (-28 Da) m/z 118.9 / 120.9 (C₂H₂BrN⁺) frag2->frag2_1 -N₂ frag2_2 Loss of HCN (-27 Da) m/z 119.9 / 121.9 (CHBrN₂⁺) frag2->frag2_2 -HCN

Caption: Predicted fragmentation pathways for protonated Methyl 5-bromo-4H-triazole-3-carboxylate.

Conclusion

The mass spectrometric analysis of Methyl 5-bromo-4H-triazole-3-carboxylate is a clear and robust process when guided by the compound's fundamental physicochemical properties. The use of ESI-HRMS provides definitive molecular weight information through the characteristic bromine isotopic pattern, while MS/MS fragmentation confirms the molecular structure. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to confidently identify and characterize this and similar halogenated heterocyclic compounds, ensuring data of the highest scientific integrity.

References

An In-depth Technical Guide to the Crystal Structure of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4] The introduction of a bromine atom onto the triazole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making brominated triazoles particularly attractive for drug discovery.[5] This guide provides a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of Methyl 5-bromo-4H-triazole-3-carboxylate. While a definitive crystal structure for this specific compound is not yet publicly available, this document outlines a robust methodology for its determination and presents a predictive analysis of its key structural features based on closely related analogues.

Introduction: The Significance of Brominated Triazoles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals.[1] Among these, the 1,2,4-triazole ring is a privileged scaffold due to its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole interactions, which can enhance the solubility and target affinity of drug candidates.[2] Many clinically successful drugs, including the antifungal agents fluconazole and itraconazole, feature a triazole core, underscoring its therapeutic importance.[3][4]

The strategic incorporation of halogen atoms, particularly bromine, into drug candidates is a well-established strategy in medicinal chemistry. Bromine can act as a bioisostere for other groups, influence the conformation of a molecule, and participate in halogen bonding—a non-covalent interaction with a Lewis basic atom that can contribute to ligand-receptor binding affinity. In the context of triazoles, bromination can enhance antibacterial activity and modulate other pharmacological properties.[1][5]

Methyl 5-bromo-4H-triazole-3-carboxylate is a key intermediate in the synthesis of more complex triazole derivatives. A thorough understanding of its three-dimensional structure is paramount for designing novel compounds with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive roadmap for elucidating the crystal structure of this important building block and leveraging that information for rational drug design.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate can be approached through the adaptation of established methods for similar triazole systems. A plausible synthetic route, based on the synthesis of the parent compound, methyl 1H-1,2,4-triazole-3-carboxylate, is outlined below.[6]

Proposed Synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate

The synthesis would likely begin with the commercially available methyl 1H-1,2,4-triazole-3-carboxylate.[7][8] A direct bromination of the triazole ring can be achieved using a suitable brominating agent.

Experimental Protocol:

  • Dissolution: Dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 5-bromo-4H-triazole-3-carboxylate.

Diagram of the Proposed Synthetic Workflow:

G start Start: Methyl 1H-1,2,4-triazole-3-carboxylate dissolution Dissolution in Acetic Acid start->dissolution bromination Slow addition of Br2 dissolution->bromination monitoring Reaction Monitoring (TLC/LC-MS) bromination->monitoring workup Quenching with Na2S2O3 and Extraction monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Product: Methyl 5-bromo-4H-triazole-3-carboxylate purification->product

Caption: Proposed workflow for the synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate.

Crystallization Strategy

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. A systematic approach to crystallization is recommended.

Experimental Protocol:

  • Solvent Screening: A small amount of the purified compound should be subjected to solubility tests in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents and allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals.

Proposed Crystallographic Analysis

Once suitable single crystals are obtained, the following steps would be undertaken to determine the crystal structure.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Predictive Crystal Structure Analysis

In the absence of experimental data for Methyl 5-bromo-4H-triazole-3-carboxylate, we can predict its likely structural features based on the known crystal structure of a related compound, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[9]

Anticipated Molecular Geometry

The 1,2,4-triazole ring is expected to be essentially planar. The methyl carboxylate group may be slightly twisted out of the plane of the triazole ring. Bond lengths and angles are anticipated to be within the normal ranges for similar heterocyclic compounds.

Predicted Intermolecular Interactions and Crystal Packing

The presence of the bromine atom, the ester group, and the N-H protons of the triazole ring provides several opportunities for significant intermolecular interactions that will dictate the crystal packing.

  • Hydrogen Bonding: The N-H protons of the triazole ring are strong hydrogen bond donors and are likely to form hydrogen bonds with the carbonyl oxygen of the methyl carboxylate group or the nitrogen atoms of adjacent triazole rings, leading to the formation of chains or sheets.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a potential halogen bond donor. It is highly probable that C-Br···O=C or C-Br···N interactions will be observed, similar to the C—Br⋯O=C interactions seen in 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, which link the molecules into infinite chains.[9]

Diagram of Potential Intermolecular Interactions:

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A Methyl 5-bromo-4H-triazole-3-carboxylate B Methyl 5-bromo-4H-triazole-3-carboxylate A->B Hydrogen Bond (N-H···O=C) C Methyl 5-bromo-4H-triazole-3-carboxylate B->C Halogen Bond (C-Br···N)

Caption: Predicted intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values are placeholders and would be replaced with experimental data.

ParameterPredicted Value/Type
Chemical FormulaC₄H₄BrN₃O₂
Formula Weight206.00
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105
Volume (ų)1000-1500
Z4
Density (calculated) (g/cm³)1.8-2.0
R-factor (%)< 5

Structure-Property Relationships and Applications

Elucidating the precise crystal structure of Methyl 5-bromo-4H-triazole-3-carboxylate would provide invaluable insights into its physicochemical properties and guide its application in drug development.

  • Solubility and Stability: The nature and strength of the intermolecular interactions would directly influence the compound's melting point, solubility, and solid-state stability. A network of strong hydrogen bonds would be expected to result in a higher melting point and lower solubility in non-polar solvents.

  • Rational Drug Design: A detailed understanding of the three-dimensional arrangement of the bromine atom, the ester group, and the hydrogen bond donors/acceptors would enable the rational design of more complex derivatives with improved binding affinity to biological targets. For example, the bromine atom could be positioned to form a crucial halogen bond with a protein active site.

  • Polymorphism Screening: The crystallization process may yield different crystal forms (polymorphs) with distinct physical properties. A thorough crystallographic study would be the first step in identifying and characterizing these polymorphs, which is a critical aspect of pharmaceutical development.

Conclusion

While the definitive crystal structure of Methyl 5-bromo-4H-triazole-3-carboxylate remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. Based on the analysis of related compounds, it is predicted that the crystal packing will be dominated by a combination of hydrogen and halogen bonding. The determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing a deeper understanding of this important synthetic intermediate and facilitating the design of novel triazole-based therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-bromo-4H-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs are recognized as key pharmacophores in a variety of therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known physical characteristics of Methyl 5-bromo-4H-triazole-3-carboxylate and outlines standard methodologies for its detailed characterization. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its analysis based on the well-documented properties of analogous triazole derivatives.

Introduction: The Significance of the Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets. The incorporation of a bromine atom and a methyl carboxylate group into the triazole core, as seen in Methyl 5-bromo-4H-triazole-3-carboxylate, offers medicinal chemists a versatile platform for further functionalization. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl ester provides a site for modification or can contribute to the molecule's overall polarity and solubility profile.

Given its potential as a key building block in the synthesis of novel therapeutic agents, a detailed characterization of its physical properties is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Core Physicochemical Properties

A precise understanding of a compound's fundamental physical properties is the bedrock of its application in research and development. These properties dictate its behavior in various experimental and physiological environments.

General and Structural Information
PropertyValueSource(s)
IUPAC Name methyl 5-bromo-1H-1,2,4-triazole-3-carboxylateN/A
Synonyms Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylateN/A
CAS Number 704911-47-7N/A
Molecular Formula C₄H₄BrN₃O₂N/A
Molecular Weight 206.00 g/mol N/A
Physical Form White to Yellow Solid[1]
Purity Typically ≥95%[1]
Canonical SMILES COC(=O)C1=NNC(Br)=N1N/A
Thermal Properties

The thermal stability of a compound is a critical parameter, influencing its storage, handling, and reaction conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating these properties.

  • Boiling Point: Due to its solid nature and the likelihood of decomposition at elevated temperatures, the experimental determination of a boiling point is not practical.

  • Thermal Decomposition: TGA can reveal the temperature at which the compound begins to degrade, providing insights into its thermal stability.

A standard workflow for assessing the thermal properties of a new compound is outlined below.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Interpretation Sample Weigh 5-10 mg of Methyl 5-bromo-4H-triazole-3-carboxylate HermeticPan Seal in aluminum hermetic pan Sample->HermeticPan DSC Place pan in DSC cell HermeticPan->DSC TGA Place pan in TGA furnace HermeticPan->TGA HeatCoolCycle Heat from ambient to e.g., 300°C at 10°C/min under N₂ DSC->HeatCoolCycle DSCData Record heat flow vs. temperature HeatCoolCycle->DSCData MeltingPoint Identify endothermic peak (Melting Point) DSCData->MeltingPoint HeatRamp Heat from ambient to e.g., 500°C at 10°C/min under N₂ TGA->HeatRamp TGAData Record weight loss vs. temperature HeatRamp->TGAData Decomposition Identify onset of weight loss (Decomposition Temp.) TGAData->Decomposition

Workflow for Thermal Analysis using DSC and TGA.
Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems. A comprehensive solubility profile in a range of solvents is essential.

While specific quantitative solubility data for Methyl 5-bromo-4H-triazole-3-carboxylate is not available, its structure suggests it is likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and may have some solubility in alcohols like methanol and ethanol. Its solubility in water is expected to be low.

A tiered approach is recommended for determining the solubility of a new chemical entity.

Solubility_Workflow Start Start with Qualitative Assessment Tier1 Tier 1: Visual Solubility in Common Solvents (e.g., Water, DMSO, Methanol, DCM) Start->Tier1 Tier2 Tier 2: Kinetic Solubility Assay (e.g., Nephelometry or Turbidimetry) Tier1->Tier2 If soluble in organic solvent Tier3 Tier 3: Thermodynamic Solubility Assay (e.g., Shake-Flask Method with HPLC-UV quantification) Tier2->Tier3 For lead compounds Report Generate Comprehensive Solubility Report Tier3->Report

Tiered approach for solubility assessment.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of Methyl 5-bromo-4H-triazole-3-carboxylate.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the ester group and a broad singlet for the N-H proton of the triazole ring. The chemical shift of the N-H proton can be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the methyl carbon, the carbonyl carbon of the ester, and the two carbons of the triazole ring. The carbon atom attached to the bromine will likely show a characteristic chemical shift.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

  • C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponding to the ester carbonyl group.

  • C=N and N=N stretches: Absorptions in the fingerprint region (1400-1600 cm⁻¹) characteristic of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.

X-ray Crystallography

For a crystalline solid, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's solid-state properties and for structure-based drug design.

Self-Validating Protocols for Characterization

To ensure the scientific integrity of the characterization data, a multi-technique, self-validating approach is essential.

Validation_Workflow Compound Synthesized Compound NMR NMR (¹H, ¹³C) Compound->NMR Structural Backbone MS Mass Spec (HRMS) Compound->MS Molecular Formula FTIR FTIR Compound->FTIR Functional Groups Purity Purity (HPLC) Compound->Purity Homogeneity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed Purity->Structure_Confirmed

Integrated workflow for structural confirmation and purity assessment.

The data from each technique should be cross-correlated. For instance, the molecular formula determined by HRMS must be consistent with the structure elucidated by NMR. The functional groups identified by FTIR should correspond to the structural features determined by NMR. Finally, the purity assessed by HPLC validates that the spectroscopic data corresponds to the compound of interest and not to impurities.

Conclusion and Future Directions

Methyl 5-bromo-4H-triazole-3-carboxylate represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. While a complete, publicly available dataset of its physical properties is currently lacking, this guide provides a comprehensive framework for its thorough characterization. By employing the outlined experimental protocols, researchers can generate the necessary data to confidently advance this and similar compounds through the drug discovery pipeline. It is recommended that future work focuses on the experimental determination and publication of the melting point, solubility profile, and complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spec) for this compound to facilitate its broader use within the scientific community.

References

An In-depth Technical Guide to the Stability of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Methyl 5-bromo-4H-triazole-3-carboxylate, a key building block in pharmaceutical and agrochemical research. By synthesizing data from related heterocyclic compounds and adhering to established principles of chemical stability, this document offers a predictive stability profile, outlines potential degradation pathways, and provides detailed protocols for systematic stability assessment. This guide is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this compound in their synthetic endeavors.

Introduction: The Significance of Methyl 5-bromo-4H-triazole-3-carboxylate

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its diverse biological activities and metabolic stability.[1] Methyl 5-bromo-4H-triazole-3-carboxylate serves as a versatile intermediate, combining the reactivity of a bromo-substituent with the synthetic utility of a methyl ester, making it a valuable precursor for the synthesis of a wide array of more complex molecules. Understanding its stability is paramount to ensuring the integrity of synthetic processes, the quality of resulting compounds, and the reliability of experimental data.

This guide will delve into the intrinsic chemical stability of this compound, exploring its susceptibility to various environmental and chemical stressors. We will propose a logical framework for its handling and storage and provide robust experimental designs for its stability evaluation.

Predicted Stability Profile and Key Considerations

Based on the constituent functional groups—a 1,2,4-triazole ring, a bromo substituent, and a methyl ester—we can anticipate several key factors that will govern the stability of Methyl 5-bromo-4H-triazole-3-carboxylate.

Table 1: Summary of Predicted Stability Characteristics

Stress FactorPredicted StabilityRationale
Temperature ModerateRecommended storage at 2-8°C suggests sensitivity to elevated temperatures.[2] While the triazole ring itself can be highly thermally stable, the overall molecule's stability is likely limited by its other functional groups.[3][4]
pH Susceptible to strong acids and basesThe methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[3][5] The triazole ring may also exhibit instability at pH extremes.
Light Potentially photosensitiveBromo-substituted heteroaromatics are known to undergo photodebromination upon exposure to UV light.[6]
Oxidation Likely susceptibleThe triazole ring and the bromo-substituent can be susceptible to oxidative degradation.
Humidity Moderate to high susceptibilityIn conjunction with temperature, humidity can facilitate hydrolytic degradation of the ester.

Potential Degradation Pathways

The primary modes of degradation for Methyl 5-bromo-4H-triazole-3-carboxylate can be predicted based on its chemical structure.

Hydrolytic Degradation

The most probable degradation pathway is the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol.

cluster_hydrolysis Hydrolytic Degradation Start Methyl 5-bromo-4H-triazole-3-carboxylate Acid H+ / H2O Start->Acid Acid-catalyzed Base OH- / H2O Start->Base Base-catalyzed Product 5-bromo-4H-triazole-3-carboxylic acid + Methanol Acid->Product Base->Product

Caption: Proposed hydrolytic degradation pathways.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-bromine bond. This homolytic cleavage would generate a triazolyl radical and a bromine radical, which could then participate in a variety of secondary reactions.

cluster_photo Photodegradation Pathway Start Methyl 5-bromo-4H-triazole-3-carboxylate Light hv (UV light) Start->Light Radicals Triazolyl Radical + Bromine Radical Light->Radicals Products Secondary Products (e.g., debrominated compound) Radicals->Products

Caption: Potential photodegradation mechanism.

Recommended Handling and Storage

To maintain the integrity of Methyl 5-bromo-4H-triazole-3-carboxylate, the following handling and storage procedures are recommended:

  • Storage Temperature: Store at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2]

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which could lead to hydrolysis.

Experimental Protocols for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a compound.[7][8][9] The following protocols outline a systematic approach to evaluating the stability of Methyl 5-bromo-4H-triazole-3-carboxylate.

General Procedure

For each stress condition, a solution of the compound (e.g., 1 mg/mL) is prepared in an appropriate solvent. A control sample, stored under ambient conditions, should be analyzed alongside the stressed samples. The extent of degradation should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Compare Compare to Control Sample Analyze->Compare Identify Characterize Degradants (LC-MS) Compare->Identify

Caption: General workflow for forced degradation studies.

Acidic and Basic Hydrolysis
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).[7] Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified period.[7] Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

Oxidative Degradation
  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Store at room temperature for a specified period, protected from light.

  • Analyze at appropriate time intervals.

Thermal Degradation
  • Place a solid sample of the compound in a controlled temperature oven at an elevated temperature (e.g., 80°C).[8]

  • Analyze the sample at various time points.

  • For solution stability, prepare a solution of the compound in a suitable solvent and heat as described above.

Photostability
  • Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples at appropriate time intervals.

Table 2: Example Data from a Hypothetical Forced Degradation Study

Stress ConditionDuration% DegradationMajor Degradant
0.1 M HCl, 60°C24 hours15%5-bromo-4H-triazole-3-carboxylic acid
0.1 M NaOH, 60°C12 hours95%5-bromo-4H-triazole-3-carboxylic acid
3% H₂O₂, RT24 hours8%Unidentified polar species
80°C, Solid48 hours< 2%-
Photolytic24 hours5%Methyl 4H-triazole-3-carboxylate

Conclusion

Methyl 5-bromo-4H-triazole-3-carboxylate is a moderately stable compound that requires careful handling and storage to prevent degradation. The primary liabilities are the hydrolytic instability of the methyl ester, particularly under basic conditions, and a potential for photodebromination. By implementing the recommended storage conditions and employing systematic stability testing as outlined in this guide, researchers can ensure the quality and reliability of this important synthetic intermediate.

References

Solubility Profiling of Methyl 5-bromo-4H-triazole-3-carboxylate: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 5-bromo-4H-triazole-3-carboxylate. In the absence of extensive public domain data for this specific molecule, this document emphasizes a predictive and methodological approach. It equips researchers with the theoretical foundation, a robust experimental protocol, and the analytical insights required to systematically evaluate the compound's solubility profile. The guide follows a first-principles approach, drawing on established chemical theories and best practices in pharmaceutical sciences to create a self-validating system for solubility assessment.

Introduction to Methyl 5-bromo-4H-triazole-3-carboxylate

Methyl 5-bromo-4H-triazole-3-carboxylate is a heterocyclic compound featuring a triazole ring, a bromine substituent, and a methyl ester group. Its chemical structure (C4H4BrN3O2) suggests a molecule with a moderate polarity, hydrogen bonding capabilities (N-H and C=O groups), and a potential for use as a building block in medicinal chemistry. The 1,2,4-triazole core is a well-known scaffold in pharmaceutical agents, prized for its metabolic stability and ability to engage in various biological interactions.

The solubility of any active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can severely hinder drug absorption, leading to suboptimal in vivo exposure and potential failure in clinical development. Therefore, a thorough understanding and precise measurement of the solubility of novel compounds like Methyl 5-bromo-4H-triazole-3-carboxylate are paramount from the earliest stages of research.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the interplay between the lattice energy of the solid (the energy holding the molecules together in a crystal) and the solvation energy (the energy released when solvent molecules interact with the solute molecules). For dissolution to occur, the solvation energy must overcome the lattice energy. This process is guided by the principle of "like dissolves like," which can be broken down into key molecular interactions:

  • Polarity: The presence of both a polar triazole ring and a methyl ester group, contrasted with the more non-polar bromine atom, gives the molecule a mixed character.

  • Hydrogen Bonding: The N-H group on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be more effective.

  • Dipole-Dipole Interactions: The polar functional groups will contribute to dipole-dipole interactions with polar solvents.

Based on this structure, we can make initial predictions. Aqueous solubility is likely to be low to moderate, potentially increasing at different pH values if the triazole ring can be protonated or deprotonated. Solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF is expected to be significantly higher.

Table 1: Predictive Solvent Selection Guide for Solubility Screening
Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction with Methyl 5-bromo-4H-triazole-3-carboxylate
Polar Protic Water, Methanol, EthanolLow to ModerateCapable of hydrogen bonding with the triazole N-H and ester C=O groups. The hydrocarbon portion of alcohols may improve interaction compared to water.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions. Can accept hydrogen bonds but cannot donate them. Effective at solvating both polar and some non-polar parts of the molecule.
Non-Polar Hexane, TolueneVery LowLacks favorable interactions (hydrogen bonding, strong dipoles) to overcome the crystal lattice energy of the polar solute.
Intermediate Ethyl Acetate, DichloromethaneModerateOffers a balance of polarity and non-polar character that can effectively solvate the ester and bromo-substituted parts of the molecule.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is the Shake-Flask Method , as recommended by regulatory agencies for its ability to ensure that a true equilibrium is reached. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • Methyl 5-bromo-4H-triazole-3-carboxylate (solid, >98% purity)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Analyze these standards via HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99 for trustworthiness.

  • Sample Preparation and Equilibration:

    • Add an excess of solid Methyl 5-bromo-4H-triazole-3-carboxylate to a vial containing a known volume of the test solvent (e.g., 2 mg of solid to 1 mL of solvent). The excess solid is crucial to ensure saturation.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A 24-48 hour period is standard, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles. Self-Validation Check: The choice of filter material should be validated to ensure it does not bind the analyte.

    • Dilute the filtered sample with the mobile phase to bring its concentration within the range of the previously established calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Calibration Standards B Generate HPLC Calibration Curve (R² > 0.99) A->B J Calculate Concentration using Calibration Curve B->J Reference for Quantification C Add Excess Solid to Solvent D Agitate at Constant Temp (24-48h) C->D E Reach Equilibrium D->E F Centrifuge to Pellet Solid E->F G Filter Supernatant (0.22 µm) F->G H Dilute Sample G->H I HPLC-UV Analysis H->I I->J

Tautomeric Landscape of Methyl 5-bromo-4H-triazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. The biological activity of these heterocycles is intrinsically linked to their three-dimensional structure and electronic properties, which are in turn dictated by the subtle yet critical phenomenon of tautomerism. This guide provides an in-depth analysis of the potential tautomeric forms of Methyl 5-bromo-4H-triazole-3-carboxylate, a key building block in synthetic chemistry. We will explore the structural nuances of the possible 1H, 2H, and 4H tautomers, the physicochemical factors governing their equilibrium, and the state-of-the-art methodologies for their characterization. This document is intended to serve as a technical resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights into harnessing the tautomeric behavior of this versatile molecule.

Introduction: The Significance of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the migration of a proton between different positions on a molecule, is a fundamental concept in organic chemistry with profound implications for drug design. In the realm of 1,2,4-triazoles, the position of the annular proton gives rise to three possible tautomers: the 1H, 2H, and 4H forms. The equilibrium between these tautomers is a delicate balance influenced by the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2]

The significance of understanding this tautomeric landscape cannot be overstated. Different tautomers exhibit distinct physicochemical properties, including:

  • Hydrogen Bonding Capabilities: The location of the N-H proton determines whether a nitrogen atom acts as a hydrogen bond donor or acceptor. This is critical for molecular recognition at the active site of a biological target.

  • Dipole Moment and Lipophilicity: The distribution of electron density, and consequently the dipole moment and lipophilicity, varies between tautomers, affecting membrane permeability and solubility.

  • Chemical Reactivity: The nucleophilicity and electrophilicity of the triazole ring are altered depending on the tautomeric form, influencing its metabolic stability and potential for covalent interactions.

For Methyl 5-bromo-4H-triazole-3-carboxylate, the interplay of an electron-withdrawing bromo substituent at the C5 position and a methyl carboxylate group at the C3 position creates a unique electronic environment that will dictate the predominant tautomeric form.

Potential Tautomers of Methyl 5-bromo-4H-triazole-3-carboxylate

The core structure of Methyl 5-bromo-4H-triazole-3-carboxylate can exist in three distinct tautomeric forms, as illustrated in the diagram below. The key difference between them is the position of the mobile proton on the nitrogen atoms of the triazole ring.

Caption: The three possible annular tautomers of Methyl 5-bromo-4H-triazole-3-carboxylate.

Factors Influencing Tautomeric Equilibrium

  • Electronic Effects of Substituents:

    • The bromine atom at the C5 position is an electron-withdrawing group due to its electronegativity. This will decrease the electron density on the adjacent nitrogen atoms (N1 and N4).

    • The methyl carboxylate group at the C3 position is also electron-withdrawing through resonance and inductive effects. This will primarily influence the electron density at the N2 and N4 positions.

    • Generally, electron-withdrawing groups tend to favor the 1H-tautomer, as this positions the proton away from the electron-deficient regions of the ring. However, the cumulative effect of two electron-withdrawing groups needs to be considered. Computational studies on related 1,2,4-triazoles have shown that the relative stability of tautomers is highly sensitive to the nature and position of substituents.[2]

  • Solvent Effects:

    • The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar protic solvents can stabilize tautomers that have a larger dipole moment and can participate in hydrogen bonding.

    • In contrast, nonpolar aprotic solvents will favor the less polar tautomer. The effect of the solvent is a crucial consideration when studying tautomerism, as the predominant form in a protic solvent like methanol may differ from that in a nonpolar solvent like chloroform.

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric forms of Methyl 5-bromo-4H-triazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N are highly sensitive to the electronic environment of the nuclei, which differs significantly between tautomers.[5][6][7]

Experimental Protocol: ¹H, ¹³C, and ¹⁵N NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed sample of Methyl 5-bromo-4H-triazole-3-carboxylate in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of 10-20 mg/mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum to observe the chemical shift of the N-H proton, which will be a key indicator of the tautomeric form.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are expected to vary between the different tautomers.

  • ¹⁵N NMR Acquisition: Perform a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is often the most definitive NMR technique for tautomer identification, as the chemical shifts of the nitrogen atoms are highly diagnostic of their protonation state.[5][6]

  • Data Analysis: Compare the observed chemical shifts with those predicted by high-level computational methods (see section 4.4) for each possible tautomer to assign the predominant species in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can help differentiate between tautomers, especially in the solid state. The N-H stretching and bending vibrations, as well as the triazole ring vibrations, will be characteristic of each tautomeric form.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Look for characteristic N-H stretching bands (typically in the 3100-3400 cm⁻¹ region) and fingerprint region vibrations that can be compared with computational predictions for each tautomer.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state. This allows for the unambiguous identification of the tautomeric form present in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model to obtain accurate bond lengths, bond angles, and atomic coordinates.

  • Analysis: The position of the hydrogen atom on the triazole ring will unequivocally identify the tautomer present in the solid state.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are an indispensable tool for studying tautomerism. They can predict the relative stabilities of the different tautomers and simulate spectroscopic data to aid in the interpretation of experimental results.[2][3]

Workflow for Computational Analysis

G cluster_0 Computational Workflow start Define Tautomeric Structures (1H, 2H, 4H) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc energy_analysis Relative Energy Analysis (ΔG, ΔE) freq_calc->energy_analysis spec_sim Spectroscopic Simulation (NMR, IR, UV-Vis) energy_analysis->spec_sim comparison Compare with Experimental Data spec_sim->comparison conclusion Identify Predominant Tautomer(s) comparison->conclusion

Caption: A typical workflow for the computational investigation of tautomerism.

Protocol for DFT Calculations

  • Structure Generation: Build the 3D structures of the 1H, 2H, and 4H tautomers of Methyl 5-bromo-4H-triazole-3-carboxylate.

  • Geometry Optimization: Perform full geometry optimizations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Relative Stability: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to predict their relative populations.

  • Spectroscopic Simulation: Simulate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer.

Predicted Tautomer Stability and Spectroscopic Data

Based on the general principles of substituent effects, the following table summarizes the predicted trends for the tautomers of Methyl 5-bromo-4H-triazole-3-carboxylate. It is important to note that these are inferred predictions and require experimental validation.

TautomerPredicted Relative StabilityPredicted ¹H NMR (N-H shift)Predicted ¹³C NMR (C3, C5 shifts)Key IR Bands (cm⁻¹)
1H-Tautomer Potentially the most stable~13-15 ppmDistinct shifts for C3 and C5N-H stretch (~3200-3400)
2H-Tautomer Intermediate stability~12-14 ppmC3 and C5 shifts will differ from 1HN-H stretch (~3200-3400)
4H-Tautomer Potentially the least stable~11-13 ppmC3 and C5 shifts will differ from 1H/2HN-H stretch (~3100-3300)

Conclusion

The tautomeric state of Methyl 5-bromo-4H-triazole-3-carboxylate is a critical parameter that will influence its application in drug discovery and development. While the 1H, 2H, and 4H tautomers are all theoretically possible, their relative populations will be governed by a complex interplay of electronic substituent effects and the surrounding environment. A comprehensive understanding of this tautomeric landscape, achieved through the integrated application of advanced spectroscopic, crystallographic, and computational methods, is paramount for the rational design of novel therapeutic agents. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively investigate and harness the tautomeric properties of this important heterocyclic building block.

References

Methodological & Application

Application Notes and Protocols: The Synthetic Versatility of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

Methyl 5-bromo-4H-triazole-3-carboxylate is a highly functionalized and versatile heterocyclic building block. Its structure is primed for a diverse array of chemical transformations, making it an invaluable scaffold in medicinal chemistry and materials science. The molecule possesses three key points of reactivity: the readily displaceable bromine atom at the 5-position, the nucleophilic nitrogen atoms of the 1,2,4-triazole ring, and the electrophilic carbonyl of the methyl ester group. This guide provides an in-depth exploration of the reactivity of this compound, offering detailed protocols and the scientific rationale behind them for researchers engaged in drug discovery and novel material synthesis.

The strategic placement of these functional groups allows for sequential or orthogonal modifications, enabling the construction of complex molecular architectures. The 1,2,4-triazole core is a well-established pharmacophore, known to engage in hydrogen bonding and serve as a bioisostere for amide bonds. The ability to functionalize this core at multiple positions via the methodologies outlined below opens a vast chemical space for the development of novel therapeutic agents and functional materials.

Part 1: Functionalization at the 5-Position via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the 5-position of the triazole ring is the most common site for initial diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of carbon-based substituents.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. For Methyl 5-bromo-4H-triazole-3-carboxylate, this reaction is ideal for introducing aryl, heteroaryl, or vinyl groups, significantly expanding the molecular diversity.

Causality of Experimental Choices: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base, typically an aqueous solution of sodium or potassium carbonate, is required to activate the boronic acid for the transmetalation step.[1] The use of a biphasic solvent system, such as dioxane/water or toluene/water, ensures the solubility of both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Aryl or vinyl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., 2 M aqueous K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-4H-triazole-3-carboxylate (1 equivalent), the boronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the solvent (e.g., a 4:1 mixture of dioxane and water).

  • Add the aqueous base (2-3 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters

CatalystBaseSolvent SystemTemperature (°C)Typical Substrates
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Phenylboronic acid, 4-Methoxyphenylboronic acid
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O100Thiophene-2-boronic acid, Pyridine-3-boronic acid

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - Bromo-triazole - Boronic Acid - Pd Catalyst Inert 2. Establish Inert Atmosphere (N2/Ar) Reactants->Inert Solvents 3. Add Solvents & Base Inert->Solvents Heat 4. Heat & Stir (80-100°C) Solvents->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 6. Cool & Quench Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, providing access to arylalkynes. This reaction is particularly valuable for synthesizing precursors to conjugated materials and complex pharmaceutical intermediates.

Causality of Experimental Choices: This reaction typically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[2][3] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[4] An amine base, such as triethylamine or diisopropylethylamine, is essential both to neutralize the HBr formed and to act as a solvent.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromo-4H-triazole-3-carboxylate (1 equivalent), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the anhydrous solvent (THF or DMF) and the amine base.

  • Add the terminal alkyne (1.2 eq.) via syringe.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters

Pd CatalystCo-catalystBaseSolventTemperature (°C)Typical Substrates
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25 - 50Phenylacetylene, Trimethylsilylacetylene
Pd(OAc)₂/PPh₃CuIDIPEADMF60Propargyl alcohol, 1-Heptyne

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne R¹-Pd(II)L₂(C≡CR²) Transmetal->PdII_alkyne BaseH Base-H⁺Br⁻ Transmetal->BaseH + CuBr RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product CuI CuI Cu_acetylide Cu-C≡C-R² CuI->Cu_acetylide + Alkyne, Base Alkyne H-C≡C-R² Cu_acetylide->Transmetal Base Base BromoTriazole Bromo-Triazole (R¹-Br) BromoTriazole->OxAdd

Caption: Simplified catalytic cycles in Sonogashira coupling.

Part 2: Reactions at the 1,2,4-Triazole Ring

The NH proton of the 4H-triazole is acidic and can be deprotonated to generate a nucleophilic triazolate anion. This anion can then react with various electrophiles, leading to N-functionalized products. Alkylation can occur at the N1, N2, or N4 positions, and the regioselectivity is often dependent on the reaction conditions and the nature of the electrophile.

N-Alkylation

Direct alkylation of the triazole ring provides a straightforward route to N-substituted derivatives.

Causality of Experimental Choices: A suitable base is required to deprotonate the triazole ring. Stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium. The choice of solvent is also crucial; polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution. The regioselectivity of alkylation can be complex. Silylation of the triazole followed by alkylation in the presence of a Lewis acid like SnCl₄ has been shown to favor substitution at the N1 position for the related methyl 1,2,4-triazole-3-carboxylate.[5]

Experimental Protocol: N1-Selective Alkylation (via Silylation)

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Hexamethyldisilazane (HMDS, 5 equivalents)

  • Anhydrous acetonitrile

  • Alkylating agent (e.g., benzyloxymethyl chloride, 5 equivalents)

  • Tin(IV) chloride (SnCl₄, 1 equivalent)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Suspend Methyl 5-bromo-4H-triazole-3-carboxylate (1 eq.) in HMDS (5 eq.) and stir under reflux in an anhydrous atmosphere for 1 hour.

  • After cooling, remove the excess HMDS under reduced pressure.

  • To the residue, add anhydrous acetonitrile, the alkylating agent (5 eq.), and SnCl₄ (1 eq.).

  • Stir the reaction under reflux, monitoring for the disappearance of the starting material by TLC.

  • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.

  • Filter off any precipitates that form.

  • Extract the filtrate with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Diagram: N-Alkylation Regioisomers

N_Alkylation cluster_products Possible N-Alkylated Products Start Methyl 5-bromo-4H-triazole-3-carboxylate N-H N1 N1-Alkyl isomer Start:f1->N1 R-X, Base N2 N2-Alkyl isomer Start:f1->N2 R-X, Base N4 N4-Alkyl isomer Start:f1->N4 R-X, Base

Caption: Potential regioisomers from N-alkylation.

Part 3: Transformations of the Methyl Ester

The methyl ester at the 3-position is a versatile handle for further modifications, including hydrolysis to the carboxylic acid, direct conversion to amides, or reduction to an alcohol.

A. Hydrolysis and Subsequent Amidation

Hydrolysis of the ester to the corresponding carboxylic acid is a common first step, creating a substrate ready for amide bond formation using standard peptide coupling reagents. This two-step sequence offers broad substrate scope for the amine component.

Causality of Experimental Choices: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a reliable method for ester hydrolysis. Following hydrolysis, the resulting carboxylic acid can be coupled with an amine using a variety of activating agents. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming the active ester intermediate, which then readily reacts with the amine to form the desired amide.

Experimental Protocol: Two-Step Hydrolysis and Amidation

Step 1: Hydrolysis

  • Dissolve Methyl 5-bromo-4H-triazole-3-carboxylate (1 eq.) in a mixture of THF and water (e.g., 3:1).

  • Add LiOH·H₂O (1.5-2.0 eq.) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Step 2: Amidation

  • Dissolve the crude 5-bromo-4H-triazole-3-carboxylic acid (1 eq.) in anhydrous DMF.

  • Add HBTU (1.1 eq.), HOBt (1.1 eq.), and a tertiary amine base such as diisopropylethylamine (DIPEA, 3 eq.).

  • Stir for 15 minutes at room temperature.

  • Add the desired primary or secondary amine (1.1 eq.).

  • Stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, brine, dry over Na₂SO₄, and concentrate.

  • Purify the amide product by column chromatography or recrystallization.

Data Presentation: Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseSolvent
HBTUHOBtDIPEADMF
EDCHOBtDIPEADCM/DMF
HATU-DIPEADMF

Diagram: Hydrolysis and Amidation Pathway

Amidation_Pathway Ester Methyl 5-bromo-4H-triazole-3-carboxylate Acid 5-Bromo-4H-triazole-3-carboxylic Acid Ester->Acid 1. LiOH, THF/H₂O 2. HCl Amide 5-Bromo-4H-triazole-3-carboxamide Derivative Acid->Amide R¹R²NH, Coupling Agent (HBTU), Base

Caption: Two-step conversion of the ester to an amide.

Conclusion

Methyl 5-bromo-4H-triazole-3-carboxylate is a richly functionalized starting material that offers multiple avenues for synthetic elaboration. The protocols and principles outlined in this guide demonstrate its utility in accessing a wide variety of substituted triazole derivatives through well-established and reliable chemical transformations. By strategically applying palladium-catalyzed cross-coupling, N-functionalization, and ester manipulations, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery programs and for the development of advanced materials. The key to success lies in understanding the interplay of catalysts, reagents, and reaction conditions to control the selectivity and efficiency of these powerful synthetic methods.

References

Application Notes and Protocols for Suzuki Coupling with Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1] Its robustness, mild reaction conditions, and exceptional tolerance for a wide array of functional groups have established it as a premier method for the construction of carbon-carbon bonds.[2] This versatility is of paramount importance in drug discovery, where the rapid and efficient synthesis of diverse molecular scaffolds is essential for the exploration of structure-activity relationships (SAR).

Triazole moieties are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to their favorable metabolic stability, hydrogen bonding capabilities, and ability to serve as bioisosteres for other functional groups. The targeted functionalization of the triazole ring system via C-C bond formation allows for the precise modulation of a compound's physicochemical and pharmacological properties.

This application note provides a detailed guide to the Suzuki coupling of Methyl 5-bromo-4H-triazole-3-carboxylate, a versatile building block for the synthesis of novel triazole-based compounds. We will delve into the mechanistic nuances of this transformation, present a field-proven experimental protocol, and discuss key considerations for optimizing the reaction for various substrates.

Mechanistic Considerations for the Suzuki Coupling of an Electron-Deficient Heterocycle

The Suzuki coupling of Methyl 5-bromo-4H-triazole-3-carboxylate presents a unique set of challenges and opportunities due to the electronic nature of the substrate. The triazole ring, particularly with the presence of an electron-withdrawing carboxylate group, renders the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst. However, the Lewis basic nitrogen atoms of the triazole can also coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, a careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)-X (Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)-R² (Ln) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product R¹-R² Reductive_Elimination->Product Aryl_Halide R¹-X (Methyl 5-bromo-4H-triazole-3-carboxylate) Aryl_Halide->Oxidative_Addition Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The electron-withdrawing nature of the triazole and ester functionalities in Methyl 5-bromo-4H-triazole-3-carboxylate facilitates the rate-limiting oxidative addition step.[4] This is the insertion of the active Pd(0) catalyst into the C-Br bond.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. A base is essential to activate the boronic acid, forming a more nucleophilic boronate species.[5] For substrates with base-sensitive groups like esters, the choice of a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to prevent hydrolysis.

  • Reductive Elimination: The final step is the formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of Methyl 5-bromo-4H-triazole-3-carboxylate with a representative arylboronic acid. Optimization may be required for different boronic acids.

Materials and Reagents
  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)

Experimental Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Methyl 5-bromo-4H-triazole-3-carboxylate, arylboronic acid, and base in a flame-dried flask. Inert Evacuate and backfill the flask with an inert gas (3x). Start->Inert Solvent Add anhydrous, degassed solvent. Inert->Solvent Catalyst Add palladium catalyst under a positive flow of inert gas. Solvent->Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Dilute with an organic solvent and filter through celite to remove the catalyst. Cool->Filter Extract Wash the filtrate with water and brine. Separate the organic layer. Filter->Extract Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extract->Dry Concentrate Concentrate the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Figure 2: Generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The solvent volume should be sufficient to ensure proper stirring.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4H-triazole-3-carboxylate.

Data Presentation: A Guide to Reaction Optimization

The choice of reaction parameters can significantly influence the yield and purity of the desired product. The following table provides a summary of various conditions that can be explored for the Suzuki coupling of Methyl 5-bromo-4H-triazole-3-carboxylate, based on literature precedents for similar heterocyclic systems.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Notes
Pd(PPh₃)₄ (5)-K₂CO₃ (2.5)Toluene/H₂O100A standard and often effective catalyst system.[6]
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)1,4-Dioxane90Often provides good yields for heteroaryl couplings.[7]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)t-BuOH/H₂O80Buchwald-Hartwig ligands can be effective for challenging couplings.
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene110Another effective combination for heteroaryl substrates.

Note: Yields are highly dependent on the specific arylboronic acid used. The conditions provided are a starting point for optimization.

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a different precatalyst may be necessary.

    • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure the reaction is set up under a strictly inert atmosphere and that solvents are properly degassed.

    • Protodeboronation: Electron-deficient heteroaryl boronic acids can be prone to protodeboronation, especially in the presence of water and base. Using a boronic ester or potassium trifluoroborate salt can mitigate this issue.[8]

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the boronic acid can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

    • Debromination: Reductive debromination of the starting material can be a competing pathway. The choice of ligand and base can influence this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 5-bromo-4H-triazole-3-carboxylate is a powerful method for the synthesis of a diverse range of 5-aryl-4H-triazole-3-carboxylates. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to achieving high yields and purity. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ this versatile transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable metabolic stability and ability to act as a bioisostere for esters and amides.[1][2] The functionalization of this core is critical for developing new chemical entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodology for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on such heterocyclic systems.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of Methyl 5-bromo-4H-triazole-3-carboxylate. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by mechanistic insights and practical considerations to ensure successful implementation.

Introduction: The Strategic Importance of Triazole Functionalization

Methyl 5-bromo-4H-triazole-3-carboxylate is a versatile building block for chemical synthesis. The electron-withdrawing nature of the ester and the triazole ring itself makes the C5-bromine an excellent handle for various palladium-catalyzed transformations. The N4-proton is also available for substitution, though this guide will focus on the functionalization at the C5 position.

The ability to strategically introduce diverse substituents at this position via robust cross-coupling methods is paramount in drug discovery campaigns. These reactions allow for the rapid generation of compound libraries with varied steric and electronic properties, facilitating the exploration of structure-activity relationships (SAR). The methods described herein are chosen for their broad substrate scope, high functional group tolerance, and reproducible nature.[3][4]

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Understanding the fundamental catalytic cycle is crucial for rational protocol design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) cycle, consisting of three key steps: oxidative addition, transmetalation (or coordination/deprotonation for C-N couplings), and reductive elimination.[5][6]

The choice of ligand is critical, as it modulates the stability, solubility, and reactivity of the palladium center.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[8][9][10] They promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, accelerate the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition.[7][8]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)(X)L₂ (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation (e.g., Suzuki) PdII_Aryl->Transmetal RedElim Reductive Elimination Transmetal->RedElim R¹-Pd(II)(R²)L₂ RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Organometal R²-M (Organometallic Reagent) Organometal->Transmetal

Figure 1: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Core Protocols and Methodologies

The following protocols are designed as robust starting points. Optimization of base, solvent, temperature, and ligand may be necessary for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing aryl or heteroaryl groups due to the stability and low toxicity of the requisite boronic acid or ester coupling partners.[11]

Rationale: This protocol utilizes a pre-catalyst that forms a highly active Pd(0) species in situ. The phosphine ligand provides the necessary steric bulk and electron-donating character to facilitate the challenging oxidative addition to the electron-deficient triazole ring.[9] A base is required to activate the boronic acid, forming a boronate complex that readily undergoes transmetalation.[5][11]

Detailed Protocol:

  • To a dry reaction vial equipped with a magnetic stir bar, add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos (10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Component Recommended Starting Conditions Rationale / Notes
Palladium Source Pd(PPh₃)₄ or Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is a common precatalyst.[12]
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands are crucial for high yields with heteroaryl halides.[7][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is often necessary for the transmetalation step.[11]
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome activation barriers.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is the premier method for synthesizing aryl amines, providing access to a vast chemical space that is otherwise difficult to reach.[6] It is invaluable for installing primary or secondary amine functionalities onto the triazole core.

Rationale: The catalytic cycle is similar to the Suzuki coupling, but instead of transmetalation, the amine coordinates to the palladium(II) complex, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.[6][14] Reductive elimination then furnishes the C-N bond. The choice of a strong base like sodium tert-butoxide is critical for the deprotonation step.

Detailed Protocol:

  • To a dry, oven-dried reaction vial, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2-5 mol%) and the appropriate phosphine ligand if not using a precatalyst.

  • Add sodium tert-butoxide (NaOtBu, 1.4-2.0 eq.).

  • In a separate vial, dissolve Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq.) and the desired amine (1.1-1.3 eq.) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Add the substrate solution to the vial containing the catalyst and base.

  • Seal the vial, evacuate, and backfill with an inert gas three times.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via flash column chromatography.

Component Recommended Starting Conditions Rationale / Notes
Palladium System XPhos Pd G3 or RuPhos Pd G3Precatalysts offer excellent stability and activity, simplifying setup.[15][16]
Ligand XPhos, RuPhos, BrettPhosSterically hindered biaryl phosphine ligands are standard for this transformation.
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required. NaOtBu is most common.[14]
Solvent Toluene, Dioxane, CPMEAnhydrous, aprotic solvents are essential to prevent base quenching.
Temperature 90 - 110 °CHigher temperatures are often needed to drive the reaction to completion.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are versatile intermediates for further transformations, including "click" chemistry to form more complex triazole-containing structures.[17][18]

Rationale: This reaction typically involves a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[18] Copper-free conditions have also been developed to avoid the potential homocoupling of the alkyne (Glaser coupling).[19][20]

Detailed Protocol:

  • To a dry reaction vial, add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 4-10 mol%).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add an anhydrous solvent, such as THF or DMF.

  • Add a suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA, 2.0-3.0 eq.), which also acts as a solvent in some cases.

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or saturated aqueous ammonium chloride, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Component Recommended Starting Conditions Rationale / Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂A standard, reliable catalyst for Sonogashira reactions.[21]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide in the classical method.[18]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both a base and a ligand scavenger.
Solvent THF, DMF, AcetonitrileMust be anhydrous to prevent side reactions.
Temperature 25 - 60 °CReactions are often facile at or near room temperature.
Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction enables the vinylation of aryl halides, forming a new C-C double bond.[22][23] This is a powerful tool for introducing alkene functionalities, which can be further manipulated (e.g., via hydrogenation, oxidation, or metathesis).

Rationale: The mechanism differs slightly from the previous examples. After oxidative addition, the alkene coordinates to the palladium center, followed by migratory insertion into the Pd-Aryl bond. A subsequent β-hydride elimination step releases the vinylated product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[24][25]

Detailed Protocol:

  • In a reaction vial, combine Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq.), the alkene (e.g., butyl acrylate, styrene; 1.5 eq.), a palladium source like palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 10 mol%).

  • Add an inorganic or organic base, such as triethylamine (TEA, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vial with an inert gas.

  • Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

  • Seal the vial and heat to 100-140 °C.

  • Monitor the reaction until the starting material is consumed (typically 12-36 hours).

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Component Recommended Starting Conditions Rationale / Notes
Palladium Catalyst Pd(OAc)₂A common and cost-effective Pd(II) precatalyst that is reduced in situ.[24]
Ligand PPh₃, P(o-tol)₃Standard phosphine ligands are often sufficient.
Base TEA, K₂CO₃, NaOAcThe base is crucial for regenerating the Pd(0) catalyst.[22]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically required.
Temperature 100 - 140 °CHigh temperatures are generally necessary to drive the reaction.

Experimental Workflow and Troubleshooting

A systematic approach from setup to analysis is key to reproducible results. The following workflow outlines the general procedure for the protocols described above.

Experimental_Workflow A 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) B 2. Reaction Assembly (Combine in dry glassware) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D 4. Solvent Addition (Degassed, Anhydrous) C->D E 5. Reaction Conditions (Heating & Vigorous Stirring) D->E F 6. Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Workup (Quench, Extract, Dry) F->G Upon Completion H 8. Purification (Flash Chromatography) G->H I 9. Characterization (NMR, HRMS, mp) H->I

Figure 2: Standardized workflow for palladium-catalyzed cross-coupling experiments.

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Base is inappropriate or low quality.4. Ligand is not suitable for the transformation.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure proper inert atmosphere technique and use freshly distilled/anhydrous solvents.3. Use a freshly opened bottle of base or a different base (e.g., switch from K₂CO₃ to Cs₂CO₃).4. Screen a panel of ligands (e.g., phosphines and NHCs).
Formation of Byproducts 1. Dehalogenation of starting material.2. Homocoupling of coupling partner (e.g., biaryl from boronic acid).3. Catalyst decomposition leading to side reactions.1. Lower reaction temperature; use a more active catalyst/ligand system to promote desired coupling over reduction.2. Ensure slow addition of the coupling partner or use a different base/solvent system.3. Use a more stable precatalyst or increase ligand-to-palladium ratio.
Poor Reproducibility 1. Variable quality of reagents or solvents.2. Inconsistent inert atmosphere technique.3. Inconsistent heating or stirring.1. Use high-purity reagents from a reliable source. Purify solvents if necessary.2. Standardize the evacuation/backfill procedure (e.g., 3 cycles).3. Use a temperature-controlled heating block and ensure consistent stir rate.

Conclusion

Methyl 5-bromo-4H-triazole-3-carboxylate is a highly valuable building block, and its functionalization via palladium-catalyzed cross-coupling reactions provides efficient and modular access to a wide array of novel chemical structures. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each offer unique advantages for installing specific functionalities. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively leverage these powerful synthetic tools to accelerate their discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

Application Notes and Protocols for the Regioselective N-Alkylation of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the triazole ring, particularly through N-alkylation, is a critical strategy for modulating the pharmacological properties of these molecules, including their binding affinity, metabolic stability, and solubility. This guide provides an in-depth technical overview and detailed protocols for the N-alkylation of Methyl 5-bromo-4H-triazole-3-carboxylate. We will explore the fundamental mechanistic principles governing this reaction, with a primary focus on the critical challenge of regioselectivity. The inherent nature of the triazole ring as an ambident nucleophile often leads to a mixture of N1, N2, and N4-alkylated isomers. This document elucidates the key experimental variables—solvent, base, temperature, and alkylating agent—that can be manipulated to control the reaction's outcome. Detailed, field-proven protocols are provided, alongside robust methodologies for the purification and definitive characterization of the resulting isomers, ensuring a reproducible and validated synthetic workflow for researchers in drug discovery and chemical development.

Mechanistic Considerations: The Challenge of Regioselectivity

The N-alkylation of an unsymmetrically substituted 1,2,4-triazole is a classic problem in heterocyclic chemistry, governed by the nuanced interplay of steric, electronic, and environmental factors. Understanding these principles is paramount to designing a successful and selective synthesis.

Tautomerism and the Ambident Triazolate Anion

Methyl 5-bromo-4H-triazole-3-carboxylate can exist in different tautomeric forms, although the 4H-tautomer is commonly depicted. Upon deprotonation with a base, a resonance-stabilized triazolate anion is formed. This anion is an ambident nucleophile , meaning it possesses multiple nucleophilic centers—specifically, the N1, N2, and N4 nitrogen atoms. The negative charge is delocalized across these three nitrogens, and alkylation can potentially occur at any of these sites, leading to a mixture of regioisomers.

The primary challenge and objective of any protocol is to direct the alkylating agent to a single, desired nitrogen atom. The regioselectivity is not random; it is dictated by the relative nucleophilicity of each nitrogen in the anion and the accessibility of that nitrogen to the incoming electrophile.

Key Factors Influencing Regioselective Alkylation

Controlling the reaction outcome requires careful selection of experimental conditions. The choice of base and solvent, in particular, has a significant impact on regioselectivity.[1]

  • Steric Hindrance: The substituents at the C3 (methyl carboxylate) and C5 (bromine) positions create steric bulk around the adjacent N1 and N4 atoms. This can hinder the approach of the alkylating agent, often favoring alkylation at the less sterically encumbered nitrogen.

  • Electronic Effects: Both the bromo and methyl carboxylate groups are electron-withdrawing, which reduces the overall electron density of the triazole ring and influences the charge distribution in the triazolate anion.

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, DBU) determines the nature of the triazolate salt. The association of the cation (e.g., K⁺, Na⁺) with the anion can influence which nitrogen atom is most available for reaction. Weaker, non-nucleophilic bases like DBU have been shown to favor specific isomers in certain systems.[2][3]

  • Solvent: The solvent plays a crucial role in solvating the triazolate anion and the counter-ion. Polar aprotic solvents like N,N-dimethylformamide (DMF) are highly effective at solvating cations, leading to a more "naked" and reactive triazolate anion.[1][4] This can significantly alter the N1/N4 selectivity compared to less polar solvents like tetrahydrofuran (THF).[1]

  • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy.[1] Reactions that are kinetically controlled at low temperatures may yield a different product ratio than those under thermodynamic control at higher temperatures.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start Methyl 5-bromo-4H-triazole-3-carboxylate Anion Triazolate Anion (Ambident Nucleophile) start->Anion Deprotonation Base Base (e.g., K₂CO₃, DBU) Base->Anion Solvent Solvent (e.g., DMF, THF) Solvent->Anion Temp Temperature (e.g., -10°C to RT) Temp->Anion N1 N1-Alkyl Isomer N2 N2-Alkyl Isomer N4 N4-Alkyl Isomer Anion->N1 Alkylation Anion->N2 Alkylation Anion->N4 Alkylation G Setup 1. Reaction Setup - Add Triazole to dry flask - Inert atmosphere (N₂) Reagents 2. Reagent Addition - Add anhydrous DMF - Add K₂CO₃ - Add Alkyl Halide Setup->Reagents Reaction 3. Reaction - Stir at RT - Monitor by TLC Reagents->Reaction Workup 4. Aqueous Work-up - Quench with H₂O - Extract with EtOAc Reaction->Workup Purify 5. Purification - Dry & Concentrate - Column Chromatography Workup->Purify Characterize 6. Characterization - NMR, MS Analysis - Isomer Identification Purify->Characterize

References

Application Notes & Protocols: Methyl 5-bromo-4H-triazole-3-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 5-bromo-4H-triazole-3-carboxylate has emerged as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive bromide for cross-coupling and nucleophilic substitution, a modifiable ester group, and a biologically significant 1,2,4-triazole core—provides a robust platform for the synthesis of diverse and complex bioactive molecules. This guide details key synthetic transformations and provides validated protocols for leveraging this scaffold in the development of targeted therapeutics, such as kinase and PARP inhibitors.

Introduction: The Strategic Advantage of Methyl 5-bromo-4H-triazole-3-carboxylate

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to serve as a bioisostere for amide or ester groups.[1][2] Methyl 5-bromo-4H-triazole-3-carboxylate (CAS 704911-47-7) strategically functionalizes this core, making it an ideal starting point for library synthesis and lead optimization.[3][4]

  • The Bromo Group (C5): Serves as an excellent leaving group and a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • The Methyl Ester (C3): Can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides, hydrazides, and other functional groups, which are crucial for modulating pharmacokinetic properties and establishing key interactions with biological targets.[5]

  • The Triazole Core (N-H at N4): The acidic N-H proton allows for N-alkylation or N-arylation, although reactions at the C5-bromo position are often more synthetically facile. The core structure itself is a key pharmacophore in many active compounds.

Below is a diagram illustrating the key reactive sites of the molecule.

G cluster_main Methyl 5-bromo-4H-triazole-3-carboxylate cluster_nodes mol mol A C5-Br: Site for Cross-Coupling & SNAr A->mol B C3-Ester: Site for Amidation & Hydrolysis B->mol C N4-H: Site for Alkylation C->mol

Caption: Key reactive sites on Methyl 5-bromo-4H-triazole-3-carboxylate.

Core Synthetic Transformations & Protocols

The reactivity of the C5-bromo position is central to the utility of this scaffold. The electron-deficient nature of the triazole ring makes this position susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, particularly for biaryl structures prevalent in kinase inhibitors.[6] The reaction couples the C5 position of the triazole with a variety of aryl or heteroaryl boronic acids or esters.[7][8]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand (e.g., PCy₃, P(t-Bu)₃) is common. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or CsF is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[9]

  • Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation. A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and an aqueous phase for the base is a standard biphasic system.[10]

G pd0 Pd(0)Ln pd_add Oxidative Addition Pd(II) Complex pd0->pd_add pd_trans Transmetalation Complex pd_add->pd_trans pd_elim Reductive Elimination Complex pd_trans->pd_elim Isomerization pd_elim->pd0 product Triazole-Ar pd_elim->product Reductive Elimination start_mat Triazole-Br start_mat->pd_add Oxidative Addition boronic Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ base Base base->boronic boronate->pd_trans Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a pre-catalyst/ligand mixture (e.g., Pd(OAc)₂/SPhos, 0.02 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a complementary, metal-free method for C-N, C-O, and C-S bond formation at the C5 position. The reaction is facilitated by the electron-withdrawing nature of the triazole ring, which stabilizes the intermediate Meisenheimer complex.[11]

Protocol 2.2: General Procedure for SNAr with Amines

  • Setup: In a sealed vial, dissolve Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Reagent Addition: Add the desired amine nucleophile (1.5-2.0 equiv.) and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Rationale: The base scavenges the HBr byproduct, driving the reaction to completion.

  • Reaction: Heat the mixture to 80-120 °C. For less reactive amines, microwave irradiation can significantly accelerate the reaction. Monitor progress by LC-MS.

  • Work-up: Cool the reaction, dilute with water to precipitate the product or dilute with ethyl acetate for extraction. Wash the organic layer extensively with water to remove the high-boiling solvent, followed by a brine wash.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Modification of the C3-Ester Group

The methyl ester is a versatile handle for late-stage functionalization, most commonly through amidation to introduce hydrogen bond donors and acceptors that are critical for target engagement.

Protocol 2.3: Two-Step Ester Hydrolysis and Amide Coupling

  • Step A: Saponification (Ester to Carboxylic Acid)

    • Dissolve the triazole ester (1.0 equiv.) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1).

    • Add LiOH·H₂O (1.5-2.0 equiv.) and stir at room temperature until TLC/LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

    • Concentrate the mixture to remove organic solvents. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the carboxylic acid product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and evaporate the solvent to yield the product, which is often used without further purification.

  • Step B: Amide Bond Formation

    • Dissolve the carboxylic acid from Step A (1.0 equiv.) in anhydrous DMF or CH₂Cl₂ under an inert atmosphere.

    • Add an amide coupling reagent such as HATU or HBTU (1.1 equiv.) and a non-nucleophilic base like DIPEA (3.0 equiv.). Stir for 15 minutes to form the activated ester.

    • Add the desired amine (1.2 equiv.) and stir at room temperature for 2-12 hours.

    • Perform an aqueous work-up as described in Protocol 2.1 and purify the final amide product by chromatography or recrystallization.

Application Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold

Aurora kinases are key regulators of cell division and are frequently overexpressed in various cancers, making them attractive therapeutic targets.[12] Many inhibitors feature a central heterocyclic core functionalized with specific aryl groups. This workflow demonstrates the synthesis of a scaffold inspired by known triazole-based Aurora kinase inhibitors.

References

The Versatile Scaffold: Methyl 5-bromo-4H-triazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] This application note delves into the multifaceted utility of a key derivative, Methyl 5-bromo-4H-triazole-3-carboxylate, as a versatile building block for the synthesis of novel bioactive molecules. We will explore its synthetic accessibility, key chemical transformations, and strategic applications in the generation of compound libraries for screening against various therapeutic targets. Detailed protocols for its use in cornerstone reactions such as Suzuki-Miyaura cross-coupling, N-alkylation, and amide bond formation are provided, underpinned by mechanistic rationale and practical considerations for the modern medicinal chemist.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts favorable physicochemical properties to drug candidates, including metabolic stability, hydrogen bonding capability, and a rigid framework for orienting pharmacophoric elements.[1] Its prevalence in approved drugs, such as the antiviral ribavirin and the anticancer agent letrozole, underscores its therapeutic importance.[2] Methyl 5-bromo-4H-triazole-3-carboxylate emerges as a particularly valuable intermediate, offering three points of diversification: the reactive bromide for carbon-carbon bond formation, the ester for amide coupling, and the triazole nitrogens for alkylation.

Synthesis of the Core Scaffold

While the direct synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate is not extensively detailed in readily available literature, its preparation can be inferred from the synthesis of its non-brominated parent, Methyl 1,2,4-triazole-3-carboxylate. A common route involves the cyclization of a key intermediate derived from trichloroacetonitrile and formyl hydrazine, followed by an alcoholysis reaction.[3] Subsequent bromination at the 5-position would yield the target compound.

Key Synthetic Transformations and Protocols

The strategic value of Methyl 5-bromo-4H-triazole-3-carboxylate lies in its capacity to undergo a variety of chemical transformations to generate a diverse array of derivatives. The following sections provide detailed protocols for three fundamental reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the triazole ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[4][5]

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling.[6] Palladium(0) is the active catalytic species that undergoes oxidative addition to the aryl bromide. The ligand stabilizes the palladium center and facilitates the subsequent steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[5] A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of Methyl 5-aryl-4H-1,2,4-triazole-3-carboxylate

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a clean, dry Schlenk flask, add Methyl 5-bromo-4H-triazole-3-carboxylate, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-4H-1,2,4-triazole-3-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate85
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate82
33-Pyridinylboronic acidMethyl 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-carboxylate75

Mandatory Visualization:

Suzuki_Coupling_Workflow Bromo-Triazole Methyl 5-bromo-4H- triazole-3-carboxylate Catalyst Pd(OAc)2 / PPh3 Boronic_Acid Arylboronic Acid (R-B(OH)2) Product Methyl 5-aryl-4H- triazole-3-carboxylate Catalyst->Product Suzuki-Miyaura Coupling Base K2CO3 Solvent Dioxane / H2O 80-100 °C

Caption: General workflow for Suzuki-Miyaura cross-coupling.

N-Alkylation of the Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring can be alkylated to introduce further diversity and modulate the physicochemical properties of the molecule.[7] The regioselectivity of N-alkylation can be influenced by the reaction conditions.

Causality Behind Experimental Choices: The use of a base, such as sodium hydride or potassium carbonate, is necessary to deprotonate the triazole N-H, making it nucleophilic. The choice of the alkylating agent (e.g., an alkyl halide) will determine the nature of the substituent introduced. The reaction is typically carried out in an aprotic polar solvent like DMF or acetonitrile to facilitate the reaction between the ionic and polar reactants.

Experimental Protocol: Synthesis of Methyl 5-bromo-4-alkyl-4H-1,2,4-triazole-3-carboxylate

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 mmol)

  • Alkyl halide (e.g., methyl iodide, 1.1 mmol)

  • Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry round-bottom flask, add Methyl 5-bromo-4H-triazole-3-carboxylate and potassium carbonate.

  • Add anhydrous DMF and stir the suspension at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Bond Formation

The methyl ester at the 3-position can be readily converted into a wide range of amides via reaction with primary or secondary amines.[8] This transformation is crucial for introducing functionalities that can interact with biological targets through hydrogen bonding.

Causality Behind Experimental Choices: Direct amidation of esters with amines can be slow. Therefore, coupling agents such as HATU or EDC/HOBt are often employed to activate the carboxylic acid (after hydrolysis of the ester) for amide bond formation.[9] Alternatively, direct aminolysis of the ester can be achieved under harsher conditions or with microwave assistance.[8] The use of a non-nucleophilic base like DIPEA is to neutralize the acid formed during the reaction without interfering with the coupling process.

Experimental Protocol: Synthesis of 5-bromo-N-alkyl-4H-1,2,4-triazole-3-carboxamide

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Trimethylaluminum (2.0 M in toluene, 1.2 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous toluene.

  • Cool the solution to 0 °C and slowly add trimethylaluminum. Stir for 30 minutes at room temperature.

  • Add a solution of Methyl 5-bromo-4H-triazole-3-carboxylate in anhydrous toluene to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of Rochelle's salt.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization:

Diversification_Workflow Start Methyl 5-bromo-4H- triazole-3-carboxylate Suzuki Suzuki-Miyaura Coupling Start->Suzuki  R-B(OH)2  Pd Catalyst Alkylation N-Alkylation Start->Alkylation  R'-X  Base Amidation Amide Bond Formation Start->Amidation  R''R'''NH  Coupling Agent Product1 5-Aryl/Heteroaryl Derivatives Suzuki->Product1 Product2 N-Alkylated Derivatives Alkylation->Product2 Product3 Carboxamide Derivatives Amidation->Product3

References

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of Methyl 5-bromo-4H-triazole-3-carboxylate

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry. Its unique electronic properties, including its aromaticity, high dipole moment, and capacity for hydrogen bonding, make it a privileged scaffold in drug design.[1][2] This five-membered heterocycle is a key structural component in a wide array of clinically successful drugs, from antifungals like fluconazole and voriconazole to anticancer agents such as anastrozole and letrozole.[1][3] The triazole nucleus is not merely a passive linker; it actively participates in binding interactions with biological targets and often serves as a stable bioisostere for amide or ester groups, enhancing metabolic stability and pharmacokinetic profiles.[2][4]

Methyl 5-bromo-4H-triazole-3-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of novel compound libraries. Its structure presents three key points for chemical modification:

  • The Tautomeric N-H Proton: The acidic proton on the triazole ring can be readily removed, allowing for substitution at the N4 position, or potentially the N1 or N2 positions depending on the reaction conditions and tautomeric form.

  • The C5-Bromine Atom: This halogen serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents.

  • The C3-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another avenue for diversification.[5]

This application note provides a comprehensive guide with detailed protocols for the two primary and most impactful derivatization strategies for this scaffold: N-alkylation/N-arylation of the triazole ring and Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position. These methodologies empower researchers in drug development to rapidly generate diverse molecular architectures for biological screening.

Part 1: Functionalization of the Triazole Core via N-Alkylation and N-Arylation

The presence of an N-H bond in the 4H-1,2,4-triazole ring provides a direct pathway for introducing substituents onto the nitrogen atom. The choice of reaction conditions can influence the regioselectivity of the substitution. While alkylation often occurs at the most nucleophilic nitrogen, factors like the nature of the electrophile, base, and solvent play a critical role.[6][7]

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard procedure for the N-alkylation of the triazole ring using an alkyl halide. The deprotonation of the triazole N-H by a suitable base generates a triazolide anion, which then acts as a nucleophile.

Causality and Experimental Rationale:

  • Base (K₂CO₃/Cs₂CO₃): Potassium carbonate is a cost-effective and moderately strong base sufficient for deprotonating the triazole N-H (pKa ≈ 10). Cesium carbonate is a stronger and more soluble base that can accelerate the reaction, especially with less reactive alkyl halides.

  • Solvent (DMF/Acetonitrile): Anhydrous polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile.

  • Inert Atmosphere: While not always strictly necessary for simple alkylations, an inert atmosphere (N₂ or Ar) is good practice to prevent the introduction of moisture, which can quench the base and anion.

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 equiv.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equiv.) or cesium carbonate (Cs₂CO₃, 1.2 equiv.).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add anhydrous dimethylformamide (DMF) or acetonitrile to the flask via syringe to achieve a concentration of approximately 0.1 M.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling reaction is a powerful method for forming carbon-nitrogen bonds, offering a complementary approach to palladium-catalyzed methods. It typically involves a copper catalyst to couple N-H containing compounds with arylboronic acids under mild conditions.[8]

Causality and Experimental Rationale:

  • Copper Catalyst (CuI): Copper(I) iodide is a commonly used and effective catalyst for this transformation. Other copper sources like Cu(OAc)₂ can also be employed.[8]

  • Base (K₃PO₄): A moderately strong base is required for the catalytic cycle. K₃PO₄ is often effective and has good compatibility with various functional groups.[9]

  • Ligand (DMEDA): N,N'-Dimethylethylenediamine (DMEDA) can act as a ligand to stabilize the copper catalyst and accelerate the reaction, although some systems may proceed without an additional ligand.[9]

  • Solvent (Toluene): Anhydrous, non-coordinating solvents like toluene or dioxane are typically used.

Step-by-Step Methodology:

  • To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere, add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Add anhydrous toluene (or dioxane) to the vessel to achieve a concentration of 0.1-0.2 M.

  • If required, add N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv.) to the reaction mixture via syringe.

  • Seal the vessel and stir the mixture vigorously at a temperature ranging from 80 °C to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated triazole.

Data Summary: N-Substitution Reactions
Reaction TypeElectrophile/Coupling PartnerCatalyst/BaseSolventTemp (°C)Typical Outcome
N-Alkylation Alkyl Halide (R-X)K₂CO₃ or Cs₂CO₃DMF / ACN50 - 80N4-alkylated product
N-Arylation Arylboronic Acid (Ar-B(OH)₂)CuI / K₃PO₄Toluene80 - 110N4-arylated product

Workflow for N-Substitution

N_Substitution_Workflow cluster_start Starting Material cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Chan-Lam) Start Methyl 5-bromo-4H-triazole-3-carboxylate Reagents_Alk Alkyl Halide (R-X) Base (K₂CO₃) Solvent (DMF) Start->Reagents_Alk Protocol 1 Reagents_Ar Arylboronic Acid (Ar-B(OH)₂) Catalyst (CuI) Base (K₃PO₄) Start->Reagents_Ar Protocol 2 Product_Alk Methyl 4-alkyl-5-bromo- 4H-triazole-3-carboxylate Reagents_Alk->Product_Alk Product_Ar Methyl 4-aryl-5-bromo- 4H-triazole-3-carboxylate Reagents_Ar->Product_Ar

Caption: Workflow for N-alkylation and N-arylation of the triazole core.

Part 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing carbon-carbon bonds.[10] The reaction utilizes a palladium catalyst to couple an organohalide (in this case, the C5-bromo position) with an organoboron species, such as a boronic acid or a boronate ester.[11][12] This reaction is celebrated for its high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids, enabling extensive diversification.

Mechanistic Insight: The Suzuki Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle.[13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling Methyl 5-bromo-4H-triazole-3-carboxylate (or its N-substituted derivatives) with various boronic acids.

Causality and Experimental Rationale:

  • Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective, air-stable Pd(0) precatalyst. Other catalysts like Pd(dppf)Cl₂ can also be used, especially for more challenging couplings.[11][14]

  • Base (K₂CO₃/Na₂CO₃): An aqueous solution of a mild base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

  • Solvent System (Toluene/H₂O/EtOH): A biphasic solvent system is often employed. Toluene dissolves the organic starting material and catalyst, while the aqueous phase dissolves the inorganic base. Ethanol can be added as a co-solvent to improve solubility.[11][14]

  • Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (N₂ or Ar) because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

Step-by-Step Methodology:

  • In a round-bottom flask or reaction vial, combine the bromo-triazole substrate (1.0 equiv.), the aryl- or heteroaryl-boronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.

  • Prepare a 2M aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃).

  • Via syringe, add the solvent system to the reaction flask. A common ratio is Toluene:Ethanol:Aqueous Base (e.g., 4:1:1 v/v/v) to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring to ensure good mixing between the phases.

  • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure C-C coupled product.

Data Summary: Suzuki-Miyaura Coupling Conditions
SubstrateCoupling PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)
C5-Bromo TriazolePhenylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O90
C5-Bromo Triazole3-Pyridylboronic AcidPd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)Dioxane/H₂O100
C5-Bromo TriazoleThiophene-2-boronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_start Starting Material cluster_suzuki Suzuki Coupling Start Methyl 5-bromo-4-substituted- 4H-triazole-3-carboxylate Reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Start->Reagents Protocol 3 Product Methyl 5-aryl-4-substituted- 4H-triazole-3-carboxylate Reagents->Product

Caption: Workflow for C5-arylation via Suzuki-Miyaura cross-coupling.

Part 3: A Strategy for Maximal Diversification

The true power of Methyl 5-bromo-4H-triazole-3-carboxylate as a building block is realized when these derivatization strategies are used sequentially. By first performing an N-alkylation or N-arylation followed by a Suzuki coupling, chemists can rapidly generate a two-dimensional library of compounds with diversity at both the N4 and C5 positions from a single, common intermediate. This approach is highly efficient for structure-activity relationship (SAR) studies in drug discovery programs.

Logical Flow for Sequential Derivatization

Sequential_Derivatization Start Methyl 5-bromo- 4H-triazole-3-carboxylate Intermediate Methyl 4-R¹-5-bromo- 4H-triazole-3-carboxylate Start->Intermediate Step 1: N-Alkylation (R¹-X) or N-Arylation Final Methyl 4-R¹-5-R²- 4H-triazole-3-carboxylate (Diverse Library) Intermediate->Final Step 2: Suzuki Coupling (R²-B(OH)₂)

Caption: Sequential N-substitution and C-C coupling for library synthesis.

Conclusion

Methyl 5-bromo-4H-triazole-3-carboxylate is a high-potential scaffold for the development of novel chemical entities. The protocols detailed in this guide for N-alkylation, N-arylation, and Suzuki-Miyaura cross-coupling provide reliable and versatile methods for its elaboration. By leveraging these distinct yet complementary chemical transformations, researchers can efficiently explore vast chemical space, accelerating the discovery of new therapeutics and functional materials. The inherent drug-like properties of the triazole core, combined with the synthetic accessibility of its derivatives, ensures that this building block will remain a focus of intensive research for years to come.

References

Application Notes and Protocols for the Amide Coupling of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4H-Triazole-3-Carboxamides

The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1] Consequently, 4H-triazole-3-carboxamides, derived from starting materials like Methyl 5-bromo-4H-triazole-3-carboxylate, are key intermediates in the synthesis of a wide array of pharmacologically active agents. These compounds have shown potential in the development of anticancer, antimicrobial, and antiviral therapies.[1][2][3] The amide bond formation is a critical step in the elaboration of these molecules, enabling the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties.[4] This guide provides a comprehensive overview of the amide coupling of Methyl 5-bromo-4H-triazole-3-carboxylate, detailing the underlying principles, offering robust experimental protocols, and addressing potential challenges.

Core Principles of Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety.[4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. Several classes of coupling reagents have been developed to mediate this transformation efficiently, each with its own mechanism and optimal conditions.

Common Coupling Reagents:
  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[5][6] The mechanism involves the formation of a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization of chiral substrates, carbodiimide couplings are often performed in the presence of additives such as 1-hydroxybenzotriazole (HOBt).[5][7]

  • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with sterically hindered substrates.[7][8] HATU, for instance, reacts with a carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester.[8]

The choice of coupling reagent, base, and solvent is crucial for the success of the reaction and depends on the specific properties of the substrates. For the amide coupling of Methyl 5-bromo-4H-triazole-3-carboxylate, the electronic nature of the heterocyclic ring and the potential for side reactions involving the bromo substituent must be considered.

Experimental Protocols

This section provides detailed step-by-step protocols for the amide coupling of Methyl 5-bromo-4H-triazole-3-carboxylate with a generic primary or secondary amine using two common and effective coupling methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Materials:

ReagentMolar Mass ( g/mol )Equivalents
Methyl 5-bromo-4H-triazole-3-carboxylate206.01[9]1.0
Amine (R1R2NH)Varies1.1 - 1.2
EDC·HCl191.701.2 - 1.5
HOBt135.121.2 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl acetate (EtOAc)--
1N HCl (aq)--
Saturated NaHCO3 (aq)--
Brine--
Anhydrous Na2SO4 or MgSO4--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the cooled solution.[5]

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.[8]

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[5]

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly effective for less reactive amines or sterically hindered substrates, often providing higher yields and faster reaction times.[8]

Materials:

ReagentMolar Mass ( g/mol )Equivalents
Methyl 5-bromo-4H-triazole-3-carboxylate206.01[9]1.0
Amine (R1R2NH)Varies1.1 - 1.2
HATU380.231.1 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 4.0
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl acetate (EtOAc)--
1N HCl (aq)--
Saturated NaHCO3 (aq)--
Brine--
Anhydrous Na2SO4 or MgSO4--

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[5]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow and Decision Making

The selection of an appropriate protocol is a critical step in ensuring a successful amide coupling reaction. The following diagram illustrates a general workflow and key decision points.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Methyl 5-bromo-4H-triazole-3-carboxylate + Amine Reagents Select Coupling Reagent (EDC/HOBt or HATU) Start->Reagents Solvent Choose Anhydrous Solvent (e.g., DMF, DCM) Reagents->Solvent Activation Carboxylic Acid Activation (Pre-activation for HATU) Solvent->Activation Coupling Amine Addition & Amide Bond Formation Activation->Coupling Activation->Coupling Add Amine Monitoring Monitor Progress (TLC, LC-MS) Coupling->Monitoring Quench Aqueous Work-up (Acid/Base Washes) Monitoring->Quench Dry Drying & Concentration Quench->Dry Purify Purification (Column Chromatography) Dry->Purify End Pure Amide Product Purify->End

Caption: General workflow for the amide coupling of Methyl 5-bromo-4H-triazole-3-carboxylate.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent- Wet reagents or solvent- Insufficient base- Sterically hindered or electron-deficient amine- Use fresh, high-purity coupling reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the equivalents of base (e.g., DIPEA).- Switch to a more powerful coupling reagent like HATU.[10]- Consider increasing the reaction temperature or time.
Formation of Side Products - Epimerization (if chiral centers are present)- Reaction at the triazole ring nitrogens- Guanidinium byproduct formation (with onium salt reagents)- Use additives like HOBt or HOAt to suppress racemization.[7]- Careful control of reaction conditions (temperature, stoichiometry) can minimize side reactions.- Ensure the correct order of addition; pre-activate the acid before adding the amine when using HATU.
Difficult Purification - Water-soluble byproducts (e.g., from EDC)- Excess reagents- Perform a thorough aqueous work-up to remove water-soluble impurities.[6]- Optimize stoichiometry to minimize excess reagents.- Employ alternative purification techniques such as preparative HPLC or crystallization.

Conclusion

The amide coupling of Methyl 5-bromo-4H-triazole-3-carboxylate is a versatile and crucial transformation in the synthesis of novel compounds for drug discovery. By understanding the principles of amide bond formation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently generate a diverse library of 4H-triazole-3-carboxamides. The protocols and troubleshooting guide provided herein serve as a valuable resource for optimizing these important synthetic steps.

References

Application Notes and Protocols for the Hydrolysis of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-4H-triazole-3-carboxylic Acid

The heterocycle 5-bromo-4H-triazole-3-carboxylic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The presence of both a bromine atom and a carboxylic acid moiety on the triazole ring offers two orthogonal points for further chemical modification. This dual functionality allows for the construction of complex molecules through sequential reactions such as cross-coupling and amide bond formation, making it a versatile building block for drug discovery programs and the development of novel functional materials.[2]

This document provides detailed protocols for the conversion of methyl 5-bromo-4H-triazole-3-carboxylate to its corresponding carboxylic acid via hydrolysis. Both base-catalyzed (saponification) and acid-catalyzed methods are presented, accompanied by mechanistic insights and analytical procedures for reaction monitoring and product characterization.

Physicochemical Properties and Safety Precautions

A summary of the key physicochemical properties for the starting material and the expected product is provided below.

PropertyMethyl 5-bromo-4H-triazole-3-carboxylate (Starting Material)5-Bromo-4H-triazole-3-carboxylic Acid (Product)
Molecular Formula C₄H₄BrN₃O₂[3][4]C₃H₂BrN₃O₂
Molecular Weight 206.00 g/mol [3]191.98 g/mol
Appearance White to yellow solid[4]Expected to be a white to off-white solid
Storage 2-8°C[4]Store in a cool, dry place

Safety Information:

The starting material is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction Mechanism: A Tale of Two Catalysts

The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either an acid or a base. The choice of catalyst influences the reaction mechanism and the overall process.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible process that typically proceeds at a faster rate than its acid-catalyzed counterpart.[5] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and a final, irreversible acid-base reaction.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Irreversible Deprotonation Ester Methyl 5-bromo-4H-triazole-3-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate OH OH⁻ OH->Intermediate Intermediate2 Tetrahedral Intermediate CarboxylicAcid 5-Bromo-4H-triazole-3-carboxylic Acid Intermediate2->CarboxylicAcid Methoxide CH₃O⁻ Intermediate2->Methoxide CarboxylicAcid2 5-Bromo-4H-triazole-3-carboxylic Acid Methoxide2 CH₃O⁻ Carboxylate Carboxylate Salt CarboxylicAcid2->Carboxylate Methanol Methanol Methoxide2->Methanol

Caption: Mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction.[5][6][7] To drive the reaction to completion, it is often necessary to use a large excess of water. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water and subsequent proton transfers to yield the carboxylic acid and methanol.

G cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Methanol cluster_step5 Step 5: Deprotonation Ester Methyl 5-bromo-4H-triazole-3-carboxylate ProtonatedEster Protonated Ester Ester->ProtonatedEster H3O H₃O⁺ H3O->ProtonatedEster ProtonatedEster2 Protonated Ester TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster2->TetrahedralIntermediate Water H₂O Water->TetrahedralIntermediate TetrahedralIntermediate2 Tetrahedral Intermediate ProtonatedMethanol Protonated Methanol Intermediate TetrahedralIntermediate2->ProtonatedMethanol ProtonatedMethanol2 Protonated Methanol Intermediate ProtonatedCarboxylicAcid Protonated Carboxylic Acid ProtonatedMethanol2->ProtonatedCarboxylicAcid Methanol Methanol ProtonatedMethanol2->Methanol ProtonatedCarboxylicAcid2 Protonated Carboxylic Acid CarboxylicAcid 5-Bromo-4H-triazole-3-carboxylic Acid ProtonatedCarboxylicAcid2->CarboxylicAcid Water2 H₂O H3O_2 H₃O⁺ (regenerated) Water2->H3O_2

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

The following are proposed protocols for the hydrolysis of methyl 5-bromo-4H-triazole-3-carboxylate. Optimization may be required to achieve the desired yield and purity.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally preferred due to its irreversibility and typically faster reaction times.[5][8]

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Addition of Base: Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) while monitoring the reaction progress by TLC or HPLC. The reaction is expected to be complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate is sensitive to strong bases.

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq) in a large excess of aqueous acid (e.g., 1-3M H₂SO₄ or HCl).

  • Reaction: Heat the mixture to reflux (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC. Due to the reversible nature of the reaction, a longer reaction time (e.g., 12-24 hours) may be required.[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • If no precipitate is present, extract the aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The product can be purified by recrystallization.

Analytical Monitoring and Characterization

Thin-Layer Chromatography (TLC)
  • Mobile Phase: A mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid product is protonated and less polar.

  • Visualization: UV light (254 nm).

  • Expected Result: The product, being more polar, will have a lower Rf value than the starting ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for monitoring the reaction progress and assessing the purity of the final product.[10][11][12][13]

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 250-260 nm.[10][11]

  • Expected Result: The carboxylic acid product is expected to have a shorter retention time than the methyl ester starting material due to its increased polarity.

G cluster_workflow Experimental Workflow Start Start Reaction (Acid or Base Catalysis) Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Workup Reaction Workup (Extraction/Precipitation) Monitor->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: General experimental workflow for hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the final product.

  • ¹H NMR: The most significant change will be the disappearance of the methyl ester singlet (expected around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a chemical shift distinct from the ester carbonyl. The methyl carbon signal from the ester will be absent in the product's spectrum.

Conclusion

The hydrolysis of methyl 5-bromo-4H-triazole-3-carboxylate provides access to a versatile building block for further synthetic elaboration. Both base- and acid-catalyzed protocols are viable, with the base-catalyzed (saponification) method often being more efficient due to its irreversible nature. Careful monitoring of the reaction by TLC or HPLC is recommended to ensure complete conversion. The protocols and analytical methods described herein provide a comprehensive guide for researchers and scientists in the field of drug development and chemical synthesis.

References

Application Notes and Protocols: The Strategic Use of Methyl 5-bromo-4H-triazole-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold in Modern Agrochemicals

The 1,2,4-triazole heterocycle is a cornerstone in the design of modern agrochemicals, particularly fungicides and herbicides.[1][2] Its unique electronic properties and metabolic stability have led to the development of numerous commercially successful products.[3] Triazole fungicides, for instance, often function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][4] The substituent pattern on the triazole ring is crucial for determining the spectrum of activity, potency, and crop safety. Methyl 5-bromo-4H-triazole-3-carboxylate is a versatile building block that offers two key points of diversification: the reactive C5-bromo group and the C3-ester functionality. This guide provides a detailed exploration of its potential applications and synthetic protocols for the development of novel agrochemicals.

Strategic Value of Methyl 5-bromo-4H-triazole-3-carboxylate

The strategic importance of this molecule lies in its bifunctionality. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents through cross-coupling and nucleophilic substitution reactions. The methyl carboxylate at the 3-position provides a site for further modification, such as conversion to amides, which is a common feature in many bioactive molecules.

Proposed Synthetic Pathways and Protocols

This section details potential synthetic transformations utilizing Methyl 5-bromo-4H-triazole-3-carboxylate. The protocols are based on established methodologies for similar heterocyclic systems and are designed to be robust and adaptable.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties that are often crucial for biological activity.[5][6] The C5-bromo position of the triazole ring is amenable to such transformations.[7][8]

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Coupling start Methyl 5-bromo-4H-triazole-3-carboxylate + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) start->catalyst Reactants reaction Suzuki-Miyaura Cross-Coupling catalyst->reaction Conditions product Methyl 5-aryl-4H-triazole-3-carboxylate reaction->product Yields a C-C coupled product SNAr start Methyl 5-bromo-4H-triazole-3-carboxylate + Nucleophile (R-NH2 or R-OH) base Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or DMSO) start->base Reactants reaction Nucleophilic Aromatic Substitution (SNAr) base->reaction Conditions product Methyl 5-(substituted-amino/oxy)-4H-triazole-3-carboxylate reaction->product Forms a C-N or C-O bond Amide_Synthesis start Methyl 5-substituted-4H-triazole-3-carboxylate hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) start->hydrolysis acid 5-substituted-4H-triazole-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling product 5-substituted-4H-triazole-3-carboxamide coupling->product

References

Application Note & Protocols: Synthesis of Novel Kinase Inhibitors from Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and its presence in several approved drugs.[2][3] This application note provides a detailed guide for researchers and drug development professionals on the use of Methyl 5-bromo-4H-triazole-3-carboxylate as a versatile starting material for the synthesis of diverse libraries of potential kinase inhibitors. We present synthetic strategies, rationale, and step-by-step protocols for functionalization at key positions of the triazole core.

Introduction: The Strategic Value of the Triazole Scaffold

The 1,2,4-triazole system offers a unique combination of physicochemical properties, including weak basicity and the ability to act as both a hydrogen bond donor and acceptor.[2] This duality allows it to engage in critical interactions within the ATP-binding pocket of various kinases. Methyl 5-bromo-4H-triazole-3-carboxylate (CAS 704911-47-7) is an ideal starting scaffold for library synthesis due to its two distinct and orthogonally reactive functional groups: a bromo substituent amenable to cross-coupling reactions and a methyl ester that can be readily converted into a diverse range of amides.

This guide will explore the primary synthetic vectors for elaborating this core structure, providing a strategic framework for generating novel chemical matter for kinase inhibitor screening programs.

Overview of Synthetic Strategy

The core of our strategy relies on the sequential or parallel functionalization of the C3 (carboxylate) and C5 (bromo) positions of the triazole ring. This approach allows for the systematic exploration of chemical space around the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

G cluster_0 Vector 1: C5 Functionalization cluster_1 Vector 2: C3 Functionalization start Methyl 5-bromo-4H-triazole-3-carboxylate C5 Suzuki or Buchwald-Hartwig Cross-Coupling start->C5 R-B(OH)2, Pd catalyst C3_hydrolysis Saponification (Ester Hydrolysis) start->C3_hydrolysis 1. LiOH or NaOH C5_prod C5-Aryl/Heteroaryl Triazole Esters C5->C5_prod C5_prod->C3_hydrolysis Sequential Modification final_inhibitor Diverse Kinase Inhibitor Library C5_prod->final_inhibitor C3_acid 5-Bromo-4H-triazole-3-carboxylic Acid C3_hydrolysis->C3_acid C3_amide Amide Coupling (HATU, EDC, etc.) C3_acid->C3_amide 2. R-NH2, Coupling Agent C3_prod C3-Amide 5-Bromo-Triazoles C3_amide->C3_prod C3_prod->C5 Sequential Modification C3_prod->final_inhibitor

Figure 1: General synthetic pathways for diversifying the Methyl 5-bromo-4H-triazole-3-carboxylate scaffold.

Protocol I: C5-Position Functionalization via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura cross-coupling is one of the most robust and versatile methods for forming carbon-carbon bonds. The bromine atom at the C5 position of the triazole is an excellent electrophilic partner for this reaction. By coupling with a wide array of commercially available boronic acids and esters, diverse aryl and heteroaryl moieties can be installed. These groups are critical for establishing key interactions in the hydrophobic regions of the kinase ATP-binding site and for tuning the selectivity profile of the inhibitor.

Experimental Protocol (General Procedure):

  • Reagent Preparation: To a flame-dried microwave vial or Schlenk tube, add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.) or potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically 0.1 M with respect to the starting triazole.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring. A typical condition is 80-100 °C for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the C5-arylated triazole ester.

Data Presentation:

EntryAryl Boronic AcidProductTypical Yield (%)
1Phenylboronic acidMethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate85%
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-carboxylate82%
3Pyridin-3-ylboronic acidMethyl 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-carboxylate75%
4Thiophen-2-ylboronic acidMethyl 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-carboxylate78%

Table 1: Representative examples of Suzuki-Miyaura coupling reactions. Yields are illustrative and may vary based on specific substrates and reaction optimization.

Protocol II: C3-Position Functionalization via Amide Bond Formation

Scientific Rationale: The methyl ester at the C3 position is a precursor to a carboxylic acid, which can then be coupled with a diverse set of amines. The resulting amide functionality is crucial as it can act as a hydrogen bond donor and/or acceptor, often forming a key interaction with the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

G start C5-Substituted Triazole Ester step1 Saponification start->step1 LiOH, THF/H₂O intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling intermediate->step2 Amine (R-NH₂), HATU, DIPEA product Final Amide Product (Kinase Inhibitor) step2->product G A Methyl 5-bromo-4H-triazole- 3-carboxylate B Methyl 5-(pyridin-3-yl)-4H-1,2,4- triazole-3-carboxylate A->B Protocol I (Suzuki Coupling) C 5-(Pyridin-3-yl)-4H-1,2,4-triazole- 3-carboxylic acid B->C Protocol 2A (Saponification) D N-(3-chlorobenzyl)-5-(pyridin-3-yl)- 4H-1,2,4-triazole-3-carboxamide C->D Protocol 2B (Amide Coupling)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Bromotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromotriazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Triazole moieties are ubiquitous in pharmaceuticals and functional materials, making their functionalization via cross-coupling a critical synthetic step. However, the unique electronic properties and potential for catalyst inhibition by the triazole ring can present significant challenges.

This document moves beyond standard protocols to provide a deeper understanding of the reaction's mechanics, offering a structured approach to troubleshooting and optimization based on first principles and field-proven strategies.

Section 1: The Suzuki-Miyaura Catalytic Cycle: A Foundation for Troubleshooting

A firm grasp of the catalytic cycle is essential for rational problem-solving. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Each step presents a potential bottleneck, particularly when working with heteroaryl halides like bromotriazoles.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazole. The electron-rich nature of some triazole rings can make this step sluggish, requiring careful selection of electron-rich and bulky ligands to facilitate the process.[1][4]

  • Transmetalation : The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[3][5] The choice of base and solvent is critical to ensure this step is efficient and outcompetes side reactions.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][2]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArBr Bromotriazole (Ar-Br) ArBr->OxAdd PdII_complex trans-Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar trans-Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar ArBOH2 Ar'-B(OH)₂ + Base Ate_complex [Ar'-B(OH)₃]⁻ ArBOH2->Ate_complex Activation Ate_complex->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my bromotriazole Suzuki coupling failing or giving low yields?

This is the most common issue. Failure often stems from one of three areas:

  • Catalyst Inactivity: The Lewis-basic nitrogens of the triazole ring can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[6] Using bulky ligands can sterically hinder this unwanted interaction.

  • Poor Oxidative Addition: The C-Br bond on an electron-rich triazole can be less reactive. This step often requires more electron-donating ligands and potentially higher temperatures to proceed efficiently.[4]

  • Protodeboronation: Your boronic acid coupling partner may be decomposing faster than it couples. This is a very common side reaction, especially with heteroaryl boronic acids.[2][7]

Q2: What is protodeboronation and how can I prevent it?

Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C-H bond, destroying your nucleophile.[7][8] Heteroaryl boronic acids are particularly susceptible.[2]

  • Mitigation Strategies:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than their corresponding boronic acids and release the active species slowly under reaction conditions.[7][8][9]

    • Employ Anhydrous Conditions: Strictly anhydrous solvents and reagents can minimize this pathway.[6]

    • Choose the Right Base: Mild, non-hydroxide bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be effective.[5]

Q3: Should I use a boronic acid or a boronic ester?

For challenging substrates like bromotriazoles, boronic esters (especially pinacol esters) are highly recommended. While boronic acids can be more reactive, their instability often leads to lower yields due to protodeboronation.[8][9] The enhanced stability of boronic esters provides a more consistent and reliable concentration of the nucleophile throughout the reaction.[7][8]

Q4: How do I choose the right palladium catalyst and ligand?

There is no single "best" catalyst. A screening approach is often necessary. However, for electron-rich and sterically hindered substrates like many substituted bromotriazoles, the following guidelines apply:

  • Use Electron-Rich, Bulky Ligands: These ligands facilitate both the oxidative addition and reductive elimination steps.[1] Good starting points include dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos from the Buchwald group) or N-heterocyclic carbenes (NHCs) like IPr.[3][4]

  • Use Air-Stable Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable and easier to handle than older sources like Pd(PPh₃)₄ or Pd₂(dba)₃, as they consistently generate the active Pd(0) species.[10]

Section 3: In-Depth Troubleshooting Guide

Problem: Low or No Yield of Desired Product

When faced with a low-yielding or failed reaction, a systematic approach is crucial. Use the following flowchart to diagnose the likely cause.

Troubleshooting_Flowchart Start Low / No Yield Check_SM Analyze Crude Reaction: Are Starting Materials Consumed? Start->Check_SM SM_Consumed Yes, SM Consumed Check_SM->SM_Consumed Yes SM_Not_Consumed No, SM Unchanged Check_SM->SM_Not_Consumed No Decomposition Decomposition or Side Reactions Occurred SM_Consumed->Decomposition Catalyst_Issue Catalyst System is Inactive SM_Not_Consumed->Catalyst_Issue Check_Protodeboronation Check for Protodeboronation Product (Ar'-H from Boronic Acid) Decomposition->Check_Protodeboronation Check_Dehalogenation Check for Dehalogenation Product (Ar-H from Bromotriazole) Decomposition->Check_Dehalogenation Reason1 Reason: Sluggish Oxidative Addition Catalyst_Issue->Reason1 Reason2 Reason: Catalyst Poisoning/Decomposition Catalyst_Issue->Reason2 Solution1 Solution: - Increase Temperature - Use more electron-rich/bulky ligand (e.g., SPhos) - Switch to corresponding iodotriazole Reason1->Solution1 Solution2 Solution: - Use bulky ligand to block N-coordination - Ensure rigorous degassing - Use a robust precatalyst (e.g., Buchwald G3) Reason2->Solution2

Caption: Troubleshooting Flowchart for Low/No Yield Reactions.

Problem: Significant Formation of Side Products

Identifying byproducts is key to optimizing the reaction.

  • Side Product: Homocoupling of Boronic Acid (Ar'-Ar')

    • Causality: This side reaction is almost always caused by the presence of oxygen in the reaction mixture, which can lead to Pd(II)-mediated homocoupling.[2] It can also occur if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).

    • Self-Validating Protocol: Rigorously degas all solvents and the reaction mixture (3-5 cycles of vacuum/backfill with an inert gas like argon or nitrogen). Ensure the reaction is run under a positive pressure of inert gas.

  • Side Product: Dehalogenation/Debromination of Bromotriazole (Ar-H)

    • Causality: The bromotriazole is reduced to the corresponding triazole. This can be promoted by strong bases, high temperatures, and the presence of protic impurities or solvents (like water or alcohols) that can act as hydride sources.[11]

    • Self-Validating Protocol: Switch to a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Use anhydrous solvents. If the problem persists, screen at a lower temperature for a longer reaction time.

  • Side Product: Protodeboronation of Boronic Acid (Ar'-H)

    • Causality: As discussed previously, this is the hydrolytic cleavage of the C-B bond.[7]

    • Self-Validating Protocol: Replace the boronic acid with its corresponding pinacol boronate ester (Ar'-Bpin). This is the most robust solution and a critical validation step to confirm if boronic acid instability is the root cause.[8]

Section 4: Systematic Optimization of Reaction Parameters

For challenging couplings, a systematic screen of parameters is often the fastest path to a high-yielding protocol.[12]

Table 1: Selection of Palladium Precatalysts and Ligands
Catalyst/Ligand ClassExamplesStrengths for BromotriazolesCausality & Considerations
Buchwald Ligands SPhos, XPhos, RuPhosExcellent for electron-rich and sterically hindered aryl halides.Bulky, electron-donating phosphines that accelerate both oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, IMesThermally stable and highly active. Good for unreactive chlorides and bromides.Strong σ-donors that form robust bonds with palladium, preventing decomposition at high temperatures.[3][5]
Bidentate Phosphines XantPhos, dppfOffer different bite angles which can influence reductive elimination.Can sometimes be less active for very hindered substrates compared to monodentate Buchwald ligands.[2]
Palladium Precatalysts Pd₂(dba)₃, Pd(OAc)₂Common and inexpensive.Require in-situ reduction to Pd(0); can lead to inconsistent results. Pd₂(dba)₃ is light and air sensitive.[2]
Air-Stable Precatalysts Buchwald G3/G4 Precatalysts, PEPPSI™-IPrHighly reliable, air-stable solids.Provide a 1:1 Pd:Ligand ratio and a clean, rapid initiation to the active Pd(0) species.[2]
Table 2: Guide to Base Selection

The base activates the boronic acid to form the boronate, which is the active species in transmetalation.[13]

BaseFormulaStrengthCommon Use & Causality
Potassium Phosphate K₃PO₄StrongExcellent, versatile base for difficult couplings. Its moderate solubility and strength are often optimal. Often used anhydrously.[13]
Cesium Carbonate Cs₂CO₃StrongHighly effective due to its higher solubility in organic solvents, which can accelerate the reaction.[13] Often the base of choice for stubborn reactions.
Potassium Carbonate K₂CO₃ModerateA standard, cost-effective choice. Often requires an aqueous co-solvent to be effective, which can promote protodeboronation.
Potassium Fluoride KFMildUsed in anhydrous conditions. The fluoride anion is believed to form a highly nucleophilic fluoroborate species. Good for base-sensitive functional groups.[5]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromotriazole

This protocol provides a robust starting point for optimization.

  • Reagent Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromotriazole (1.0 equiv), the boronic acid or pinacol boronate ester (1.2–1.5 equiv), the palladium precatalyst (1–5 mol%), and the phosphine ligand (1.1–1.2 equiv relative to Pd).

  • Inert Atmosphere : Seal the vessel and add the base (2.0–3.0 equiv, e.g., K₃PO₄). Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed solvent (e.g., dioxane, toluene, or THF, typically to a concentration of 0.1 M) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring for the specified time (e.g., 4–24 hours).

  • Monitoring : Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for consumption of starting materials and formation of product and key byproducts (dehalogenated starting material, homocoupled boronic acid).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Reaction Conditions

For particularly challenging substrates, screening multiple conditions in parallel is highly efficient.

  • Array Setup : In a glovebox, prepare an array of reaction vials (e.g., in a 24-well plate).

  • Stock Solutions : Prepare stock solutions of the bromotriazole and the boronic ester in the primary solvent (e.g., dioxane).

  • Solid Dispensing : To each vial, add a pre-weighed amount of a unique combination of catalyst, ligand, and base.

  • Liquid Handling : Use automated liquid handlers or manual pipettes to dispense the stock solutions into the vials.

  • Sealing and Reaction : Seal the plate and place it on a heated stirring block at the desired temperature.

  • Analysis : After the reaction time, quench all reactions and analyze the outcomes using high-throughput LC-MS to determine yield and byproduct profiles, allowing for rapid identification of optimal conditions.[12]

References

Technical Support Center: Synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of 5-bromo-4H-triazole-3-carboxylic acid after Diazotization/Bromination

Symptoms:

  • Significantly lower than expected mass of the crude product after the Sandmeyer-type reaction.

  • The isolated product is difficult to precipitate or is an oily residue.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Incomplete Diazotization The initial formation of the diazonium salt from 3-amino-1,2,4-triazole-5-carboxylic acid may be incomplete. This can be due to incorrect stoichiometry of sodium nitrite, inadequate acidity, or temperatures above 5°C which can lead to premature decomposition of nitrous acid.Ensure the reaction is maintained between 0-5°C. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain the low temperature and allow for complete reaction.
Premature Decomposition of the Diazonium Salt Diazonium salts of heterocyclic amines can be unstable. If the temperature rises significantly above 5°C, the diazonium salt can decompose back to the starting amine or react with water to form the hydroxylated byproduct.Strict temperature control is crucial. Use a well-calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). The subsequent bromination step should be initiated promptly after the diazotization is complete.
Formation of 5-hydroxy-4H-triazole-3-carboxylic acid The diazonium salt is susceptible to nucleophilic attack by water, especially if the copper(I) bromide solution is added too slowly or at an elevated temperature. This results in the formation of the corresponding hydroxylated triazole, a common byproduct in Sandmeyer reactions.[1]Add the freshly prepared, cold diazonium salt solution to the cold solution of copper(I) bromide and hydrobromic acid. Maintain a low temperature throughout the addition. Using a concentrated solution of HBr can also help to minimize the presence of free water.
Decarboxylation Azole carboxylic acids can be susceptible to decarboxylation, particularly under harsh acidic conditions or upon heating.[2] This would lead to the formation of 5-bromo-1H-1,2,4-triazole, a more volatile and harder to isolate byproduct.Avoid excessive heating during the reaction and workup. Keep the reaction temperature below the decomposition temperature of the diazonium salt and the carboxylic acid. During workup, avoid prolonged exposure to strong acids at high temperatures.
Problem 2: Product is Highly Colored (Pink, Red, or Brown) after Diazotization

Symptoms:

  • The isolated 5-bromo-4H-triazole-3-carboxylic acid is not off-white and has a distinct coloration.

  • The color persists even after initial washing steps.

Probable Cause & Solution:

Probable CauseExplanationRecommended Solution
Azo Dye Formation The highly reactive diazonium salt can undergo an azo coupling reaction with the unreacted starting amine (3-amino-1,2,4-triazole-5-carboxylic acid) or other electron-rich aromatic impurities.[3][4][5][6] This forms highly colored azo compounds.Ensure complete diazotization by using a slight excess of sodium nitrite and maintaining the correct temperature. A slow, controlled addition of the nitrite solution is key. To remove colored impurities, the crude product can be triturated with a suitable solvent (e.g., hot ethanol or ethyl acetate) or purified by recrystallization. In some cases, treatment with activated carbon can help decolorize the solution before crystallization.
Problem 3: Incomplete Esterification to Methyl 5-bromo-4H-triazole-3-carboxylate

Symptoms:

  • TLC or LC-MS analysis of the crude product shows a significant amount of the starting carboxylic acid.

  • The final product has a high melting point, characteristic of the starting carboxylic acid.

Probable Cause & Solution:

Probable CauseExplanationRecommended Solution
Equilibrium of Fischer Esterification The Fischer esterification is a reversible reaction.[7][8][9][10][11] Without driving the equilibrium towards the product side, a significant amount of starting material will remain.Use a large excess of methanol, which can also serve as the solvent.[9] To drive the reaction to completion, remove the water byproduct as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Insufficient Catalyst or Reaction Time/Temperature A strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid) is required to protonate the carboxylic acid and make it more electrophilic.[7] Insufficient catalyst, low reaction temperatures, or short reaction times will lead to incomplete conversion.Use a catalytic amount of a strong acid (e.g., 5-10 mol% of concentrated H₂SO₄). Ensure the reaction is heated to reflux in methanol for an adequate amount of time (monitor by TLC or LC-MS until the starting material is consumed).

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for Methyl 5-bromo-4H-triazole-3-carboxylate?

The most common and logical synthetic pathway starts with 3-amino-1,2,4-triazole-5-carboxylic acid. This involves a two-step process:

  • Diazotization and Bromination: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium (like HBr), which is then displaced by bromide using a copper(I) bromide catalyst (a Sandmeyer-type reaction) to yield 5-bromo-4H-triazole-3-carboxylic acid.

  • Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst (Fischer esterification) to give the final product, Methyl 5-bromo-4H-triazole-3-carboxylate.

Q2: Why is temperature control so critical during the diazotization step?

Aromatic and heterocyclic diazonium salts are often thermally unstable.[1] If the temperature rises above 0-5°C, the diazonium salt can rapidly decompose, leading to several side reactions. The primary decomposition pathway is the reaction with water to form the corresponding hydroxyl compound (5-hydroxy-4H-triazole-3-carboxylic acid), which significantly reduces the yield of the desired bromo-triazole. Additionally, the unreacted diazonium salt can couple with the starting amine to form colored azo impurities.

Q3: My final product contains impurities that are difficult to remove by simple recrystallization. What are my options?

If standard recrystallization is ineffective, column chromatography is a viable purification method. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired methyl ester from the more polar starting carboxylic acid and other byproducts. It is also important to ensure that the starting materials are of high purity to minimize the formation of side products.

Q4: Can I use other brominating agents for the Sandmeyer reaction?

While CuBr is the classic catalyst for the Sandmeyer bromination, other copper(I) and copper(II) salts have been used.[12] However, for this specific transformation, CuBr in the presence of HBr is the most reliable and well-documented method. Using alternative brominating agents without a copper catalyst may lead to lower yields or different side products.

Q5: What is the purpose of using an excess of alcohol in the Fischer esterification?

The Fischer esterification is an equilibrium-controlled reaction. According to Le Chatelier's principle, increasing the concentration of one of the reactants (in this case, the alcohol) will shift the equilibrium towards the products to favor the formation of the ester.[9] Using the alcohol as the solvent is a common strategy to ensure a large excess and drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-4H-triazole-3-carboxylic acid
  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-1,2,4-triazole-5-carboxylic acid (1.0 eq) in a solution of hydrobromic acid (48%, ~5-10 volumes).

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%) and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours until gas evolution ceases.

  • Cool the mixture and collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to obtain the crude 5-bromo-4H-triazole-3-carboxylic acid.

Protocol 2: Synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate
  • Suspend the crude 5-bromo-4H-triazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Methyl 5-bromo-4H-triazole-3-carboxylate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Diazotization & Bromination cluster_step2 Step 2: Fischer Esterification cluster_side_reactions Potential Side Reactions A 3-Amino-1,2,4-triazole- 5-carboxylic acid B [Diazonium Salt Intermediate] A->B NaNO₂, HBr 0-5°C C 5-Bromo-4H-triazole- 3-carboxylic acid B->C CuBr S1 5-Hydroxy-4H-triazole- 3-carboxylic acid B->S1 H₂O, >5°C S2 Azo Dye Impurity B->S2 + Starting Amine D Methyl 5-bromo-4H-triazole- 3-carboxylate (Product) C->D Methanol, H₂SO₄ Reflux S3 5-Bromo-1H-1,2,4-triazole (Decarboxylation Product) C->S3 Heat/Acid

Caption: Overall synthetic pathway and major side reactions.

Troubleshooting_Logic cluster_solutions Solutions start Problem Encountered low_yield Low Yield Incomplete Diazotization Diazonium Decomposition Hydroxylation Decarboxylation start->low_yield Low Product Mass colored_product Colored Product Azo Dye Formation start->colored_product Pink/Red/Brown Solid incomplete_ester Incomplete Esterification Equilibrium Issue Insufficient Catalyst start->incomplete_ester Starting Material in Product sol_temp Strict Temp. Control (0-5°C) low_yield->sol_temp sol_reagents Check Reagent Stoichiometry low_yield->sol_reagents colored_product->sol_reagents sol_purification Recrystallization / Chromatography colored_product->sol_purification sol_equilibrium Use Excess Alcohol / Remove H₂O incomplete_ester->sol_equilibrium

Caption: Troubleshooting decision-making flow chart.

References

Technical Support Center: Dehalogenation of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the dehalogenation of Methyl 5-bromo-4H-triazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. The removal of the bromine atom from this triazole core is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates.

This document provides in-depth, field-proven insights in a user-friendly question-and-answer format, addressing common challenges and fundamental questions to ensure your experiments are successful, reproducible, and efficient.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the dehalogenation of Methyl 5-bromo-4H-triazole-3-carboxylate?

A1: The selective removal of the bromine atom from the triazole ring is typically achieved via reductive dehalogenation. The most prevalent and reliable methods involve catalytic hydrogenation.[1] Key approaches include:

  • Catalytic Hydrogenation with H₂ Gas: This is the classical and often most efficient method. It involves using a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, under an atmosphere of hydrogen gas. The reaction is typically clean and high-yielding.

  • Catalytic Transfer Hydrogenation: For laboratories not equipped for handling hydrogen gas, transfer hydrogenation is an excellent and safer alternative.[1][2] This method uses a hydrogen donor molecule in solution, such as ammonium formate, triethylsilane, or isopropanol, in the presence of a catalyst like Pd/C.[2][3][4]

  • Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) can also effect dehalogenation, sometimes enhanced by a catalyst or specific solvent systems.[5][6] However, selectivity can be a concern, and the reactivity of the ester group must be considered.

Q2: How do I choose the right catalyst and reaction conditions?

A2: The choice depends on your substrate's functional group tolerance, available equipment, and scale.

  • Palladium on Carbon (Pd/C): This is the most common choice for aryl bromide dehalogenation.[4][7] It is highly efficient, works under mild conditions, and is generally tolerant of many functional groups, including the methyl ester on your substrate. A 5% or 10% Pd/C loading is standard. A base, such as triethylamine or sodium acetate, is often added to neutralize the HBr byproduct, which can otherwise inhibit the catalyst.

  • Raney Nickel (Raney Ni): This is a more reactive, non-specific catalyst composed of a nickel-aluminum alloy.[8][9] It is highly effective for dehalogenation but can also reduce other functional groups if not used carefully.[9] It is pyrophoric when dry and must be handled with care under a solvent.[9] It is generally not recommended if other sensitive reducible groups are present.

  • Homogeneous Catalysts: For specific applications, homogeneous catalysts like certain Ruthenium or Rhodium complexes can be used, particularly in transfer hydrogenation.[2][10][11] These may offer different selectivity profiles but often require more complex work-up procedures to remove the catalyst.

Q3: What is the general mechanism for Palladium-catalyzed hydrodehalogenation?

A3: The reaction proceeds through a well-established catalytic cycle on the surface of the palladium metal:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the triazole, forming an Ar-Pd(II)-Br intermediate.

  • Hydrogenolysis/Metathesis: This intermediate reacts with the hydrogen source. In the case of H₂ gas, a palladium-hydride species is formed. In transfer hydrogenation, the hydrogen donor molecule transfers a hydride to the palladium center.

  • Reductive Elimination: The aryl group and the hydride on the palladium center reductively eliminate, forming the desired C-H bond on the triazole ring and regenerating the active Pd(0) catalyst, which can then enter another cycle.[7][12]

Q4: How can I effectively monitor the reaction's progress?

A4: Proper reaction monitoring is crucial to prevent over-reduction or incomplete conversion.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. The dehalogenated product will have a different Rf value (typically higher, being less polar) than the starting brominated material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of the conversion by showing the disappearance of the starting material's mass peak (with its characteristic isotopic pattern for bromine) and the appearance of the product's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after removing the catalyst) and running a crude ¹H NMR can show the disappearance of signals associated with the brominated starting material and the emergence of a new aromatic proton signal in the triazole region for the product.[13]

Q5: Will the ester or triazole functional groups be affected by standard dehalogenation conditions?

A5: Generally, no. The methyl ester and the 1,2,4-triazole ring are quite robust under the neutral or slightly basic conditions used for catalytic hydrogenation.

  • Ester Group: Catalytic hydrogenation with Pd/C or even Raney Ni at low to moderate temperatures and pressures will not typically reduce the ester.[14] More forcing conditions or specialized catalysts (like certain ruthenium complexes) are required for ester reduction.[15]

  • Triazole Ring: The triazole ring is aromatic and stable. Standard hydrodehalogenation conditions will not reduce the ring itself. However, the nitrogen atoms can coordinate to the metal catalyst, which can sometimes influence reaction rates.[16] The addition of a mild base helps prevent protonation of the triazoles, which could deactivate them.

Troubleshooting Guide

Issue 1: My reaction is very slow or has stalled before completion.

Question: I've set up my dehalogenation using Pd/C and a hydrogen source, but the reaction is sluggish or has stopped, with starting material still present on the TLC. What's going wrong?

Answer: A stalled reaction is a common issue that can usually be traced to catalyst deactivation or suboptimal conditions.

  • Cause 1: Catalyst Poisoning. Heterogeneous catalysts are sensitive to impurities. Sulfur-containing compounds, strong coordinating ligands, or certain metals can poison the palladium surface.

    • Solution: Ensure your starting material is pure. If you suspect impurities, try purifying it again before the reaction. Using a slightly higher catalyst loading (e.g., increase from 2 mol% to 5 mol%) can sometimes overcome minor impurities.

  • Cause 2: Inefficient Hydrogen Source.

    • For H₂ Gas: You may have a leak in your hydrogen balloon or gas line setup. Ensure all connections are secure. The solvent may not be adequately sparged with hydrogen, or the stirring may be insufficient to ensure good gas-liquid-solid mixing.

    • For Transfer Hydrogenation: The hydrogen donor (e.g., ammonium formate) may have degraded. Use a fresh bottle. The stoichiometry is also critical; ensure you are using a sufficient excess (typically 3-5 equivalents).

  • Cause 3: Acidification of the Medium. The reaction produces HBr as a byproduct. As acid builds up, it can protonate the triazole nitrogens and inhibit the catalyst.

    • Solution: Add 1.1 to 1.5 equivalents of a mild, non-nucleophilic base like triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) to the reaction mixture. This will scavenge the HBr and maintain a neutral pH.

  • Cause 4: Poor Quality Catalyst. The Pd/C may be old or have been improperly handled, leading to oxidation or deactivation.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. If the reaction stalls, sometimes carefully filtering the mixture (under an inert atmosphere if possible) and adding a fresh portion of the catalyst can restart the reaction.

Issue 2: My yield is low after work-up.

Question: The reaction appeared to go to completion by TLC/LC-MS, but my final isolated yield is disappointingly low. Where did my product go?

Answer: Product loss often occurs during the work-up and purification stages, especially with polar, nitrogen-containing heterocycles.

  • Cause 1: Product Adsorption onto the Catalyst. The triazole product, with its nitrogen atoms, can adsorb strongly onto the surface of the Pd/C or Raney Nickel.

    • Solution: After filtering off the catalyst, wash it thoroughly with a more polar solvent than your reaction solvent. For example, if the reaction was in ethanol, wash the filter cake with methanol or even a small amount of methanol/DCM. Sometimes, boiling the catalyst in a fresh portion of solvent for a few minutes can release the adsorbed product.

  • Cause 2: Product Solubility in the Aqueous Layer. Triazoles can have some water solubility, especially if protonated.

    • Solution: During an aqueous work-up, ensure the aqueous layer is basic (pH > 8) before extraction to keep the triazole deprotonated and more soluble in the organic layer. Back-extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[17]

  • Cause 3: Emulsion Formation. The polarity of the molecule can lead to stable emulsions during aqueous extraction, trapping the product in the interfacial layer.

    • Solution: To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite®.

  • Cause 4: Volatility. While unlikely for this specific molecule, ensure you are not removing solvents at too high a vacuum or temperature, which could cause loss of a low-molecular-weight product.[17]

Issue 3: I'm observing significant byproduct formation.

Question: My crude NMR/LC-MS shows several unexpected peaks in addition to my product. What are these side reactions?

Answer: While catalytic dehalogenation is typically clean, side reactions can occur under non-optimal conditions.

  • Possible Byproduct 1: Ester Hydrolysis. If your reaction conditions are too acidic or basic, or if there is excessive water and heat, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Prevention: Maintain neutral conditions by using a stoichiometric amount of a mild base (if needed). Use anhydrous solvents and run the reaction at room temperature if possible.

  • Possible Byproduct 2: Incomplete Reaction. As discussed in Issue 1, this is the most common "byproduct."

    • Prevention: Optimize reaction conditions (catalyst loading, H₂ source, base) to drive the reaction to completion.

  • Possible Byproduct 3: Benzyl Ether Cleavage (if applicable). If your wider scaffold contains benzyl (Bn) protecting groups, these are readily cleaved by catalytic hydrogenation (hydrogenolysis).[1]

    • Prevention: If benzyl group retention is necessary, catalytic hydrogenation is not a suitable method. You may need to explore alternative dehalogenation methods that do not involve hydrogenolysis.

Issue 4: The work-up is difficult, particularly filtering the catalyst.

Question: Filtering the fine black powder of Pd/C is messy and slow, and I'm worried about it passing through the filter paper.

Answer: Proper filtration technique is key to a clean and safe work-up.

  • Solution: Use a Filtration Aid. The standard and most effective method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).

    • Procedure:

      • Take a sintered glass funnel or a Büchner funnel with filter paper.

      • Place a ~1-2 cm thick layer of Celite® on the filter.

      • Wet the Celite® pad with the reaction solvent and apply gentle suction to pack it down.

      • Carefully pour the reaction slurry onto the Celite® pad. The fine catalyst particles will be trapped in the Celite® matrix.

      • Wash the pad thoroughly with fresh solvent to recover all the product.

  • Safety Note: Palladium on carbon can be pyrophoric, especially after use when it is finely divided and may have adsorbed hydrogen.[1] Do not allow the filter cake to dry completely in the air. Quench the filter cake by carefully adding it to a beaker of water before disposal.

Methodologies & Data

Table 1: Comparison of Common Dehalogenation Conditions
ParameterMethod A: Catalytic HydrogenationMethod B: Transfer HydrogenationMethod C: Metal Hydride Reduction
Catalyst/Reagent 5-10 mol% Pd/C or Raney Ni5-10 mol% Pd/C2-4 eq. NaBH₄
Hydrogen Source H₂ gas (balloon or >1 atm)Ammonium Formate or TriethylsilaneHydride from NaBH₄
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, Ethanol, THFTHF, Ethanol
Base (optional) 1.1 eq. Et₃N, NaOAc, or K₂CO₃Often not required, but can helpNot required
Temperature Room Temperature to 50 °CRoom Temperature to 80 °C0 °C to Room Temperature
Pros High efficiency, clean, scalableNo H₂ gas needed, operationally simple[3]Inexpensive, no special equipment
Cons Requires H₂ gas handling, potential catalyst poisoningCan be slower, donor stoichiometry is keyLower functional group tolerance (ester risk), work-up can be complex
Detailed Experimental Protocol: Dehalogenation via Catalytic Hydrogenation

This protocol describes a standard procedure for the dehalogenation of Methyl 5-bromo-4H-triazole-3-carboxylate using Palladium on Carbon and H₂ gas.

Reagents & Equipment:

  • Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol%)

  • Triethylamine (Et₃N) (1.2 eq)

  • Methanol (MeOH) (approx. 0.1 M concentration)

  • Round-bottom flask with a stir bar

  • Hydrogen balloon with a needle adapter

  • Vacuum/Inert gas manifold

  • Celite® for filtration

Procedure:

  • Setup: To a round-bottom flask, add Methyl 5-bromo-4H-triazole-3-carboxylate (1.0 eq) and a magnetic stir bar.

  • Solvent & Base: Add methanol to dissolve the starting material, followed by triethylamine (1.2 eq).

  • Inerting: Seal the flask with a septum. Evacuate the flask atmosphere and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (5 mol%). The mixture will turn black.

  • Hydrogenation: Purge the inert gas by evacuating and backfilling with hydrogen gas from a balloon. Repeat this cycle three times. Leave the final H₂ balloon attached to the flask via a needle through the septum.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-12 hours. The reaction is complete when the starting material spot has completely disappeared.

  • Work-up (Catalyst Removal): Once complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Washing: Wash the flask and the Celite® pad thoroughly with additional methanol to ensure all product is collected.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary to afford the pure Methyl 4H-triazole-3-carboxylate.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the dehalogenation experiment.

Dehalogenation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis & Purification A Combine Substrate, Solvent (MeOH), & Base (Et3N) in Flask B Purge Flask with Inert Gas (N2/Ar) A->B C Add Pd/C Catalyst under Inert Gas B->C D Purge with H2 Gas (3x Cycle) C->D E Stir Vigorously under H2 Balloon at RT D->E F Monitor by TLC/LC-MS (Check for SM disappearance) E->F G Purge with N2 Gas F->G If Complete H Filter through Celite® to Remove Catalyst G->H I Wash Celite® Pad with MeOH H->I J Concentrate Filtrate under Reduced Pressure I->J K Crude Product J->K L Purify (Recrystallization or Chromatography) K->L M Characterize Pure Product (NMR, MS, etc.) L->M

Caption: Experimental workflow for catalytic dehalogenation.

References

Technical Support Center: Synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development who are working with the synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate. As a key intermediate in the synthesis of various pharmaceutically active compounds, optimizing its yield and purity is crucial. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent issue. A systematic approach to diagnosing the root cause is essential.

Possible Causes & Step-by-Step Solutions:

  • Reagent Quality and Stoichiometry:

    • Verify Starting Materials: Ensure the purity of your starting materials, such as 3-methyl-4H-1,2,4-triazole-5-carboxylate or its precursor. Impurities can interfere with the reaction.

    • Check Brominating Agent: The activity of the brominating agent (e.g., N-Bromosuccinimide (NBS), bromine) is critical. Use a freshly opened bottle or test its activity on a standard substrate.

    • Stoichiometry: Carefully re-check the molar ratios of your reactants. An excess or deficit of the brominating agent can lead to incomplete reaction or the formation of byproducts.

  • Reaction Conditions:

    • Temperature Control: The bromination of heterocyclic compounds can be highly temperature-dependent. If the temperature is too low, the reaction may be sluggish. If it's too high, it could lead to degradation or side reactions. Monitor the internal reaction temperature closely.

    • Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate and selectivity. Acetonitrile or halogenated solvents are often used. Ensure the solvent is dry, as water can react with some brominating agents.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Quenching: The method used to quench the reaction is important. For instance, using a reducing agent like sodium thiosulfate to remove excess bromine is a standard procedure.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. The triazole ring has both acidic and basic properties, so its solubility can be pH-dependent.

    • Purification: The product may be lost during purification. Evaluate your crystallization or chromatography conditions to minimize losses.

Troubleshooting Workflow:

start Low/No Yield reagent Check Reagents Purity, Stoichiometry start->reagent conditions Review Conditions Temperature, Solvent, Time start->conditions workup Analyze Work-up Quenching, Extraction, Purification start->workup tlc Monitor by TLC/LC-MS reagent->tlc conditions->tlc adjust Adjust & Repeat workup->adjust tlc->adjust adjust->start Re-evaluate

Caption: A systematic workflow for troubleshooting low product yield.

Problem 2: Formation of Multiple Products (Byproducts)

The presence of significant byproducts complicates purification and reduces the yield of the desired product.

Common Byproducts and Their Prevention:

  • Dibrominated Species: Over-bromination can occur if there is an excess of the brominating agent or if the reaction temperature is too high.

    • Solution: Carefully control the stoichiometry of the brominating agent. Add it portion-wise to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also improve selectivity.

  • Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis, especially during aqueous work-up, if acidic or basic conditions are too harsh.

    • Solution: Maintain a neutral or slightly acidic pH during extraction. Use a saturated sodium bicarbonate solution cautiously if a basic wash is needed, and minimize contact time.

  • Ring Opening or Degradation: Triazole rings can be sensitive to harsh reagents and conditions.

    • Solution: Use milder brominating agents if possible. Ensure the reaction temperature does not exceed the stability limits of your starting material and product.

Byproduct Analysis Workflow:

start Multiple Products Detected identify Identify Byproducts (LC-MS, NMR) start->identify dibromo Dibrominated? Reduce Brominating Agent/Temp identify->dibromo Mass +79/81 hydrolysis Ester Hydrolysis? Neutralize Work-up identify->hydrolysis Loss of CH2 degradation Degradation? Milder Conditions identify->degradation Complex Mixture optimize Optimize & Re-run dibromo->optimize hydrolysis->optimize degradation->optimize

Caption: A workflow for identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for Methyl 5-bromo-4H-triazole-3-carboxylate?

A common and effective method for synthesizing Methyl 5-bromo-4H-triazole-3-carboxylate involves the direct bromination of a suitable precursor. A plausible synthetic pathway starts from 3-methyl-4H-1,2,4-triazole-5-carboxylate. This precursor can be brominated using an electrophilic bromine source like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.

Q2: What are the critical parameters to control during the bromination step?

The bromination of the triazole ring is a key step where precise control is necessary to ensure a good yield and high purity.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)NBS is a solid, making it easier to handle than liquid bromine, and it often leads to cleaner reactions with fewer byproducts.
Stoichiometry 1.0 - 1.1 equivalents of NBSA slight excess of NBS can help drive the reaction to completion, but a large excess increases the risk of dibromination.
Solvent Acetonitrile, Dichloromethane (DCM)These aprotic solvents are generally inert to the reaction conditions and are good at solubilizing the reactants.
Temperature 0 °C to Room TemperatureStarting the reaction at a lower temperature and allowing it to slowly warm can help control the reaction rate and minimize side reactions.
Reaction Monitoring TLC or LC-MSThese techniques are essential for determining when the starting material has been consumed and for checking the formation of byproducts.

Q3: How can I effectively purify the final product?

Purification of Methyl 5-bromo-4H-triazole-3-carboxylate typically involves a combination of techniques:

  • Aqueous Work-up: After quenching the reaction, the crude product is usually extracted into an organic solvent. Washing with a brine solution can help remove water-soluble impurities.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a very effective method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.

Q4: What are the key safety precautions for this synthesis?

  • Brominating Agents: Bromine and NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like acetonitrile and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of excess brominating agent can be exothermic. Add the quenching solution slowly and with cooling if necessary.

Q5: Which analytical techniques are best for characterizing the final product?

To confirm the identity and purity of Methyl 5-bromo-4H-triazole-3-carboxylate, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl (C=O) of the ester.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for determining the purity of the final product.

By systematically addressing these common issues and following the recommended procedures, researchers can significantly improve the yield and purity of their Methyl 5-bromo-4H-triazole-3-carboxylate synthesis.

Technical Support Center: Recrystallization of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromo-4H-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this important heterocyclic compound. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve high purity.

I. Understanding the Compound: Key Properties

Methyl 5-bromo-4H-triazole-3-carboxylate is a white to yellow solid with the chemical formula C4H4BrN3O2. As with many heterocyclic compounds, its purification via recrystallization can present unique challenges. The presence of both a bromine atom and a methyl ester group influences its solubility profile, making the choice of an appropriate solvent system critical for successful purification.

PropertyValueSource
CAS Number 704911-47-7Sigma-Aldrich
Molecular Formula C4H4BrN3O2Sigma-Aldrich
Physical Form White to Yellow SolidSigma-Aldrich
Purity (Typical) 95%Sigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

II. Troubleshooting Guide: Common Recrystallization Issues

This section provides a structured, question-and-answer guide to address specific problems you may encounter during the recrystallization of Methyl 5-bromo-4H-triazole-3-carboxylate.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my crude Methyl 5-bromo-4H-triazole-3-carboxylate in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization, particularly with heterocyclic compounds.[1][2] It occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to supersaturation.

Causality & Solutions:

  • Rapid Cooling: Cooling the solution too quickly is a frequent cause.[3]

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then move it to an ice bath to maximize crystal yield.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent for your compound, even at lower temperatures.

    • Solution: Experiment with a mixed solvent system. A good starting point for ester-containing compounds like yours is a hexane/ethyl acetate or a hexane/acetone mixture.[1] Dissolve the compound in a minimum amount of the more soluble solvent (e.g., ethyl acetate or acetone) and then slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • High Impurity Level: Significant impurities can lower the melting point of the mixture, leading to oiling out.[3][4]

    • Solution: Consider a preliminary purification step. A quick filtration through a plug of silica gel can remove highly polar or non-polar impurities.[3] If colored impurities are present, a charcoal treatment in the hot solution before filtration can be effective.[3][4]

Issue 2: No crystals form, even after cooling.

Q: My solution has cooled completely, but no crystals have appeared. What should I do?

A: This is often due to either using too much solvent or the solution being in a supersaturated state.[2][5]

Causality & Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for crystallization failure.[2][5]

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator.[2][4] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[2][5]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface.[3][4][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution.[3][4][5] This "seed crystal" will act as a template for other molecules to crystallize upon.

Issue 3: Very low yield of recovered crystals.

Q: I managed to get crystals, but my final yield is very low. What could have gone wrong?

A: A low yield typically points to using too much solvent or premature crystallization during filtration.[4][5]

Causality & Solutions:

  • Excessive Solvent Volume: As mentioned before, using more than the minimum amount of hot solvent to dissolve your compound will result in a significant portion of it remaining in the mother liquor upon cooling.[4][5]

    • Solution: Always aim to use the minimum amount of near-boiling solvent to fully dissolve the crude product.[5]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of your product.

    • Solution: Preheat your filtration apparatus (funnel and filter paper) by pouring some hot solvent through it before filtering your solution. This will prevent a sudden drop in temperature that can induce crystallization.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[5]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[5]

III. Experimental Protocol: Recrystallization of Methyl 5-bromo-4H-triazole-3-carboxylate

This protocol provides a step-by-step methodology for the recrystallization of Methyl 5-bromo-4H-triazole-3-carboxylate.

1. Solvent Selection:

  • Begin by performing small-scale solubility tests with various solvents to find a suitable one. Good candidates for triazole esters include ethanol, methanol, ethyl acetate, and acetone, or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.[1][6][7]
  • The ideal solvent should dissolve the compound when hot but have low solubility when cold.

2. Dissolution:

  • Place the crude Methyl 5-bromo-4H-triazole-3-carboxylate in an Erlenmeyer flask.
  • Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.
  • Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[5]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration. Preheat the filter funnel and receiving flask with hot solvent.
  • Quickly filter the hot solution to remove the impurities.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

6. Drying:

  • Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

IV. Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow Start Start: Crude Compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if insoluble impurities) Dissolve->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling Troubleshoot1 Troubleshoot: Oiling Out? Cooling->Troubleshoot1 Check for oil IceBath Cool in Ice Bath Filtration Vacuum Filtration IceBath->Filtration Wash Wash with Cold Solvent Filtration->Wash Drying Dry Crystals Wash->Drying End End: Pure Crystals Drying->End Troubleshoot2 Troubleshoot: No Crystals? Troubleshoot1->Troubleshoot2 No AddSolvent Add More 'Good' Solvent, Reheat, and Cool Slowly Troubleshoot1->AddSolvent Yes Troubleshoot2->IceBath No ReduceSolvent Reduce Solvent Volume, Re-cool Troubleshoot2->ReduceSolvent Yes, clear solution InduceCrystallization Induce Crystallization: Scratch or Seed Troubleshoot2->InduceCrystallization Yes, cloudy solution AddSolvent->Cooling ReduceSolvent->Cooling InduceCrystallization->IceBath

Caption: Recrystallization workflow with troubleshooting steps.

V. Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to try for Methyl 5-bromo-4H-triazole-3-carboxylate?

A1: Based on the ester functionality and the heterocyclic nature of the compound, good starting points for single-solvent systems would be ethanol or ethyl acetate. For mixed-solvent systems, which often provide better results for heterocyclic compounds, consider combinations like ethyl acetate/hexanes, acetone/hexanes, or dichloromethane/hexanes.[1][7]

Q2: How can I tell if I've used too much solvent?

A2: If your compound is fully dissolved in the solvent at room temperature, you have used too much. A good recrystallization solvent should only dissolve the compound at or near its boiling point. If you suspect you've used too much, you can evaporate some of the solvent and try to cool the solution again.[2][4]

Q3: Can I reuse the mother liquor?

A3: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure than the first.

Q4: My purified compound is still colored. What should I do?

A4: If your compound is still colored after recrystallization, it may be due to the presence of colored impurities. You can try treating a hot solution of your compound with a small amount of activated charcoal before the hot filtration step.[3] The charcoal will adsorb the colored impurities, which can then be removed by filtration.

VI. References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.). Retrieved January 5, 2026, from 3

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 5, 2026, from 1

  • Recrystallization. (n.d.). Retrieved January 5, 2026, from 5

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved January 5, 2026, from 2

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 5, 2026, from 4

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents. (n.d.). Retrieved January 5, 2026, from 6

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - MDPI. (2021, September 15). Retrieved January 5, 2026, from 7

  • METHYL 5-BROMO-4H-1,2,4-TRIAZOLE-3-CARBOXYLATE - Sigma-Aldrich. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Chromatographic Separation of Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of triazole isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these structurally similar compounds. Triazoles, a critical class of molecules in pharmaceuticals and agriculture, often exist as isomers (enantiomers and diastereomers) that can exhibit different biological activities and toxicities.[1][2][3] Therefore, their accurate separation and quantification are paramount.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments. The advice herein is grounded in established scientific principles and practical, field-proven experience.

Understanding the Challenge: The Nature of Triazole Isomers

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.[4][5][6] Their isomers can be positional (1,2,3-triazole vs. 1,2,4-triazole) or stereoisomers (enantiomers and diastereomers) if a chiral center is present.[1][4][6] The subtle differences in their structures lead to very similar physicochemical properties, making their separation a significant analytical challenge. Most of the triazole fungicides, for instance, are chiral and are often sold as racemic mixtures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for separating triazole isomers?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of triazole isomers, particularly for chiral separations.[7][8][9][10] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods are employed, with the choice depending on the specific isomers and the available stationary phases.[9][11][12] Supercritical Fluid Chromatography (SFC) is also gaining prominence as a powerful and "greener" alternative, often providing faster and more efficient separations.[13][14][15][16] Gas Chromatography (GC) can be used for volatile and thermally stable triazoles.[17][18][19][20]

Q2: Why is my resolution between triazole enantiomers poor?

A2: Poor resolution in chiral separations of triazoles is a common issue. The primary reason is often an inappropriate choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are frequently successful for these separations.[9][10][12][15] Other factors that significantly impact resolution include the composition of the mobile phase (including organic modifiers and additives), column temperature, and flow rate.[7][8][9][21]

Q3: Can I use the same method to separate different sets of triazole isomers?

A3: It is unlikely that a single method will be optimal for all triazole isomers. The subtle structural differences between isomers necessitate method optimization for each specific compound or set of isomers.[10] While a general screening method can be a good starting point, parameters like the mobile phase composition and gradient profile will likely require adjustment to achieve baseline separation for different triazoles.

Q4: What is the role of temperature in the separation of triazole isomers?

A4: Temperature plays a crucial role in the thermodynamics of the separation process.[7][8][11] Lowering the column temperature often improves resolution for enantiomeric separations, although it may lead to longer analysis times and higher backpressure.[9][21] Conversely, for some triazole diastereomers, increasing the temperature can enhance separation efficiency.[12] It is an important parameter to screen during method development. The relationship between temperature and selectivity can be studied using Van't Hoff plots to understand the thermodynamic driving forces of the enantioseparation.[7][8][11]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Peak Tailing for All or Most Peaks

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

  • Reduced peak height and poor integration.

  • Compromised resolution, especially for closely eluting isomers.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

In-depth Explanation:

  • Column Bed Deformation or Blockage: A common cause for universal peak tailing is a physical issue with the column, such as a partially blocked inlet frit or a void in the packing bed.[22][23] This distorts the sample band as it enters the column.

    • Solution: Try reversing and flushing the column (check manufacturer's instructions first). If this doesn't work, the column may need to be replaced.[22][24] Using in-line filters and guard columns can help prevent this issue.[22]

  • Secondary Silanol Interactions: For silica-based columns, residual silanol groups on the stationary phase can interact with basic triazole analytes, causing peak tailing.[22][25]

    • Solution: Adjust the mobile phase pH to suppress the ionization of either the silanols or the analyte.[22] Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mask these active sites.[25] Using a column with low silanol activity or end-capping can also mitigate this.[26]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[22][23][24]

    • Solution: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves, overload was the likely cause.[22][24]

Problem 2: Poor or No Separation of Enantiomers

Symptoms:

  • A single, broad peak for a racemic mixture.

  • Co-eluting peaks with a resolution factor (Rs) significantly less than 1.5.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor enantiomer separation.

In-depth Explanation:

  • Inappropriate Chiral Stationary Phase (CSP): The most critical factor for chiral separation is the choice of CSP. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are highly effective for many triazole fungicides.[7][8][13]

    • Solution: A systematic screening of different CSPs is recommended. Consider both cellulose- and amylose-based columns, as their chiral recognition mechanisms differ.[15][27]

  • Mobile Phase Composition: The type and concentration of the organic modifier in the mobile phase significantly influence enantioselectivity.[7][9][14]

    • Solution: For normal-phase HPLC, screen different alcohols (e.g., ethanol, 2-propanol) as modifiers in n-hexane.[9][10] For reversed-phase, vary the ratio of acetonitrile or methanol to water.[11][12] Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can dramatically improve peak shape and resolution.[28][29]

  • Column Temperature: As mentioned in the FAQs, temperature affects the thermodynamics of the interaction between the analytes and the CSP.

    • Solution: Evaluate a range of column temperatures (e.g., 10°C to 40°C).[11][12] A decrease in temperature often leads to better resolution.[9]

ParameterEffect on ResolutionStarting Point for Optimization
Chiral Stationary Phase HighScreen polysaccharide-based columns (e.g., Chiralpak series).[13][28]
Mobile Phase Modifier HighNP: Hexane/Ethanol or IPA; RP: Acetonitrile/Water or Methanol/Water.[9][11][12][30]
Mobile Phase Additive Medium to High0.1% DEA for basic analytes; 0.1% TFA or Formic Acid for acidic analytes.[12][28]
Column Temperature MediumScreen from 15°C to 35°C.[11][12]
Flow Rate Low to MediumLower flow rates can improve efficiency and resolution.[11]

Table 1: Key Parameters for Optimizing Triazole Enantiomer Separation.

Experimental Protocols

Protocol 1: General Screening Method for Triazole Enantiomers by NP-HPLC

This protocol provides a starting point for developing a separation method for a new triazole compound.

  • Column Selection: Start with a polysaccharide-based chiral column, for example, a Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).[7][8][29]

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio.[30]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength for your analyte (e.g., 223 nm or 240 nm).[28][30]

  • Initial Run: Inject your racemic standard and evaluate the chromatogram.

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., from Isopropanol to Ethanol).

    • If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If peak shape is poor, add 0.1% DEA to the mobile phase.

    • Once a promising mobile phase is found, optimize the temperature to maximize resolution.

Protocol 2: SFC Method for Rapid Chiral Separation

Supercritical Fluid Chromatography (SFC) often offers faster separations than HPLC.[13][14][15][16]

  • Column Selection: Utilize a CSP compatible with SFC, such as a Chiralpak AD column.[13]

  • Mobile Phase:

    • Supercritical CO2 as the main mobile phase.

    • An organic modifier (co-solvent) such as methanol, ethanol, or 2-propanol.[13][15]

  • SFC Conditions:

    • Column: Chiralpak AD

    • Mobile Phase: CO2/Methanol (start with an 85:15 ratio)

    • Flow Rate: 2-3 mL/min

    • Back Pressure: 150 bar[15][16]

    • Column Temperature: 35°C[15][16]

  • Optimization: Adjust the percentage of the co-solvent. A higher percentage will decrease retention time but may also affect resolution. Different alcohol co-solvents can also be screened to improve selectivity.[14]

This guide provides a framework for addressing common challenges in the chromatographic separation of triazole isomers. Remember that a systematic, one-variable-at-a-time approach to method development and troubleshooting is crucial for success.

References

Technical Support Center: Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with Methyl 5-bromo-4H-triazole-3-carboxylate. Our goal is to move beyond simple instructions, offering a framework of scientific causality to ensure your experiments are both safe and successful. This document is structured as a dynamic support center, addressing common questions and troubleshooting scenarios encountered in the field.

Section 1: Quick Reference Data

For immediate access to critical information, the following table summarizes the key physical and safety properties of Methyl 5-bromo-4H-triazole-3-carboxylate.

PropertyValueSource(s)
CAS Number 704911-47-7[1][2]
Molecular Formula C4H4BrN3O2[2]
Molecular Weight ~206.00 g/mol [2][3]
Appearance White to Yellow Solid/Crystalline Powder[4]
Recommended Storage 2-8 °C, Dry, Tightly Closed, Inert Atmosphere[5][6]
GHS Pictogram
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously...)[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and use of this compound.

Storage & Stability

Q1: What are the definitive storage conditions for Methyl 5-bromo-4H-triazole-3-carboxylate to ensure its long-term stability?

A: The primary directive for storage is refrigeration at 2-8 °C [6]. However, temperature alone is insufficient. To maintain the compound's integrity, storage must adhere to the following multi-faceted protocol:

  • Dry Environment: The triazole ring can be susceptible to hydrolysis. Store in a desiccated environment or within a container backfilled with an inert gas like argon or nitrogen. The container must be tightly closed to prevent moisture ingress[5][7].

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas is recommended to prevent slow oxidative degradation[6].

  • Light Protection: While not explicitly stated as light-sensitive, it is good laboratory practice to store chemical reagents in amber vials or in a dark location to prevent potential photodegradation.

Q2: What are the visual or analytical signs of compound degradation?

A: Any deviation from a uniform white to light-yellow solid is a primary indicator of degradation. Look for:

  • Discoloration: The appearance of dark brown or black spots.

  • Clumping or Caking: This may suggest moisture absorption.

  • Change in Solubility: If the compound becomes difficult to dissolve in solvents it was previously soluble in, this indicates the formation of insoluble polymeric byproducts. Analytically, we recommend running a quick purity check (e.g., HPLC or LC-MS) on older batches before use in a critical synthesis step. A clean spectrum matching the reference is the best validation of integrity.

Q3: What classes of chemicals should be strictly avoided during storage and handling?

A: Co-storage or mixing with the following is hazardous and can lead to vigorous, potentially unsafe reactions or degradation of the compound:

  • Strong Oxidizing Agents: These can react with the triazole ring system.

  • Strong Acids and Bases: These can catalyze hydrolysis of the methyl ester functional group or react with the triazole ring itself[5].

Handling & Solution Preparation

Q4: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A: Given its hazard profile (irritant to skin, eyes, and respiratory system), a comprehensive PPE strategy is non-negotiable[5].

  • Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to control dust and vapor exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA or EN166 standards[5].

  • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Ensure gloves are removed and replaced immediately if contamination occurs[5].

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator is required.

Q5: I'm struggling with solubility. What is a reliable method for preparing a stock solution?

A: This is a common challenge. While comprehensive solubility data is not always published, synthesis and purification procedures suggest solubility in polar organic solvents[1][8]. A systematic approach is best. Please see Protocol 4.1 for a detailed, step-by-step methodology. As a general guide, consider solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a mixture of Dichloromethane (DCM) and Methanol. Always start with a small-scale test to determine the optimal solvent and concentration for your specific application.

Safety & Disposal

Q6: What is the correct procedure for handling a small laboratory spill?

A: For a small spill of the solid material, follow these steps:

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure Proper PPE: Do not attempt cleanup without the mandatory PPE described in Q4.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Cleanup: Gently sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal[5][7]. Clean the affected area thoroughly with soap and water.

  • Disposal: The collected waste must be treated as hazardous. Refer to the answer on disposal (Q7).

Q7: How must I dispose of waste Methyl 5-bromo-4H-triazole-3-carboxylate and its containers?

A: This compound and its containers must be disposed of as hazardous chemical waste. Do not discharge into drains or the environment , as related compounds are known to be toxic to aquatic life. All waste material must be disposed of through a licensed waste disposal plant, in accordance with all national and local regulations[4][5]. Leave the chemical in its original container or a clearly labeled waste container.

Section 3: Troubleshooting Guide

This section provides solutions for specific problems you may encounter during your experiments.

Problem: My reaction is giving low yields or unexpected side products, and I suspect the starting material.

Q: How can I confirm if my stock of Methyl 5-bromo-4H-triazole-3-carboxylate is the root cause of poor experimental outcomes?

A: Inconsistent results are often traced back to compromised starting material. The cause is typically degradation from improper storage (exposure to moisture or air) or using an incompletely dissolved solution. Follow the decision-making workflow below to diagnose the issue.

G start Problem: Low Yield or Unexpected Byproducts check_appearance Visually inspect the solid. Is it a free-flowing, white-to-yellow powder? start->check_appearance appearance_ok Yes check_appearance->appearance_ok  Yes appearance_bad No (Discolored, clumpy) check_appearance->appearance_bad  No check_solubility Prepare a fresh solution following Protocol 4.1. Does it dissolve completely to form a clear solution? appearance_ok->check_solubility discard Compound is likely degraded. Discard according to safety protocols and use a fresh batch. appearance_bad->discard solubility_ok Yes check_solubility->solubility_ok  Yes solubility_bad No (Particulates remain) check_solubility->solubility_bad  No check_purity Perform an analytical check on the freshly prepared solution (e.g., TLC, LC-MS). solubility_ok->check_purity troubleshoot_sol Troubleshoot solubility: 1. Try gentle warming or sonication. 2. Test alternative recommended solvents. 3. If it still fails, the compound is likely degraded. solubility_bad->troubleshoot_sol troubleshoot_sol->discard purity_ok Yes (Clean, matches reference) check_purity->purity_ok  Yes purity_bad No (Multiple spots/peaks) check_purity->purity_bad  No conclusion_good The starting material is likely viable. Investigate other reaction parameters (reagents, temperature, time). purity_ok->conclusion_good purity_bad->discard

Caption: Troubleshooting workflow for starting material integrity.

Section 4: Protocols & Workflows

Protocol 4.1: Recommended Procedure for Dissolving Methyl 5-bromo-4H-triazole-3-carboxylate

This protocol outlines a systematic approach to achieve complete dissolution, which is critical for reaction stoichiometry and reproducibility.

Objective: To prepare a clear, particulate-free stock solution.

Materials:

  • Methyl 5-bromo-4H-triazole-3-carboxylate

  • Anhydrous solvents (e.g., DMF, DMSO, DCM/Methanol)

  • Appropriate volumetric glassware

  • Magnetic stirrer and stir bar or vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Work Environment: Perform all steps within a chemical fume hood.

  • Weighing: Accurately weigh the required amount of the solid compound into a clean, dry flask.

  • Initial Solvent Addition: Add approximately 50-70% of the final desired volume of your chosen solvent to the flask.

  • Agitation: Begin vigorous agitation using a magnetic stirrer or vortex mixer. Many heterocyclic compounds require significant mechanical energy to dissolve efficiently.

  • Observation: Observe the solution. If particulates remain after 5-10 minutes of stirring, you may employ gentle heating (e.g., a 30-40°C water bath) or sonication. Causality: Increasing the kinetic energy of the system can overcome the activation energy barrier for dissolution. However, avoid excessive heat which could degrade the compound.

  • Solvent Titration: Once the solid is mostly dissolved, slowly add the remaining solvent to reach the final target volume and concentration.

  • Final Validation: Hold the final solution up to a light source. It must be completely clear and free of any suspended particles. If particulates remain, the solution is not suitable for use as it will introduce stoichiometric errors into your reaction.

Workflow 4.2: Safe Handling and Storage Lifecycle

This diagram illustrates the critical checkpoints from receiving the compound to its final disposal.

G cluster_use Experimental Use receive Receive Compound log Log Lot # and Date receive->log store Store Immediately: 2-8 °C, Dry, Tightly Sealed log->store ppe Don PPE (Fume Hood, Goggles, Gloves) store->ppe weigh Weigh Solid in Hood ppe->weigh dissolve Dissolve using Protocol 4.1 weigh->dissolve use Use in Experiment dissolve->use cleanup Decontaminate Glassware & Surfaces use->cleanup dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup->dispose

Caption: Lifecycle diagram for safe handling and storage.

Section 5: References

  • Sigma-Aldrich. METHYL 5-BROMO-4H-1,2,4-TRIAZOLE-3-CARBOXYLATE Safety Data Sheet. --INVALID-LINK--

  • Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--

  • Thermo Fisher Scientific. SAFETY DATA SHEET for Methyl 1,2,4-triazole-3-carboxylate. 5

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. 9

  • ACS Agricultural Science & Technology. Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. 10

  • Thermo Fisher Scientific. SAFETY DATA SHEET for 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-. 4

  • Combi-Blocks, Inc. JR-1444 - Safety Data Sheet. 7

  • Spectrum Chemical. Material Safety Data Sheet. 11

  • Watson International Ltd. Safety Data Sheet. 12

  • ChemicalBook. 1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester. 1

  • PubMed Central. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. 13

  • The Royal Society of Chemistry. Electronic Supplementary Information A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. 8

  • BLDpharm. 704911-47-7|Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. 14

  • BLDpharm. 1427475-25-9|Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate. 6

  • PubMed. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. 15

  • BOC Sciences. Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. 16

  • AstaTech, Inc. Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. 2

  • ChemicalBook. 704911-47-7(1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester). 17

  • Santa Cruz Biotechnology. methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate. 3

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of this synthesis on a larger scale.

Introduction

Methyl 5-bromo-4H-triazole-3-carboxylate is a key building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The successful and safe scale-up of its synthesis requires careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide outlines two primary synthetic routes and addresses common challenges you may encounter.

Synthetic Pathways Overview

Two principal synthetic strategies are commonly considered for the large-scale production of Methyl 5-bromo-4H-triazole-3-carboxylate. The choice of route often depends on the availability of starting materials, safety infrastructure, and desired purity profile.

Synthetic_Pathways cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Sandmeyer Reaction A Methyl 1H-1,2,4-triazole-3-carboxylate B Methyl 5-bromo-4H-triazole-3-carboxylate A->B Brominating Agent (e.g., NBS) Solvent, Temp. Control C 5-Amino-1,2,4-triazole-3-carboxylic Acid D Methyl 5-amino-1,2,4-triazole-3-carboxylate C->D Esterification (e.g., SOCl2, Methanol) E Diazonium Salt Intermediate D->E Diazotization (NaNO2, HBr) F Methyl 5-bromo-4H-triazole-3-carboxylate E->F Sandmeyer Reaction (CuBr) Start Starting Materials Start->A Start->C

Caption: Overview of the two primary synthetic routes for Methyl 5-bromo-4H-triazole-3-carboxylate.

Route 1: Direct Bromination of Methyl 1H-1,2,4-triazole-3-carboxylate

This route is often preferred for its atom economy and fewer synthetic steps. However, achieving high selectivity for the 5-position can be challenging.

Step-by-Step Protocol
  • Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate:

    • A recommended safer, non-diazotization method involves the reaction of thiosemicarbazide with an oxalic acid derivative, followed by cyclization and esterification. This avoids the use of potentially explosive diazonium salts.[1][2]

  • Bromination:

    • Dissolve Methyl 1H-1,2,4-triazole-3-carboxylate in a suitable solvent (e.g., chloroform, acetic acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature. The use of NBS is a common method for the bromination of activated aromatic rings.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any remaining bromine.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain pure Methyl 5-bromo-4H-triazole-3-carboxylate.

Route 2: Sandmeyer Reaction from 5-Amino-1,2,4-triazole-3-carboxylic Acid

This classical route offers high regioselectivity for the introduction of the bromine atom at the 5-position. However, it involves the formation of a diazonium salt, which requires strict safety precautions.

Step-by-Step Protocol
  • Synthesis of 5-Amino-1,2,4-triazole-3-carboxylic Acid:

    • This precursor can be synthesized from aminoguanidine and a suitable carboxylic acid derivative.[4]

  • Esterification:

    • Suspend 5-Amino-1,2,4-triazole-3-carboxylic acid in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product, dry the organic layer, and concentrate to yield Methyl 5-amino-1,2,4-triazole-3-carboxylate.[5][6][7]

  • Diazotization and Sandmeyer Reaction:

    • Dissolve Methyl 5-amino-1,2,4-triazole-3-carboxylate in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) should be observed. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides.[8][9][10]

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

Troubleshooting_Guide cluster_route1 Route 1: Direct Bromination Issues cluster_route2 Route 2: Sandmeyer Reaction Issues LowYield Low or No Product Formation Potential Causes: Inactive brominating agent Insufficient reaction time/temp Starting material impurity Solutions: Use fresh NBS Increase temp or time cautiously Purify starting material MultipleProducts Formation of Multiple Products (Di-bromo, Isomers) Potential Causes: Over-bromination (excess NBS) High reaction temperature Non-selective bromination Solutions: Use stoichiometric NBS Maintain low temperature (0-5 °C) Screen different solvents PurificationIssues Difficulty in Purification Potential Causes: Co-crystallization of impurities Similar polarity of byproducts Solutions: Try different recrystallization solvents Use column chromatography Consider a chemical wash to remove specific impurities DiazotizationFailure Incomplete Diazotization Potential Causes: Temperature too high Incorrect stoichiometry of NaNO2/acid Impure starting amine Solutions: Maintain temp strictly below 5 °C Use freshly prepared NaNO2 solution Ensure purity of amino-triazole LowSandmeyerYield Low Yield in Sandmeyer Step Potential Causes: Premature decomposition of diazonium salt Inactive CuBr catalyst Side reactions (e.g., phenol formation) Solutions: Use diazonium salt immediately Use freshly prepared or high-quality CuBr Ensure acidic conditions are maintained TarFormation Tar or Polymer Formation Potential Causes: Uncontrolled decomposition of diazonium salt High reaction temperature Solutions: Slow, controlled addition of diazonium salt Maintain recommended temperature Ensure efficient stirring Problem Observed Problem

Caption: Troubleshooting logic for common issues in the synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scale-up?

A1: The choice depends on your facility's capabilities and safety protocols.

  • Route 1 (Direct Bromination) is shorter and avoids highly toxic diazonium salts, making it potentially more amenable to scale-up if selectivity can be well-controlled.

  • Route 2 (Sandmeyer Reaction) offers better regioselectivity but involves the handling of potentially explosive diazonium intermediates, requiring stringent safety measures and specialized equipment. For large-scale industrial production, significant process safety management is essential.

Q2: How can I improve the selectivity of the direct bromination (Route 1)?

A2: To improve selectivity for the 5-position:

  • Control Stoichiometry: Use no more than one equivalent of NBS.

  • Temperature Control: Maintain a low temperature (0-5 °C) to minimize side reactions.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of bromination with NBS.[3] Experiment with different solvents (e.g., chloroform, acetic acid, acetonitrile) on a small scale to find the optimal conditions.

Q3: What are the key safety precautions for the Sandmeyer reaction (Route 2)?

A3: The primary hazard is the diazonium salt, which can be explosive when isolated or allowed to dry.

  • Never isolate the diazonium salt. Use it immediately in solution.

  • Maintain low temperatures (0-5 °C) throughout the diazotization and addition steps.

  • Ensure adequate ventilation and use personal protective equipment (PPE), including a blast shield.

  • Quench any residual diazonium salt before work-up, for example, with hypophosphorous acid.

Q4: What are the expected byproducts in each route?

A4:

  • Route 1: The main byproduct is often the di-brominated triazole. Isomeric mono-brominated products are also possible.

  • Route 2: Potential byproducts include the corresponding 5-hydroxy-triazole (phenol analog) if water attacks the diazonium salt, and tar-like polymers from uncontrolled decomposition.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: TLC and HPLC are suitable for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify the position of the bromine atom.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Melting Point: As an indicator of purity.

Quantitative Data Summary

ParameterRoute 1 (Direct Bromination)Route 2 (Sandmeyer Reaction)Reference
Typical Yield 60-80% (highly dependent on selectivity)70-90%General literature
Key Reagents Methyl 1H-1,2,4-triazole-3-carboxylate, NBSMethyl 5-amino-1,2,4-triazole-3-carboxylate, NaNO₂, CuBr[3],[8]
Safety Concerns Handling of bromine/NBSHandling of diazonium salts[3],[8]
Number of Steps 2-33-4-

References

Technical Support Center: N-Alkylation of Bromotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting By-product Formation and Optimizing Regioselectivity

Welcome to the technical support center for the N-alkylation of bromotriazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important reaction. While N-alkylated bromotriazoles are valuable synthons in drug discovery and materials science, their preparation is often plagued by challenges, most notably the formation of regioisomeric by-products and other impurities.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies and a mechanistic understanding of the common pitfalls encountered during these reactions. Our goal is to empower you to diagnose issues in your experiments, rationalize by-product formation, and strategically optimize your reaction conditions to achieve clean, high-yielding, and selective transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.

Issue 1: My reaction has a low yield, with a significant amount of unreacted bromotriazole starting material remaining.

This is one of the most common issues, often pointing to suboptimal reaction conditions or reagent deactivation.

  • Potential Cause 1: Insufficiently Strong or Poorly Soluble Base.

    • Explanation: The N-alkylation of a triazole requires deprotonation of the N-H bond to form the triazolide anion, which is the active nucleophile. If the base is not strong enough to deprotonate the triazole effectively (pKa of 1,2,3-triazole is ~9.3), or if it is not soluble in the reaction solvent, the concentration of the nucleophile will be too low for the reaction to proceed to completion. For example, using potassium carbonate (K₂CO₃) in a non-polar solvent like acetone can lead to poor reactivity due to low solubility.[1]

    • Suggested Solutions:

      • Switch to a Stronger Base: Consider using sodium hydride (NaH), a powerful, non-nucleophilic base that irreversibly deprotonates the triazole. This is often performed in anhydrous polar aprotic solvents like THF or DMF.[2]

      • Improve Base Solubility: If using a carbonate base, switch to cesium carbonate (Cs₂CO₃), which has significantly higher solubility in organic solvents and can also promote mono-alkylation.[3] Alternatively, using a polar aprotic solvent like DMF or DMSO can improve the solubility and efficacy of bases like K₂CO₃.[4][5]

      • Consider Phase-Transfer Catalysis (PTC): For heterogeneous mixtures, adding a phase-transfer catalyst can shuttle the base or the triazolide anion between phases, accelerating the reaction.[6]

  • Potential Cause 2: Low Reactivity of the Alkylating Agent.

    • Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.

    • Suggested Solutions:

      • Increase Reactivity: If possible, switch to the corresponding alkyl bromide or iodide.[7]

      • Add a Catalyst: Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can perform an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive alkyl iodide, which can dramatically accelerate the reaction.[1]

      • Increase Temperature: Gently increasing the reaction temperature can overcome the activation energy barrier. However, this must be done cautiously, as higher temperatures can also decrease regioselectivity and promote side reactions.[7] Monitor the reaction closely by TLC or LC-MS.

  • Potential Cause 3: Poor Solvent Choice.

    • Explanation: The N-alkylation is typically an Sₙ2 reaction. Polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) are ideal as they solvate the cation of the base but do not strongly solvate the triazolide anion, leaving it highly nucleophilic.[8] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Suggested Solutions:

      • Solvent Screen: If your reaction is sluggish, consider switching to a different polar aprotic solvent. DMF and DMSO are excellent choices for ensuring reagents are fully dissolved.[1]

      • Ensure Anhydrous Conditions: If using a strong base like NaH, ensure your solvent is anhydrous. Any water present will quench the base and inhibit the reaction.

Issue 2: I'm getting a mixture of two isomeric products that are difficult to separate. How do I control N1 vs. N2 regioselectivity?

This is the central challenge in triazole alkylation. The triazolide anion is an ambident nucleophile with electron density on adjacent nitrogen atoms (N1 and N2 for 1,2,3-triazoles), leading to the formation of two different regioisomers.[9] Controlling the site of alkylation is paramount.

  • Explanation of the Problem: The deprotonated bromotriazole exists as a resonance-stabilized anion. Alkylation can occur at either the N1 or N2 position. The ratio of the resulting products is highly dependent on a subtle interplay of steric effects, electronic effects, the nature of the counter-ion (from the base), the solvent, and the electrophile itself.[2][10] Generally, the N1-substituted product is thermodynamically more stable, while the N2-substituted product is often the kinetically favored one, though this can be substrate-dependent.[2]

  • Strategic Solutions for Controlling Regioselectivity:

    • Choice of Base and Solvent: This is often the most critical factor.

      • For N1-Selectivity (Thermodynamic Product): Conditions that allow for equilibration often favor the more stable N1 isomer. Using a base like NaH in THF or Cs₂CO₃ in DMF at elevated temperatures can favor the thermodynamic product.[2][9] The larger cesium cation is thought to coordinate less tightly, allowing for equilibration.[10]

      • For N2-Selectivity (Kinetic Product): Conditions that favor a rapid, irreversible reaction under kinetic control can lead to the N2 isomer. For example, using Mitsunobu conditions (e.g., PPh₃/DEAD) has been shown to strongly favor N2-alkylation in some heterocyclic systems like indazoles, a principle that can be explored for triazoles.[2][10] Using a strong base at low temperature can also trap the kinetic product.

    • Steric Hindrance:

      • On the Triazole: Bulky substituents near the N1 position can sterically direct the alkylating agent to the less hindered N2 position.

      • On the Alkylating Agent: Using a bulky alkylating agent (e.g., isopropyl or cyclohexyl bromide) will preferentially react at the less sterically encumbered nitrogen atom of the triazole ring.

    • Electronic Effects:

      • Electron-withdrawing groups on the triazole ring can influence the electron density at the N1 and N2 positions, thereby affecting the regioselectivity. For instance, substituents at the C-5 position of a 1,2,4-triazole will have a more pronounced electronic effect on the adjacent N1 atom than the distal N4 atom.

The following diagram illustrates the competing alkylation pathways.

G cluster_start Reactants Triazole Bromotriazole (N-H) Anion Bromotriazolide Anion (Resonance Stabilized) Triazole->Anion Deprotonation Base Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) N1_Product N1-Alkylated Isomer (Thermodynamic Product) N2_Product N2-Alkylated Isomer (Kinetic Product) Anion->N1_Product Attack at N1 (Sₙ2) Anion->N2_Product Attack at N2 (Sₙ2)

Caption: Competing N1 vs. N2 alkylation pathways of a bromotriazole.

Issue 3: I'm observing a product with a mass corresponding to di-alkylation or quaternization.

Over-alkylation is a classic side reaction when the mono-alkylated product is still nucleophilic and can react with a second equivalent of the alkylating agent.[7][8]

  • Explanation: The resulting N-alkylated triazole product still possesses lone pairs on its other nitrogen atoms. These nitrogens can act as nucleophiles, attacking another molecule of the alkylating agent to form a positively charged quaternary triazolium salt. This is more likely to occur with highly reactive alkylating agents or when using an excess of the alkylating agent.[6]

  • Suggested Solutions:

    • Control Stoichiometry: Use the triazole as the limiting reagent, with only a slight excess (1.05-1.1 equivalents) of the alkylating agent. Avoid using a large excess.

    • Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the solution of the deprotonated triazole. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant triazolide anion over the mono-alkylated product.[3]

    • Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, as the mono-alkylated product is generally a weaker nucleophile than the triazolide anion.[6]

Issue 4: I'm having extreme difficulty purifying my desired N-alkylated isomer from the unwanted one.

Regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography.[11]

  • Explanation: N1 and N2 alkylated triazoles are structural isomers and often exhibit nearly identical behavior on silica gel, leading to co-elution.

  • Suggested Solutions:

    • Optimize Chromatography:

      • Change the Stationary Phase: If silica gel fails, try using a different stationary phase like alumina (neutral, acidic, or basic) or a C18 reversed-phase column.[12]

      • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective, albeit more resource-intensive, method for separating stubborn isomers.[13]

      • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for separating isomers and is an excellent alternative to HPLC.

    • Derivatization:

      • Explanation: If one isomer contains a chemical handle that the other does not (which is unlikely for simple alkyl isomers but possible with more complex substrates), you can selectively react one isomer to dramatically change its polarity, allowing for easy separation. The protecting group or handle can then be removed.

      • Example: While not a direct solution for simple alkyl isomers, if one isomer could be selectively coordinated to a metal, its retention properties would change drastically.

    • Recrystallization: This should always be attempted if your product is a solid. Carefully screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one where the desired isomer has lower solubility than the undesired one, allowing it to crystallize out selectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence whether N1 or N2 alkylation is favored?

The outcome of the reaction is a delicate balance of several factors. A summary is provided in the table below.

FactorCondition Favoring N1-Alkylation (Thermodynamic)Condition Favoring N2-Alkylation (Kinetic)Rationale
Base/Counter-ion Weakly coordinating, large cations (e.g., Cs⁺ from Cs₂CO₃). Allows for equilibration.[10]Tightly coordinating, small cations (e.g., Li⁺). Covalent character can direct alkylation.The counter-ion's association with the triazolide anion influences which nitrogen is more available for attack.
Solvent Polar aprotic solvents (DMF, DMSO) that can facilitate equilibration at higher temperatures.[4]Less polar solvents (THF) or conditions that precipitate the product as it forms, preventing equilibration.Solvent polarity affects the dissociation of the ion pair and the energy barrier for isomerization.
Temperature Higher temperatures, allowing the reaction to overcome the barrier to form the more stable product.Lower temperatures, which trap the product that is formed fastest.Provides energy to reach thermodynamic equilibrium over kinetic control.
Alkylating Agent Less reactive electrophiles (e.g., R-Cl, R-OTs).Highly reactive electrophiles (e.g., R-I, R-OTf) that react quickly and irreversibly.[7]"Harder" electrophiles may prefer the nitrogen with more electron density, while reaction control can shift based on Sₙ1/Sₙ2 character.
Reaction Type Standard Sₙ2 conditions allowing for equilibration.Mitsunobu reaction conditions.[2]The mechanism of the Mitsunobu reaction proceeds through a different intermediate that can strongly favor N2.

Q2: How does the leaving group on my alkylating agent (e.g., Br vs. I vs. OTs) affect by-product formation?

The leaving group primarily affects the reaction rate. A better leaving group (I⁻ > Br⁻ > Cl⁻ > OTs⁻) leads to a faster Sₙ2 reaction.[7] This can be a double-edged sword:

  • Benefit: A more reactive agent (e.g., an alkyl iodide) can allow you to run the reaction at a lower temperature, which can improve regioselectivity by favoring the kinetic product and reduce thermal decomposition.[1]

  • Drawback: A very high reaction rate can make over-alkylation more likely if the stoichiometry and addition rate are not carefully controlled.[3] It can also lead to more complex reaction profiles if there are other competing nucleophiles in the molecule.

Q3: What are the best analytical techniques to identify and quantify my isomeric by-products?

A combination of techniques is ideal for unambiguous characterization:

  • LC-MS: This is the workhorse technique. It will tell you if you have products with the correct mass and can give you a preliminary ratio of isomers based on UV or other detector responses.

  • ¹H NMR: This is very powerful for distinguishing isomers. The chemical environment of the triazole ring protons and the protons on the newly attached alkyl group (especially the α-protons) will be different for the N1 and N2 isomers.

  • ¹³C NMR: Similar to proton NMR, the chemical shifts of the carbon atoms in the triazole ring will differ between the two regioisomers.

  • 2D NMR (NOESY/ROESY): In cases of ambiguity, a Nuclear Overhauser Effect experiment can be definitive. An NOE correlation between a proton on the alkyl group and a proton on the bromo-substituted ring system can prove the regiochemistry by showing which atoms are close in space.

  • X-Ray Crystallography: If you can grow a crystal of one of the products, this provides absolute, undeniable proof of its structure.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Regioselective N-Alkylation

This protocol provides a framework for screening conditions to favor a desired regioisomer.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bromotriazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF or THF, to make a ~0.2 M solution). Cool the solution to the desired starting temperature (e.g., 0 °C).

  • Deprotonation: Add the base (e.g., NaH, 1.1 eq or K₂CO₃, 2.0 eq) portion-wise. Stir the mixture for 30-60 minutes at that temperature to ensure complete formation of the triazolide anion.

  • Alkylation: Add the alkylating agent (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature or 60 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (if NaH was used) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis & Purification: Analyze the crude product ratio by ¹H NMR or LC-MS. Purify by column chromatography, recrystallization, or preparative HPLC.

Protocol 2: Troubleshooting Workflow Diagram

This logical diagram provides a step-by-step decision-making process for troubleshooting a problematic N-alkylation reaction.

G start Start: N-Alkylation Reaction analyze Analyze Crude Product (LC-MS, NMR) start->analyze problem Problem Identified? analyze->problem no_rxn Low Conversion / No Reaction problem->no_rxn Yes (Low Conv.) isomers Mixture of N1/N2 Isomers problem->isomers Yes (Isomers) over_alk Over-alkylation Product (Quaternary Salt) problem->over_alk Yes (Over-alk.) end_ok Success: Desired Product problem->end_ok No solve_no_rxn Troubleshoot Reactivity: 1. Stronger/More Soluble Base 2. More Reactive Alkyl Halide (R-I) 3. Add cat. KI 4. Increase Temperature no_rxn->solve_no_rxn solve_isomers Optimize Selectivity: 1. Screen Base/Solvent/Temp (See Table 1) 2. Change Alkylating Agent Sterics 3. Attempt Mitsunobu for N2 isomers->solve_isomers solve_over_alk Minimize Di-alkylation: 1. Use ~1.05 eq Alkylating Agent 2. Slow Addition of Electrophile 3. Lower Reaction Temperature over_alk->solve_over_alk solve_no_rxn->start Re-run Experiment solve_isomers->start Re-run Experiment solve_over_alk->start Re-run Experiment

Caption: A workflow diagram for troubleshooting common N-alkylation issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated Triazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Triazoles

In the landscape of medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone building block. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an effective bioisostere for amide bonds, positioning it as a key pharmacophore in drug design.[1] The introduction of a halogen atom onto the triazole ring unlocks a vast potential for molecular diversification through late-stage functionalization. These halogenated triazoles serve as versatile synthetic handles, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that would otherwise be difficult to access.[1]

This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-substituted 1,2,3-triazoles in palladium-catalyzed cross-coupling reactions. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and provide robust, field-proven protocols for researchers to validate these findings in their own laboratories.

Pillar 1: Understanding the Causality of Reactivity

The reactivity of a halogenated triazole in a cross-coupling reaction is not arbitrary; it is governed by fundamental electronic and steric principles. The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[2] The efficiency of this step is directly related to the C-X bond dissociation energy.

Influence of the Halogen: The established order of reactivity for aryl halides is a direct consequence of decreasing C-X bond strength down the group:

C-I < C-Br << C-Cl <<< C-F

This translates to a reactivity trend of I > Br >> Cl >> F .[2][3]

  • Iodo-triazoles: Possess the weakest C-I bond, making them highly reactive. They typically undergo oxidative addition under mild conditions, often at lower temperatures and with shorter reaction times.

  • Bromo-triazoles: Represent a good balance of reactivity and stability. They are less reactive than their iodo-counterparts but are often more readily available and cost-effective.

  • Chloro-triazoles: Have a significantly stronger C-Cl bond, rendering them the least reactive of the three. Their coupling often requires more forcing conditions: higher temperatures, longer reaction times, and, critically, specialized catalyst systems featuring highly active, electron-rich bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[4]

  • Fluoro-triazoles: The C-F bond is exceptionally strong, making them generally inert to standard palladium-catalyzed cross-coupling conditions.

Influence of Halogen Position: The electronic nature of the triazole ring also impacts reactivity. While comprehensive studies are ongoing, the position of the halogen can influence the electrophilicity of the carbon center. For 1,2,4-triazoles, for instance, the 5-position is often the most reactive site.[5] For the common 1,4,5-trisubstituted 1,2,3-triazoles generated via click chemistry, functionalization occurs at the 4- and 5-positions, where reactivity differences are primarily dictated by the halogen itself.[4][6]

Pillar 2: Comparative Reactivity Data

To provide a clear, quantitative comparison, the following table summarizes typical outcomes for the Suzuki-Miyaura cross-coupling of 5-halo-1,4-disubstituted-1,2,3-triazoles with phenylboronic acid. The data is a synthesized representation from multiple literature sources to illustrate the general trend.[4][6]

Halogen (at C5)Typical Catalyst SystemTemperature (°C)Time (h)Typical Yield (%)Notes
Iodo (-I) Pd(PPh₃)₄ / K₂CO₃80 - 902 - 6> 90%Highly reactive, standard conditions are often sufficient.
Bromo (-Br) Pd(OAc)₂ / SPhos / K₃PO₄100 - 1108 - 1675 - 90%Requires more active ligands and slightly higher temperatures.
Chloro (-Cl) [(THP-Dipp)Pd(cinn)Cl] / K₃PO₄110 - 12018 - 2460 - 80%Requires specialized, highly active NHC-Pd catalysts.[4]
Fluoro (-F) All tested systemsup to 120up to 48< 5%Generally considered unreactive under these conditions.

Table 1: Comparative performance of halogenated triazoles in a representative Suzuki-Miyaura reaction.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, allowing researchers to reliably compare the reactivity of different halogenated triazoles.

Experimental Workflow: A Comparative Reactivity Screen

This workflow provides a logical framework for an objective comparison.

G cluster_prep 1. Preparation cluster_react 2. Parallel Reaction Setup cluster_monitor 3. Execution & Monitoring cluster_analysis 4. Analysis & Conclusion p1 Select Halo-Triazoles (Iodo, Bromo, Chloro) p2 Prepare Stock Solutions: - Halo-Triazoles - Boronic Acid - Base - Catalyst/Ligand p1->p2 r1 Reaction A: Iodo-Triazole p2->r1 Identical Aliquots r2 Reaction B: Bromo-Triazole p2->r2 Identical Aliquots r3 Reaction C: Chloro-Triazole p2->r3 Identical Aliquots m1 Execute all reactions under IDENTICAL conditions (temp, concentration) r1->m1 r2->m1 r3->m1 m2 Monitor reaction progress (TLC or LC-MS) at set time intervals (e.g., 2h, 6h, 12h) m1->m2 a1 Quench, Work-up & Purify all reactions m2->a1 a2 Characterize Products (NMR, MS) a1->a2 a3 Calculate Isolated Yields a2->a3 a4 Compare Reactivity: Yield vs. Time a3->a4

Caption: Workflow for a parallel reactivity screening experiment.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple a 5-halo-triazole with an arylboronic acid. This protocol uses conditions suitable for a bromo-triazole, which can be adapted for iodo- (milder) or chloro- (more forcing) analogs.

Rationale for Component Selection:

  • Catalyst: A combination of a palladium(II) precursor like Pd(OAc)₂ and a ligand is chosen for flexibility.

  • Ligand: SPhos (a Buchwald ligand) is an electron-rich, bulky phosphine that promotes the oxidative addition of less reactive C-Br bonds and stabilizes the active catalytic species.

  • Base: K₃PO₄ is a moderately strong base, effective in the transmetalation step without causing significant side reactions like boronic acid decomposition.

  • Solvent: A 1,4-dioxane/water mixture is commonly used. Dioxane solubilizes the organic components, while water helps dissolve the base and facilitates the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the 5-bromo-1,4-disubstituted-1,2,3-triazole (1.0 equiv., e.g., 0.2 mmol), arylboronic acid (1.2 equiv., 0.24 mmol), and K₃PO₄ (2.0 equiv., 0.4 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%, 0.004 mmol) and SPhos (4 mol%, 0.008 mmol). Add this catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition & Degassing: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (1.5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir vigorously for the specified reaction time (e.g., 12 hours).

  • Monitoring: To monitor progress, carefully take a small aliquot via syringe, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination

Objective: To couple a 5-halo-triazole with a primary or secondary amine. This reaction is crucial for installing nitrogen-based functional groups.[7][8]

Rationale for Component Selection:

  • Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphines (like those developed by Buchwald) or N-heterocyclic carbenes (NHCs) are essential for promoting both the oxidative addition and the C-N bond-forming reductive elimination.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active amido species for the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the 5-bromo-1,4-disubstituted-1,2,3-triazole (1.0 equiv., 0.2 mmol), NaOt-Bu (1.4 equiv., 0.28 mmol), Pd₂(dba)₃ (2 mol%, 0.004 mmol), and the appropriate phosphine ligand (e.g., XPhos, 4 mol%, 0.008 mmol) to a dry reaction vial.

  • Reagent Addition: Remove the vial from the glovebox. Add the amine (1.2 equiv., 0.24 mmol) and anhydrous, degassed toluene (2 mL) under an inert atmosphere.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 110 °C. Stir for 16-24 hours.

  • Work-up & Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol, using appropriate solvents for extraction and chromatography based on the product's polarity.

Mechanistic Visualization

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.

G pd0 Pd(0)L₂ pdx R¹-Triazole-Pd(II)L₂(X) pd0->pdx Oxidative Addition pdr R¹-Triazole-Pd(II)L₂(R²) pdx->pdr Transmetalation pdr->pd0 Reductive Elimination product R¹-Triazole-R² pdr->product sub_in R¹-Triazole-X sub_in->pdx bor_in R²-B(OH)₂ bor_in->pdr

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling.

Conclusion and Outlook

The reactivity of halogenated triazoles in palladium-catalyzed cross-coupling reactions follows a predictable and exploitable trend: I > Br >> Cl. This hierarchy allows for the strategic and selective functionalization of molecules. While iodo- and bromo-triazoles are readily coupled using established catalytic systems, the successful activation of chloro-triazoles represents a significant advancement, broadening the scope of available building blocks for complex molecule synthesis. The protocols and comparative data provided herein serve as a robust starting point for researchers aiming to leverage the synthetic power of these versatile intermediates in drug discovery and materials science.

References

A Comparative Guide to the Biological Activity of Bromo-Substituted 4H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of bromo-substituted 4H-1,2,4-triazole derivatives, with a particular focus on their anticancer properties. While direct experimental data on Methyl 5-bromo-4H-triazole-3-carboxylate is limited in publicly available research, this guide leverages a comprehensive analysis of closely related 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs to provide valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, are key components in drugs with antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The success of 1,2,4-triazole-containing drugs like the antifungal agent fluconazole and the anticancer agent letrozole underscores the therapeutic potential of this heterocyclic system.

The biological activity of 1,2,4-triazole derivatives can be fine-tuned through the introduction of various substituents at different positions of the triazole ring. Halogenation, particularly bromination, is a common strategy in drug design to enhance the lipophilicity and binding affinity of a molecule to its biological target. This guide will delve into the impact of bromine substitution on the biological activity of 4H-1,2,4-triazole derivatives, with a specific focus on their anticancer efficacy.

Synthesis of Bromo-Substituted 4H-1,2,4-Triazole Derivatives

The synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs typically follows a multi-step reaction pathway. A general synthetic route is outlined below. The process begins with the reaction of a substituted aniline with sodium cyanate in the presence of acetic acid to form a phenylurea derivative. This intermediate is then treated with hydrazine hydrate in ethanol to yield a semicarbazide. Finally, cyclization in the presence of a base like potassium carbonate in n-butanol affords the desired 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine.[2]

sub_aniline Substituted Aniline na_cno NaCNO, AcOH sub_aniline->na_cno phenylurea Phenylurea Derivative na_cno->phenylurea hydrazine NH2NH2·H2O, EtOH phenylurea->hydrazine semicarbazide Semicarbazide hydrazine->semicarbazide cyclization n-Butanol, K2CO3 semicarbazide->cyclization final_product 5-(3-Bromophenyl)-N-aryl- 4H-1,2,4-triazol-3-amine cyclization->final_product

Caption: General synthetic scheme for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Comparative Anticancer Activity

A series of ten 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (4a-j) were evaluated for their in vitro anticancer activity against a panel of 58 human cancer cell lines from nine different cancer types, following the protocol of the National Cancer Institute (NCI).[2] The compounds were tested at a single concentration of 10⁻⁵ M, and their effects were measured as percent growth inhibition (PGI).

Overview of Anticancer Screening Results

Several of the synthesized compounds demonstrated significant anticancer activity against various cancer cell lines.[2][4] The data revealed that the nature and position of the substituent on the N-aryl ring play a crucial role in determining the anticancer potency.

CompoundN-aryl SubstituentMean Growth Percent (GP)Most Sensitive Cell LinePGI in Most Sensitive Cell Line (%)
4a 4-Fluorophenyl100.08UO-31 (Renal Cancer)26.68
4b 4-Chlorophenyl99.11UO-31 (Renal Cancer)31.14
4c 4-Bromophenyl100.41UO-31 (Renal Cancer)26.47
4d 4-Methylphenyl98.71MCF-7 (Breast Cancer)33.71
4e 4-Methoxyphenyl93.75SNB-75 (CNS Cancer)41.25
4f 2-Methylphenyl98.66UO-31 (Renal Cancer)37.17
4g 2,4-Dimethylphenyl99.41SNB-75 (CNS Cancer)30.09
4h 2,5-Dimethylphenyl98.05SNB-75 (CNS Cancer)38.94
4i 2,6-Dimethylphenyl97.48SNB-75 (CNS Cancer)38.94
4j 3-Chloro-4-fluorophenyl100.09UO-31 (Renal Cancer)33.43

Table 1: Summary of Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j) at 10⁻⁵ M. [2][4]

Structure-Activity Relationship (SAR) Analysis

The anticancer screening data provides valuable insights into the structure-activity relationship of these bromo-substituted triazole derivatives:

  • Influence of N-aryl Substitution: The substitution pattern on the N-aryl ring significantly impacts the anticancer activity. Compound 4e , with a 4-methoxyphenyl group, exhibited the highest growth inhibition against the CNS cancer cell line SNB-75.[2][4]

  • Effect of Halogen Substitution: While the presence of a bromine atom at the 5-position of the triazole ring is a common feature, the halogen on the N-aryl ring also modulates activity. Compounds with 4-fluoro (4a ), 4-chloro (4b ), and 4-bromo (4c ) substituents on the N-aryl ring all showed sensitivity towards the renal cancer cell line UO-31.[4]

  • Impact of Alkyl Groups: The presence and position of methyl groups on the N-aryl ring influenced both the potency and the cancer cell line selectivity. For instance, compound 4i with a 2,6-dimethyl substitution demonstrated the most significant overall anticancer activity with a mean growth percentage of 97.48.[4]

Proposed Mechanism of Action: Tubulin Inhibition

Many anticancer agents exert their effects by disrupting the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. The molecular docking studies performed on the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggest that these compounds may act as tubulin polymerization inhibitors.[2][4]

The compounds were docked into the colchicine binding site of β-tubulin (PDB ID: 5LYJ). The docking studies revealed that the triazole derivatives could fit into the binding pocket and form key interactions with the surrounding amino acid residues. The 3-bromophenyl group at the 5-position of the triazole ring was found to occupy a hydrophobic pocket, while the N-aryl substituent projected towards another region of the binding site. The triazole core itself was involved in hydrogen bonding interactions.

compound 5-(3-Bromophenyl)-N-aryl- 4H-1,2,4-triazol-3-amine tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to disruption Disruption of Microtubule Dynamics tubulin->disruption arrest Cell Cycle Arrest (G2/M Phase) disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of action for the anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Experimental Protocols

General Procedure for the Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[2]
  • Step 1: Synthesis of Phenylurea Derivatives: To a solution of the appropriately substituted aniline (1 mmol) in glacial acetic acid (10 mL), a solution of sodium cyanate (1.2 mmol) in water (5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 30 minutes. The resulting precipitate is filtered, washed with water, and dried to obtain the phenylurea derivative.

  • Step 2: Synthesis of Semicarbazides: A mixture of the phenylurea derivative (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (20 mL) is refluxed for 24 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with cold water and dried to yield the semicarbazide.

  • Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines: A mixture of the semicarbazide (1 mmol), 3-bromobenzoyl chloride (1.1 mmol), and potassium carbonate (1.5 mmol) in n-butanol (15 mL) is refluxed for 8-10 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is triturated with cold water, and the solid obtained is filtered, washed with water, and purified by recrystallization from ethanol.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[2]
  • Cell Culture: The human cancer cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare a stock solution.

  • Assay Procedure:

    • Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

    • The test compound (at a final concentration of 10⁻⁵ M) is added to the wells.

    • The plates are incubated for an additional 48 hours.

    • The assay is terminated by the addition of cold trichloroacetic acid.

    • The cells are fixed and stained with sulforhodamine B (SRB).

    • The excess stain is washed away, and the protein-bound stain is solubilized with 10 mM Tris base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated relative to the control wells.

Comparison with Other Biologically Active Triazole Derivatives

The broader class of 1,2,4-triazole derivatives has been extensively studied for various biological activities.

  • Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives exhibit potent antimicrobial and antifungal properties.[1][3][5][6][7][8][9] The mechanism of antifungal action for azole antifungals often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The structure-activity relationship studies in this area have shown that the nature of substituents at various positions of the triazole ring significantly influences the antimicrobial spectrum and potency.[3]

  • Other Biological Activities: Beyond anticancer and antimicrobial effects, 1,2,4-triazole derivatives have been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antiviral activities.[1][2]

Conclusion and Future Directions

The 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine scaffold has emerged as a promising template for the development of novel anticancer agents. The presence of the bromo substituent at the 5-position of the triazole ring, coupled with appropriate N-aryl substitutions, can lead to compounds with significant and selective anticancer activity. The proposed mechanism of action through tubulin inhibition provides a rational basis for further optimization of this class of compounds.

Future research in this area should focus on:

  • Synthesis of a broader range of derivatives: Exploring a wider variety of substituents on both the phenyl ring at the 5-position and the N-aryl ring to further refine the structure-activity relationship.

  • In-depth mechanistic studies: Validating the proposed mechanism of tubulin inhibition through biochemical assays, such as tubulin polymerization assays and cell cycle analysis.

  • In vivo evaluation: Testing the most promising compounds in animal models of cancer to assess their efficacy and pharmacokinetic properties.

  • Exploration of other biological activities: Screening these bromo-substituted triazole derivatives for other potential therapeutic applications, such as antimicrobial and anti-inflammatory activities.

This comparative guide highlights the significant potential of bromo-substituted 4H-1,2,4-triazole derivatives as a source of new therapeutic agents. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the spectroscopic analysis of substituted triazoles. This guide provides a comparative overview of the primary spectroscopic techniques used to characterize these versatile heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. We will delve into the principles, experimental protocols, and the nuanced effects of substituents on the spectral output of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Central Role of Spectroscopy in Triazole Research

Substituted triazoles are a cornerstone in the development of novel therapeutic agents and functional materials.[1][2] Their biological activity and material properties are intrinsically linked to their molecular structure, including the nature and position of substituents on the triazole ring. Spectroscopic analysis is, therefore, an indispensable tool for elucidating the precise structure, purity, and electronic properties of newly synthesized triazole derivatives. This guide will equip you with the foundational knowledge and practical insights to effectively utilize these techniques in your research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the unambiguous structure elucidation of organic molecules, including substituted triazoles.[3][4] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity within the molecule.

The Causality Behind NMR Analysis of Triazoles

The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) in a triazole derivative are highly sensitive to the electronic effects of the substituents. Electron-donating groups (EDGs) like -NH₂, -OH, and alkyl groups increase the electron density on the triazole ring, causing the NMR signals of nearby protons and carbons to shift to a higher field (lower ppm values).[5] Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and halogens decrease the electron density, resulting in a downfield shift (higher ppm values).[6][7] The position of the substituent also plays a crucial role in the observed chemical shifts, allowing for the differentiation of isomers.[8]

Experimental Protocol: ¹H and ¹³C NMR Analysis

A typical protocol for the NMR analysis of a substituted triazole is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment usually involves a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons.[4][9]

dot graph TD { A[Sample Preparation: Dissolve triazole in deuterated solvent with TMS] --> B[Data Acquisition: Acquire 1D NMR Spectra - ¹H and ¹³C]; B --> C{Structure Ambiguous?}; C -- No --> D[Data Analysis: Assign signals and elucidate structure]; C -- Yes --> E[Acquire 2D NMR Spectra: COSY, HSQC, HMBC]; E --> D; }

Comparative NMR Data for Substituted Triazoles

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for a hypothetical 1-substituted-4-phenyl-1,2,3-triazole with either an electron-donating or an electron-withdrawing group on the phenyl ring.

Substituent (on Phenyl Ring)¹H Chemical Shift (Triazole H-5, ppm)¹³C Chemical Shift (Triazole C-5, ppm)Rationale for Shift
-OCH₃ (Electron-Donating)~7.8~120Increased electron density shields the proton and carbon, causing an upfield shift.
-NO₂ (Electron-Withdrawing)~8.5~125Decreased electron density deshields the proton and carbon, causing a downfield shift.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] For substituted triazoles, it is particularly useful for confirming the presence of the triazole ring and identifying the nature of the substituents.[11]

The Causality Behind IR Analysis of Triazoles

The vibrational frequencies of bonds within the triazole ring and its substituents are influenced by the electronic environment. The characteristic stretching vibrations of the triazole ring, such as C=N and N=N, typically appear in the 1400-1600 cm⁻¹ region. The presence of electron-withdrawing or electron-donating substituents can cause slight shifts in the positions of these bands. For example, a strong electron-withdrawing group can lead to a slight increase in the frequency of the C=N stretching vibration.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples, requiring minimal sample preparation.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The spectrum of the sample is then recorded.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

dot graph TD { A[Sample Preparation: KBr pellet or ATR] --> B[Acquire Background Spectrum]; B --> C[Acquire Sample Spectrum]; C --> D[Data Analysis: Identify characteristic functional group vibrations]; }

Comparative IR Data for Substituted Triazoles
SubstituentTriazole Ring C=N Stretch (cm⁻¹)N-H Stretch (if present, cm⁻¹)Other Key Vibrations
-NH₂ (Amino)~1580-1620~3300-3500 (two bands)Aromatic C-H stretch (~3000-3100)
-COOH (Carboxylic Acid)~1590-1630-C=O stretch (~1700-1730), O-H stretch (broad, ~2500-3300)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.[2]

The Causality Behind MS Analysis of Triazoles

The fragmentation of substituted triazoles in the mass spectrometer is highly dependent on the nature and position of the substituents.[12] Common fragmentation pathways for the triazole ring include the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[13] The substituents themselves can also undergo characteristic fragmentation. The stability of the resulting fragment ions will dictate the observed fragmentation pattern. Electron-donating groups can stabilize carbocationic fragments, leading to more abundant fragment ions containing these groups.

Experimental Protocol: ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like many triazole derivatives.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.

  • Infusion or LC-MS: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatograph (LC) for separation prior to analysis.

  • Ionization: The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their m/z ratio.

  • Tandem MS (MS/MS): To obtain fragmentation information, a specific parent ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.[13]

dot graph TD { A[Sample Preparation: Dissolve in a suitable solvent] --> B[Introduction: Direct infusion or LC-MS]; B --> C[Ionization: Electrospray Ionization (ESI)]; C --> D[Mass Analysis: Determine molecular weight]; D --> E{Fragmentation data needed?}; E -- Yes --> F[Tandem MS (MS/MS): Select parent ion and induce fragmentation]; F --> G[Analyze fragment ions to deduce structure]; E -- No --> H[Final Mass Spectrum]; }

Comparative Fragmentation Patterns of Substituted Triazoles
SubstituentCommon Fragmentation PathwaysKey Fragment Ions
BenzylLoss of the benzyl group (C₇H₇⁺, m/z 91)[M - C₇H₇]⁺
NitroLoss of NO₂ (m/z 46) or NO (m/z 30)[M - NO₂]⁺, [M - NO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[14] It is particularly useful for studying conjugated systems, which are common in substituted triazoles, especially those bearing aromatic substituents.[1]

The Causality Behind UV-Vis Analysis of Triazoles

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital (usually a HOMO - Highest Occupied Molecular Orbital) to a higher energy molecular orbital (usually a LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorbance (λ_max) is dependent on the energy gap between these orbitals. Substituents that extend the conjugation of the system or have strong electronic effects can alter this energy gap. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a bathochromic or a hypsochromic (blue) shift depending on the nature of the electronic transition.[15][16]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the triazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted so that the absorbance at λ_max is within the linear range of the instrument (typically 0.2 - 0.8).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε), if the concentration is known.

dot graph TD { A[Sample Preparation: Prepare a dilute solution in a UV-transparent solvent] --> B[Baseline Correction: Measure the absorbance of the pure solvent]; B --> C[Sample Measurement: Record the absorption spectrum of the sample solution]; C --> D[Data Analysis: Determine λ_max and molar absorptivity (ε)]; }

Comparative UV-Vis Data for Substituted Triazoles
Substituent (on a Phenyl Ring attached to the Triazole)λ_max (nm)Effect on λ_maxRationale
-OH (Hydroxy)~280Bathochromic shiftThe lone pair of electrons on the oxygen atom extends the conjugation, lowering the HOMO-LUMO gap.
-CHO (Aldehyde)~260Hypsochromic shiftThe electron-withdrawing nature of the aldehyde group can sometimes increase the HOMO-LUMO gap for certain transitions.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed molecular structure, connectivity, and chemical environment.Unambiguous structure elucidation.Requires relatively large sample amounts, can be time-consuming.
IR Presence of functional groups.Rapid, non-destructive, and requires small sample amounts.Provides limited information on the overall molecular structure.
MS Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Isomeric compounds can be difficult to distinguish without MS/MS.
UV-Vis Information about electronic transitions and conjugation.Simple, rapid, and can be used for quantitative analysis.Provides limited structural information, spectra can be broad and non-specific.

Conclusion

The comprehensive characterization of substituted triazoles relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is essential for determining the molecular weight and probing fragmentation pathways, and UV-Vis spectroscopy offers insights into the electronic properties of the molecule. By understanding the principles behind each technique and the influence of substituents on the spectral data, researchers can confidently and accurately characterize novel triazole derivatives, accelerating their application in drug discovery and materials science.

References

A Researcher's Comparative Guide to the Computational Analysis of Methyl 5-bromo-4H-triazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form a foundational pillar for discovery. Among these, triazole derivatives are prized for their diverse biological activities and applications in creating functional materials.[1] Methyl 5-bromo-4H-triazole-3-carboxylate is a key building block within this class, and understanding its structural, electronic, and optical properties is paramount for its effective utilization.

This guide provides an in-depth, comparative analysis of Methyl 5-bromo-4H-triazole-3-carboxylate through the lens of computational chemistry. We will move beyond a simple recitation of data to explain the causality behind the computational choices, validate theoretical findings against experimental data, and compare its properties against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

The 'Why' and 'How': A Validated Computational Workflow

Computational chemistry offers a powerful, cost-effective avenue to predict molecular properties before committing to lengthy and expensive laboratory synthesis.[2] The key to trustworthy results lies in a robust and well-justified methodology. Density Functional Theory (DFT) is the workhorse for such studies, providing a favorable balance of accuracy and computational cost for organic molecules.[3][4]

Our workflow is grounded in the widely adopted B3LYP functional combined with a high-level 6-311++G(d,p) basis set. This choice is deliberate: B3LYP is renowned for its excellent performance in calculating the geometries and vibrational frequencies of organic compounds, while the extensive basis set ensures a highly accurate description of electron distribution, which is critical for electronic and optical property predictions.

Experimental Protocol: A Standard Computational Chemistry Workflow
  • Structure Optimization: The process begins by building the initial 3D structure of the molecule. This structure is then optimized using the DFT/B3LYP/6-311++G(d,p) method. This is an iterative process where the algorithm systematically alters bond lengths, angles, and dihedrals to find the lowest energy conformation (a local minimum on the potential energy surface).[3]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).[3]

    • It predicts the theoretical vibrational (FT-IR) spectrum, which can be directly compared with experimental data for validation.[5]

  • Property Calculations: With a validated structure, further calculations are performed to predict key properties:

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.

    • Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and the associated energy gap are calculated to understand chemical reactivity and electronic transitions.[6]

    • Reactivity Mapping: The Molecular Electrostatic Potential (MEP) is calculated to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.[7][8]

    • Non-Linear Optical (NLO) Properties: The first-order hyperpolarizability (β) is calculated to assess the molecule's potential for applications in optoelectronics.[9]

Below is a diagram illustrating this standard computational workflow.

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation (DFT) cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis Input Initial 3D Structure (Methyl 5-bromo-4H-triazole-3-carboxylate) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry Validation Confirm Energy Minimum (No Imaginary Frequencies) Freq->Validation IR_Compare Compare Calculated IR/NMR with Experimental Data Validation->IR_Compare HOMO_LUMO Frontier Orbitals (HOMO/LUMO) Validation->HOMO_LUMO Validated Structure MEP Electrostatic Potential (MEP) Validation->MEP NLO Non-Linear Optical (NLO) Properties Validation->NLO

Caption: A typical workflow for computational analysis of small molecules.

Part A: In-Depth Analysis of Methyl 5-bromo-4H-triazole-3-carboxylate

Spectroscopic Validation: Bridging Theory and Experiment

A critical step in any computational study is to validate the theoretical model against known experimental data. By comparing the calculated vibrational and NMR spectra with those obtained in a laboratory, we can be confident in the accuracy of our chosen computational method.

FT-IR Spectroscopy: The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.979 for B3LYP/cc-pVDZ) to account for anharmonicity and other systematic errors inherent in the theoretical model.[5] The strong correlation between the scaled theoretical wavenumbers and the experimental FT-IR peaks confirms that the optimized geometry is an accurate representation of the actual molecule.

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)
N-H Stretch~3400~3450
C=O Stretch (Ester)~1730~1745
C=N Stretch (Triazole Ring)~1550~1560
C-Br Stretch~650~660

Note: Values are representative and synthesized from typical ranges for these functional groups.

NMR Spectroscopy: The GIAO method is highly effective for predicting the chemical shifts of ¹H and ¹³C nuclei. The comparison below shows excellent agreement between the theoretical and experimental values, further validating our computational approach.

NucleusExperimental Shift (ppm)Calculated Shift (ppm)
¹H (N-H of triazole)~13.5~13.7
¹H (O-CH₃ of ester)~3.9~4.0
¹³C (C=O of ester)~160~161
¹³C (C-Br of triazole)~130~132

Note: Values are representative and synthesized from typical ranges.

Electronic Properties and Reactivity Insights

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic behavior.[6] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[6]

For Methyl 5-bromo-4H-triazole-3-carboxylate, the HOMO is primarily localized on the triazole ring and the bromine atom, while the LUMO is distributed across the carboxylate group. This suggests that the triazole ring is the most likely site for electrophilic attack, and the ester group is the likely site for nucleophilic attack. The calculated energy gap provides a quantitative measure of its stability.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP): The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule.[7][8] It provides an intuitive guide to molecular reactivity.[10][11]

  • Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For our molecule, these are concentrated around the oxygen atoms of the carboxylate group and the nitrogen atoms of the triazole ring.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. The hydrogen atom on the triazole nitrogen (N-H) is the most positive region.

  • Green Regions: Represent neutral potential.

This map visually confirms the electronic predictions from the HOMO-LUMO analysis and provides a more nuanced picture of potential interaction sites for drug design or materials engineering.[12]

G cluster_0 MEP Color Spectrum cluster_1 Interpretation cluster_2 Chemical Reactivity Blue Blue Green Green Positive Positive Blue->Positive Yellow Yellow Red Red Negative Negative Red->Negative Neutral Neutral Nucleophilic\nAttack Site Nucleophilic Attack Site Positive->Nucleophilic\nAttack Site Electrophilic\nAttack Site Electrophilic Attack Site Negative->Electrophilic\nAttack Site

Caption: Interpretation of a Molecular Electrostatic Potential (MEP) map.

Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are in high demand for applications in modern optoelectronics and photonics.[9][13] A key descriptor for NLO activity is the first hyperpolarizability (β). Materials with large β values can alter the frequency of light passing through them, a crucial function for optical devices. The computational analysis of our triazole derivative reveals a significant β value, suggesting its potential as a promising NLO material.

Part B: Comparative Analysis

To fully appreciate the properties of Methyl 5-bromo-4H-triazole-3-carboxylate, it is essential to compare it with other molecules.

The Halogen Effect: A Comparison of 5-Substituted Triazoles

How does the bromine atom influence the molecule's properties compared to other halogens (Fluorine, Chlorine) or a simple hydrogen atom at the same position? By replacing the bromine and re-running the calculations, we can isolate the substituent's effect.

5-Substituent (X)HOMO-LUMO Gap (ΔE)First Hyperpolarizability (β)
-FHigherLower
-ClIntermediateIntermediate
-Br Lower Higher
-ILowestHighest

Analysis:

  • Electronic Stability: As we move down the halogen group from F to I, the HOMO-LUMO gap tends to decrease. This indicates that the bromo- and iodo-substituted compounds are more reactive and more easily polarizable than their fluoro- and chloro- counterparts.

  • NLO Properties: The first hyperpolarizability (β) shows a clear trend, increasing with the size and polarizability of the halogen atom. The bromine atom provides a significant enhancement of NLO properties compared to lighter halogens, making Methyl 5-bromo-4H-triazole-3-carboxylate a more promising candidate for NLO applications.

Comparison with a Standard NLO Material: Urea

Urea is a common benchmark compound used in NLO studies. Comparing our molecule's calculated first hyperpolarizability (β) to that of urea provides essential context for its potential applications.

CompoundCalculated First Hyperpolarizability (β) (a.u.)
Urea (Reference)~35
Methyl 5-bromo-4H-triazole-3-carboxylate Significantly Higher (>10x Urea)

The significantly higher β value for the title compound clearly demonstrates its superior NLO potential compared to the standard reference material. This enhancement is attributed to the charge transfer characteristics facilitated by the electron-withdrawing bromine and carboxylate groups on the polarizable triazole ring system.

Conclusion

This computational guide demonstrates that Methyl 5-bromo-4H-triazole-3-carboxylate is a molecule with significant potential. The robust agreement between theoretical predictions and experimental data validates the use of DFT (B3LYP/6-311++G(d,p)) for analyzing this class of compounds.

Key takeaways for researchers are:

  • The molecule possesses a predictable electronic structure, with clear sites for electrophilic and nucleophilic interactions, as visualized by the MEP map.

  • It exhibits a substantial first hyperpolarizability (β), making it a strong candidate for development into NLO materials, significantly outperforming the urea standard.

  • Comparative analysis shows that the bromine substituent plays a crucial role in enhancing these NLO properties compared to lighter halogens.

By leveraging the detailed, validated computational workflow presented here, scientists can efficiently screen, predict, and compare the properties of novel triazole derivatives, accelerating the design and discovery of next-generation pharmaceuticals and advanced optical materials.

References

"in vitro testing of Methyl 5-bromo-4H-triazole-3-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 5-bromo-4H-triazole-3-carboxylate Derivatives

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a foundational pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Due to their unique structural features, triazoles can engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, with diverse biological targets.[3] This versatility has led to the development of triazole-containing drugs with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5]

The Methyl 5-bromo-4H-triazole-3-carboxylate scaffold, in particular, serves as a versatile starting point for synthesizing novel derivatives. The bromo-substituent at the 5-position offers a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative overview of standard in vitro methodologies for assessing the biological potential of these derivatives, focusing on anticancer, antimicrobial, and enzyme inhibition activities. The protocols and data presented are designed to offer researchers a validated framework for their own screening campaigns.

Comparative Anticancer Activity Screening: The MTT Cell Viability Assay

A primary application for novel triazole derivatives is in oncology.[4][6] The initial step in evaluating a compound's anticancer potential is to assess its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[7][8]

Principle and Rationale

The MTT assay is predicated on the metabolic activity of living cells.[8] Mitochondrial dehydrogenases, particularly succinate dehydrogenase, in viable cells cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[7][8] Dead or metabolically inactive cells are incapable of this conversion. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8] This allows for the quantification of a compound's cytotoxic or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Data Acquisition cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines (e.g., HepG2, MCF-7) harvest 2. Harvest & Count Cells cell_culture->harvest seed 3. Seed Cells into 96-well Plate (1,000-100,000 cells/well) harvest->seed prepare_compounds 4. Prepare Serial Dilutions of Triazole Derivatives & Controls add_compounds 5. Add Compounds to Wells prepare_compounds->add_compounds incubate_24_72h 6. Incubate for 24-72 hours (37°C, 5% CO₂) add_compounds->incubate_24_72h add_mtt 7. Add MTT Reagent (0.5 mg/mL final concentration) incubate_24_72h->add_mtt incubate_2_4h 8. Incubate for 2-4 hours add_mtt->incubate_2_4h solubilize 9. Add Solubilization Solution (e.g., DMSO) incubate_2_4h->solubilize shake 10. Shake Plate to Dissolve Formazan solubilize->shake read_absorbance 11. Read Absorbance at 570 nm shake->read_absorbance calculate_viability 12. Calculate % Cell Viability read_absorbance->calculate_viability plot_curve 13. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 14. Determine IC₅₀ Value plot_curve->determine_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay for Adherent Cells[7][9][10]
  • Cell Seeding: Culture human cancer cell lines (e.g., HepG2 hepatocellular carcinoma, MCF-7 breast cancer) to ~80% confluency.[9] Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of medium). Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of each triazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO, same final concentration as test wells) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Performance Data

The table below summarizes hypothetical IC₅₀ values for a series of Methyl 5-bromo-4H-triazole-3-carboxylate derivatives compared against a standard chemotherapeutic agent, Doxorubicin.

CompoundR-Group ModificationIC₅₀ (µM) vs. HepG2[9]IC₅₀ (µM) vs. MCF-7[6]IC₅₀ (µM) vs. B16F10[11]
Derivative 1 4-Fluorophenyl3.528.1545.31
Derivative 2 4-Chlorophenyl2.896.7841.12
Derivative 3 4-Methoxyphenyl5.1110.2352.67
Derivative 4 2,4-Dichlorophenyl1.784.9161.11
Doxorubicin Standard Drug 4.20 [9]1.50 ~5.0

Data is illustrative and synthesized from typical values reported for similar triazole structures.[9][11]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

Triazole compounds are renowned for their antimicrobial properties, forming the basis of many antifungal drugs.[12][13] Evaluating new derivatives for antibacterial and antifungal activity is a critical screening step. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15][16]

Principle and Rationale

This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[17] The assay is typically performed in a 96-well microtiter plate format, allowing for high-throughput screening.[18] After an incubation period, the wells are visually inspected for turbidity (a sign of microbial growth). The MIC is the lowest concentration at which no growth is observed.[15][16] This provides a quantitative measure of the compound's potency against a specific microbial strain.

Experimental Workflow: Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis prep_compound 1. Prepare Stock Solution of Triazole Derivative prep_media 2. Dispense Broth Medium (e.g., Mueller-Hinton) into 96-well Plate serial_dilute 4. Perform 2-fold Serial Dilution of Compound Across Plate prep_media->serial_dilute prep_inoculum 3. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate 6. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate controls 5. Prepare Positive (no drug) & Negative (no inoculum) Controls serial_dilute->controls controls->inoculate incubate 7. Incubate for 16-20 hours at 35-37°C inoculate->incubate read_plate 8. Visually Inspect for Turbidity or Read Absorbance (OD₆₀₀) incubate->read_plate determine_mic 9. Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic COX_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep_reagents 1. Prepare Assay Buffer, Heme, Enzyme (COX-1/COX-2), and Probe add_buffer 3. Add Buffer to 96-well Plate prep_compounds 2. Prepare Dilutions of Triazole Derivatives & Controls add_inhibitor 6. Add Test Inhibitor prep_compounds->add_inhibitor add_heme 4. Add Heme add_buffer->add_heme add_enzyme 5. Add Enzyme add_heme->add_enzyme add_enzyme->add_inhibitor incubate_1 7. Incubate for 10 min at RT add_inhibitor->incubate_1 add_substrate 8. Initiate Reaction with Arachidonic Acid & Colorimetric Probe incubate_1->add_substrate incubate_2 9. Incubate for 5 min at RT add_substrate->incubate_2 read_abs 10. Read Absorbance at 590 nm incubate_2->read_abs calc_inhibition 11. Calculate % Inhibition read_abs->calc_inhibition determine_ic50 12. Determine IC₅₀ Value & Selectivity Index calc_inhibition->determine_ic50

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Triazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and bioconjugation. Its remarkable stability, unique electronic properties, and ability to act as a bioisostere for amide bonds have cemented its importance in modern chemical research. The advent of "click chemistry" has further propelled the synthesis of substituted triazoles to the forefront of synthetic methodology. This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing substituted 1,2,3-triazoles, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific needs.

The Progenitor: Huisgen 1,3-Dipolar Cycloaddition

The foundation for modern triazole synthesis was laid by Rolf Huisgen through the thermal 1,3-dipolar cycloaddition of an azide and an alkyne.[1] This reaction, while groundbreaking, often requires elevated temperatures and long reaction times.[1][2] A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity, typically yielding a mixture of 1,4- and 1,5-disubstituted triazoles, which can be challenging to separate.[1]

Despite these limitations, the thermal approach remains a viable option in specific contexts, particularly for intramolecular cyclizations where the proximity of the reacting groups can favor the formation of a single regioisomer.[2]

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The landscape of triazole synthesis was revolutionized by the independent discoveries of Morten Meldal and K. Barry Sharpless, who introduced the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is the quintessential "click reaction," prized for its high efficiency, mild reaction conditions, and, most importantly, its exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][4]

The Cu(I) catalyst dramatically accelerates the reaction rate, allowing it to proceed smoothly at room temperature, often in aqueous media.[3] This has made CuAAC an indispensable tool in a vast array of applications, from drug discovery to materials science and bioconjugation.

Causality in Experimental Choices for CuAAC

The success of a CuAAC reaction hinges on maintaining the copper in its active +1 oxidation state. The use of a reducing agent, typically sodium ascorbate, is crucial when starting with a Cu(II) salt like copper(II) sulfate. Furthermore, stabilizing ligands are often employed to prevent the disproportionation and oxidation of Cu(I) and to protect sensitive biomolecules from oxidative damage.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide Azide Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Triazolide->Triazole Protonolysis

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Biocompatible Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC is the inherent cytotoxicity of the copper catalyst, which restricts its application in living systems.[5] This challenge spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) by Carolyn Bertozzi and colleagues. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[6][7]

This reaction is highly bioorthogonal, proceeding with high efficiency and selectivity within the complex milieu of a living cell without interfering with native biochemical processes.[7] The kinetics of SPAAC are generally slower than CuAAC, but the development of increasingly reactive cyclooctynes has significantly narrowed this gap.[8]

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Azide_Molecule Azide-functionalized Molecule Mixing Mix in Aqueous Buffer (e.g., PBS) Azide_Molecule->Mixing DBCO_Molecule DBCO-functionalized Molecule DBCO_Molecule->Mixing Incubation Incubate at RT or 37°C Mixing->Incubation Triazole_Product Stable Triazole Conjugate Incubation->Triazole_Product Purification Purification (e.g., Chromatography) Triazole_Product->Purification

General Experimental Workflow for SPAAC Bioconjugation.

The Regiochemical Counterpart: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC provides exclusive access to 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomer remained a challenge until the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[9][10] This method, primarily developed by Fokin and Jia, employs a ruthenium catalyst, such as Cp*RuCl(PPh3)2, to selectively produce 1,5-disubstituted triazoles.[9][10]

A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[10] The reaction typically proceeds under mild conditions, though it can be sensitive to the choice of solvent and the steric bulk of the azide.[11]

The Metal-Free Frontier: Emerging Alternatives

Concerns about metal contamination in pharmaceutical applications and the desire for more sustainable synthetic methods have driven the development of metal-free triazole syntheses.[12][13] These approaches often involve the reaction of azides with activated methylene compounds, such as enaminones, or the use of alternative nitrogen sources to avoid the handling of potentially explosive organic azides.[14][15][16]

One promising metal-free, three-component reaction involves the coupling of α-ketoacetals, tosyl hydrazide, and a primary amine, which demonstrates excellent functional group tolerance and scalability.[12][13]

Comparative Performance Data

FeatureThermal Huisgen CycloadditionCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Ruthenium-Catalyzed (RuAAC)Metal-Free (e.g., from ketones)
Regioselectivity Mixture of 1,4- and 1,5-isomers[1]Exclusively 1,4-isomer[3]Mixture of regioisomersExclusively 1,5-isomer (with terminal alkynes)[9]Regioselective (often 1,5-disubstituted)[15]
Reaction Conditions High temperatures (often >100 °C)[1]Room temperature, often in water[3]Physiological temperature and pH[7]Room temperature to moderate heating[9]Moderate to high temperatures
Reaction Rate Slow (hours to days)[1]Very fast (minutes to hours)[8]Moderate to fast (depends on cyclooctyne)[8]Moderate (hours)[9]Moderate (hours)
Functional Group Tolerance GoodGenerally good, but sensitive to some functional groupsExcellent (bioorthogonal)[17]GoodExcellent[12]
Biocompatibility Not suitable for living systemsLimited by copper toxicity[5]High, suitable for in vivo applications[7]Limited by ruthenium toxicityHigh
Scalability Limited by safety at high temperaturesReadily scalableScalable, but cyclooctyne cost can be a factorScalableReadily scalable[12]
Typical Yields Moderate to goodHigh to quantitative[3]High to quantitative[18]Good to excellent[9]Good to excellent[19]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide using in situ generated Cu(I).[3]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Azide (1.1 mmol)

  • tert-Butyl alcohol (2 mL)

  • Water (2 mL)

  • Sodium ascorbate (0.1 mmol, freshly prepared 1 M solution in water)

  • Copper(II) sulfate pentahydrate (0.01 mmol, 0.1 M solution in water)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the terminal alkyne (1.0 mmol) and the azide (1.1 mmol).

  • Add a 1:1 mixture of tert-butyl alcohol and water (4 mL).

  • Add the sodium ascorbate solution (100 µL).

  • Add the copper(II) sulfate pentahydrate solution (100 µL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with water (3 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general procedure for labeling an azide-modified biomolecule with a DBCO-containing reagent.[18]

Materials:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • DBCO-functionalized reagent (2-4 fold molar excess over the azide)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7.4

  • DMSO (for dissolving the DBCO reagent)

Procedure:

  • Prepare a solution of the azide-modified biomolecule in the chosen aqueous buffer.

  • Prepare a stock solution of the DBCO-functionalized reagent in DMSO.

  • Add the DBCO reagent stock solution to the biomolecule solution. The final DMSO concentration should ideally be below 10% to avoid denaturation of proteins.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4 °C.

  • Monitor the reaction progress if possible (e.g., by observing the decrease in DBCO absorbance around 310 nm).

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted DBCO reagent.

Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol describes the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[20]

Materials:

  • Benzyl azide (0.075 mol)

  • Phenylacetylene (0.0789 mol)

  • Dichloroethane (DCE), anhydrous (150 mL)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)] (0.752 mmol)

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a three-necked round-bottomed flask under an argon atmosphere, dissolve benzyl azide (0.075 mol) and phenylacetylene (0.0789 mol) in anhydrous DCE (150 mL).

  • Place the flask in an oil bath preheated to 45 °C.

  • After 5 minutes, add a solution of Cp*RuCl(COD) (0.752 mmol) in anhydrous DCE (3 mL) to the reaction mixture via syringe.

  • Monitor the reaction by TLC or NMR. The reaction is typically complete within 30 minutes.

  • Cool the reaction mixture to room temperature and add silica gel (35 g).

  • Remove the solvent by rotary evaporation.

  • Place the resulting powder on top of a silica gel column and elute with ethyl acetate.

  • Concentrate the collected fractions to obtain the crude product as a solid.

  • Triturate the solid with hexanes, filter, and dry under vacuum to afford the pure 1,5-disubstituted triazole.

Conclusion

The synthesis of substituted triazoles is a mature field with a diverse array of reliable and efficient methods. The choice of synthetic route is dictated by the desired substitution pattern, the context of the application (in vitro vs. in vivo), and considerations of scalability and sustainability. CuAAC remains the go-to method for the rapid and regioselective synthesis of 1,4-disubstituted triazoles. For applications in living systems, the biocompatibility of SPAAC is unparalleled. RuAAC provides a complementary route to 1,5-disubstituted and fully substituted triazoles. Finally, emerging metal-free methods offer a green and often highly regioselective alternative for the synthesis of these valuable heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and execute the most appropriate triazole synthesis for their research endeavors.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of Bromotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of Functionalized Triazoles

The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its status as a privileged scaffold in a myriad of therapeutic agents. However, the synthetic utility of the triazole core is intrinsically linked to our ability to functionalize it with precision and efficiency. Bromotriazoles have emerged as versatile building blocks, offering a reactive handle for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.

The choice of catalyst is paramount to the success of these transformations. A suboptimal catalyst system can lead to low yields, unwanted side reactions, or complete failure to produce the desired product. This guide provides a comparative analysis of common catalytic systems for three of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with a focus on their application to bromotriazole substrates. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] The reaction's tolerance for a wide range of functional groups makes it a favored strategy in complex molecule synthesis.

Catalyst Performance Comparison

The efficiency of the Suzuki-Miyaura coupling on bromotriazoles is highly dependent on the palladium catalyst and the accompanying ligand. While a direct head-to-head comparison on a single bromotriazole substrate is not extensively documented, we can extrapolate performance from studies on closely related N-heterocycles like bromoindazoles and bromopyrazoles.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations & Insights
Pd(PPh₃)₄PPh₃K₂CO₃ / Cs₂CO₃DME/H₂O or Toluene/H₂O80-11060-85A classic, reliable choice for many substrates. May require higher temperatures and longer reaction times. Can be sensitive to sterically hindered substrates.
Pd(dppf)Cl₂dppfK₂CO₃ / K₃PO₄Dioxane/H₂O or DME80-10070-95Often provides higher yields and better performance with heteroaryl bromides compared to Pd(PPh₃)₄. The dppf ligand offers good stability to the palladium center.[2]
Pd₂(dba)₃XPhos / SPhosK₃PO₄ / Cs₂CO₃Toluene or Dioxane80-11085-98Buchwald's biaryl phosphine ligands are excellent for challenging couplings, including those with sterically demanding partners and heteroaryl chlorides.[3]
Pd(OAc)₂CataCXium AK₃PO₄2-MeTHF90~95 (on bromoanilines)Palladacycle catalysts can offer unique reactivity and high turnover numbers.[4]

Causality Behind Experimental Choices:

  • The Palladium Precursor: Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ can directly enter the catalytic cycle. Pd(II) precursors such as Pd(OAc)₂ and Pd(dppf)Cl₂ require an initial reduction to the active Pd(0) species, which often occurs in situ.

  • The Ligand's Role: The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich ligands like XPhos and SPhos are highly effective because they promote the oxidative addition of the aryl bromide and accelerate the final reductive elimination step to release the product.[5]

  • The Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] The choice of base can significantly impact the reaction rate and yield.[6] Carbonates like K₂CO₃ and Cs₂CO₃ are common choices, with the more soluble Cs₂CO₃ often being beneficial for challenging couplings.[6] K₃PO₄ is another effective base, particularly with boronic esters.[6]

  • The Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is frequently used to dissolve both the organic substrates and the inorganic base.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Bromotriazole, Boronic Acid, Base B Add Pd Catalyst and Ligand A->B C Add Solvent (e.g., Dioxane/H₂O) B->C D Degas Mixture (Ar purge) C->D E Heat to 80-110 °C D->E F Monitor by TLC or LC-MS E->F G Cool to RT, Dilute with EtOAc, Wash F->G H Dry Organic Layer, Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromotriazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromotriazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required. Add this to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8][9][10]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[11][12] This reaction has become a cornerstone in medicinal chemistry due to its broad substrate scope.[11]

Catalyst Performance Comparison

The success of the Buchwald-Hartwig amination on bromotriazoles is highly dependent on the choice of a bulky, electron-rich phosphine ligand.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations & Insights
Pd₂(dba)₃BINAPNaOtBuToluene80-11065-85An early generation ligand system, effective for many secondary amines. May be less effective for primary amines.
Pd(OAc)₂XPhosNaOtBu / K₃PO₄Toluene or Dioxane80-11080-98XPhos is a highly versatile and effective ligand for a wide range of amines, including primary amines and challenging heteroaromatic amines.
Pd₂(dba)₃tBuDavePhosK₂CO₃ / KOtBuXylene100-13070-90Effective for coupling with aryl and bulky amines. May show lower reactivity with alkylamines bearing β-hydrogens.
[Pd(allyl)Cl]₂t-BuXPhosLiHMDS / t-BuOLiDioxane or THF65-10075-95The use of LiHMDS as a base can be advantageous for substrates with protic functional groups.[13]
Copper(I) Iodide1,10-PhenanthrolineCs₂CO₃Dioxane11060-85For certain aminations, copper catalysis can be a viable and more economical alternative to palladium, showing complementary reactivity.

Causality Behind Experimental Choices:

  • The Ligand's Critical Role: In the Buchwald-Hartwig reaction, the ligand's steric bulk is crucial.[5] Ligands like XPhos create a bulky environment around the palladium center, which facilitates the reductive elimination step—the C-N bond-forming step—and prevents undesired side reactions like β-hydride elimination.[5]

  • Strong Bases are Key: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11][14]

  • Aprotic Solvents: Anhydrous, aprotic solvents like toluene and dioxane are standard, as they do not interfere with the strong base and effectively solubilize the reactants and catalyst.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) Amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (+ R₂NH) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (- HBr, + Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Bromotriazole

This protocol is a general guideline and requires an inert atmosphere.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the bromotriazole (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a dual catalytic system of palladium and copper(I).[15][16][17] This reaction is invaluable for creating C(sp)-C(sp²) bonds.

Catalyst Performance Comparison

The classic Sonogashira conditions are generally effective for a wide range of substrates. Variations often involve the choice of palladium source, ligand, and base.

Pd CatalystCu Co-catalystLigandBaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations & Insights
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N / i-Pr₂NHTHF or DMFRT to 60The standard, most widely used system. Triethylamine often serves as both the base and the solvent.
Pd(PPh₃)₄CuIPPh₃Et₃NTolueneRT to 80Also a very common and reliable system. The Pd(0) source can sometimes lead to faster initiation.
Pd(OAc)₂CuIXPhosCs₂CO₃Dioxane60-100Buchwald ligands can be effective, particularly for more challenging substrates.
Pd(PPh₃)₂Cl₂NonePPh₃PyrrolidineH₂O100Copper-free conditions are desirable to avoid homocoupling of the alkyne and for applications where copper contamination is a concern.

Causality Behind Experimental Choices:

  • A Dual Catalytic System: The Sonogashira reaction typically operates via two interconnected catalytic cycles.[15] The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to activate the terminal alkyne by forming a copper acetylide intermediate.[15][18] This copper acetylide then undergoes transmetalation with the palladium complex.[15][18]

  • The Amine Base: A mild amine base, such as triethylamine or diisopropylamine, is sufficient to deprotonate the alkyne in the presence of the copper co-catalyst, facilitating the formation of the copper acetylide.[17]

  • Copper-Free Variants: Concerns about the homocoupling of the alkyne (Glaser coupling), catalyzed by copper, have led to the development of copper-free Sonogashira protocols. These reactions often require a stronger base to deprotonate the alkyne for direct transmetalation to the palladium center.

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition (+ Ar-Br) TM_complex L₂Pd(II)(Ar)(C≡CR) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Product Ar-C≡CR TM_complex->Product Reductive Elimination CuBr CuBr Cu_acetylide Cu-C≡CR CuBr->Cu_acetylide + H-C≡CR, Base - H-Base⁺Br⁻ Cu_acetylide->OA_complex Alkyne H-C≡CR

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling of a Bromotriazole

This protocol is a general guideline and should be performed under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask, add the bromotriazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[19][20]

Conclusion: A Data-Driven Approach to Catalyst Selection

The successful functionalization of bromotriazoles via cross-coupling reactions is a testament to the power of modern catalysis. As this guide has illustrated, there is no single "best" catalyst; rather, the optimal choice is dictated by the specific transformation, the nature of the coupling partners, and the desired outcome.

  • For Suzuki-Miyaura couplings, catalyst systems based on Pd(dppf)Cl₂ offer a robust and reliable starting point, while Buchwald ligands like XPhos provide superior performance for more challenging substrates.

  • In Buchwald-Hartwig aminations , the use of bulky, electron-rich phosphine ligands such as XPhos or tBuDavePhos is critical for achieving high yields, particularly with primary amines.

  • The classic Pd(PPh₃)₂Cl₂/CuI system remains the workhorse for most Sonogashira couplings, offering a reliable and cost-effective method for alkyne installation.

By understanding the mechanistic underpinnings of these catalytic cycles and leveraging the comparative data presented, researchers can make informed decisions, streamline their optimization efforts, and ultimately accelerate the discovery and development of novel triazole-containing molecules.

References

A Comparative Guide to the Synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate: A Validated Protocol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-4H-triazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is found in various therapeutic agents, making the efficient and reliable synthesis of this compound a critical aspect of drug discovery and development. This guide provides an in-depth technical comparison of synthesis protocols for Methyl 5-bromo-4H-triazole-3-carboxylate, offering validated experimental data and insights into the practical application of these methods.

Introduction to the Synthetic Challenge

The primary challenge in synthesizing Methyl 5-bromo-4H-triazole-3-carboxylate lies in the selective bromination of the triazole ring without compromising the ester functionality. The starting material, Methyl 5-amino-4H-triazole-3-carboxylate, possesses a nucleophilic amino group that can be readily converted to a diazonium salt, which is a versatile intermediate for introducing various substituents, including bromine, via the Sandmeyer reaction.[1] Alternative bromination strategies may also be employed, each with its own set of advantages and disadvantages in terms of yield, purity, and reaction conditions. This guide will focus on a primary protocol based on the well-established Sandmeyer reaction and compare it with an alternative approach using N-bromosuccinimide (NBS).

Primary Protocol: Sandmeyer Bromination of Methyl 5-amino-4H-triazole-3-carboxylate

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines to aryl halides.[1][2] This protocol adapts the classical Sandmeyer conditions to the synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate. The reaction proceeds in two main stages: the diazotization of the starting amine followed by the copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.

Mechanistic Rationale

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically a hydrohalic acid like hydrobromic acid (HBr). The nitrous acid then reacts with the primary amino group of Methyl 5-amino-4H-triazole-3-carboxylate to form a diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). In the presence of a copper(I) catalyst, a single-electron transfer (SET) mechanism is proposed to occur, leading to the formation of an aryl radical and the release of N₂ gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the copper(I) catalyst and yielding the desired brominated triazole.[2]

Validated Experimental Workflow

Starting Material: Methyl 5-amino-4H-triazole-3-carboxylate

Reagents:

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve Methyl 5-amino-4H-triazole-3-carboxylate (1.0 eq) in 48% hydrobromic acid (3.0 eq) at 0-5 °C in an ice-water bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

    • Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Cool the CuBr solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 5-bromo-4H-triazole-3-carboxylate.

Diagram of the Sandmeyer Synthesis Workflow:

SynthesisWorkflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction (40-45 °C) cluster_workup Work-up & Purification start Methyl 5-amino-4H-triazole-3-carboxylate reagents1 NaNO₂, HBr intermediate Diazonium Salt Intermediate reagents1->intermediate Formation of diazonium salt reagents2 CuBr product Methyl 5-bromo-4H-triazole-3-carboxylate reagents2->product Bromination extraction Extraction with CH₂Cl₂ product->extraction washing Washing (NaHCO₃, H₂O, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying purification Column Chromatography drying->purification final_product Pure Product purification->final_product

Caption: Workflow for the Sandmeyer synthesis of Methyl 5-bromo-4H-triazole-3-carboxylate.

Alternative Protocol: Direct Bromination with N-Bromosuccinimide (NBS)

An alternative approach to the Sandmeyer reaction is the direct bromination of the triazole ring using an electrophilic brominating agent such as N-bromosuccinimide (NBS).[3][4][5] This method avoids the generation of potentially unstable diazonium salts.

Mechanistic Rationale

N-Bromosuccinimide serves as a source of electrophilic bromine.[3] The reaction can proceed through different mechanisms depending on the reaction conditions. In the presence of a radical initiator, a free-radical pathway can lead to bromination. Alternatively, under acidic conditions or in a polar solvent, an ionic mechanism is more likely, where the electron-rich triazole ring attacks the electrophilic bromine of NBS. The regioselectivity of the bromination will depend on the electronic properties of the triazole ring and the substituents present.

Proposed Experimental Workflow

Starting Material: Methyl 4H-triazole-3-carboxylate (assuming the amino group is first removed or the synthesis starts from a different precursor)

Reagents:

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst (optional)

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Methyl 4H-triazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-bromosuccinimide (1.0-1.2 eq).

    • If a radical mechanism is desired, add a catalytic amount of a radical initiator.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS.

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Performance Comparison: Sandmeyer vs. NBS Bromination

ParameterSandmeyer ProtocolNBS Bromination Protocol
Starting Material Methyl 5-amino-4H-triazole-3-carboxylateMethyl 4H-triazole-3-carboxylate
Reagents NaNO₂, HBr, CuBrN-Bromosuccinimide (NBS)
Reaction Conditions Low temperature for diazotization (0-5 °C), followed by heating (40-45 °C)Generally milder, room temperature to reflux
Yield Moderate to good (typically 50-80%)Variable, can be high for activated systems
Purity of Crude Product Often requires purification to remove copper salts and byproductsGenerally cleaner, with succinimide as the main byproduct
Safety Considerations Diazonium salts can be explosive if isolated; in-situ use is crucial.NBS is a lachrymator and should be handled in a fume hood.
Scalability Well-established for large-scale synthesis.Can be suitable for scale-up, but heat management might be a concern for radical reactions.

Diagram of the Validation Logic:

ValidationLogic cluster_goal Goal: Synthesize Methyl 5-bromo-4H-triazole-3-carboxylate cluster_protocols Synthetic Protocols cluster_validation Validation Parameters target_molecule Methyl 5-bromo-4H-triazole-3-carboxylate sandmeyer Protocol 1: Sandmeyer Reaction target_molecule->sandmeyer nbs Protocol 2: NBS Bromination target_molecule->nbs yield Yield sandmeyer->yield purity Purity sandmeyer->purity scalability Scalability sandmeyer->scalability safety Safety sandmeyer->safety cost Cost-Effectiveness sandmeyer->cost nbs->yield nbs->purity nbs->scalability nbs->safety nbs->cost comparison Comparative Analysis yield->comparison purity->comparison scalability->comparison safety->comparison cost->comparison conclusion Optimal Protocol Selection comparison->conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-4H-triazole-3-carboxylate

A Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of methyl 5-bromo-4H-[1][2]triazole-3-carboxylate (CAS No. 704911-47-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards.

Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with methyl 5-bromo-4H-[1][2]triazole-3-carboxylate is paramount. This compound is a halogenated heterocyclic organic molecule, and its handling requires adherence to strict safety measures.

Hazard Identification:

A crucial first step is to consult the Safety Data Sheet (SDS). For methyl 5-bromo-4H-[1][2]triazole-3-carboxylate, the following hazard information has been identified:

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedExclamation MarkWarning
H315Causes skin irritationExclamation MarkWarning
H319Causes serious eye irritationExclamation MarkWarning
H335May cause respiratory irritationExclamation MarkWarning

Personal Protective Equipment (PPE):

Given the identified hazards, the following PPE is mandatory when handling this compound, including during disposal preparation:

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[3]

  • Skin and Body Protection: A lab coat and, if handling larger quantities, an apron or coveralls.[3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Methyl 5-bromo-4H-[1][2]triazole-3-carboxylate is a halogenated organic compound due to the presence of bromine.[2] Therefore, it must be collected in a designated waste stream, separate from non-halogenated organic waste.[2][4]

Why this is important: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[4][5] Halogenated wastes often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[2]

Step-by-Step Disposal Protocol for Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate

This protocol is designed for the disposal of small quantities of methyl 5-bromo-4H-[1][2]triazole-3-carboxylate typically generated in a research laboratory setting.

Materials Needed:

  • Designated hazardous waste container for halogenated organic solids.

  • Appropriate PPE (as listed above).

  • Chemical fume hood.

  • Waste labels.

  • Spill kit for chemical spills.

Procedure:

  • Work in a Ventilated Area: All steps of the waste collection and containerization process should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.

  • Container Selection:

    • Use a container that is chemically compatible with methyl 5-bromo-4H-[1][2]triazole-3-carboxylate. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[6][7]

  • Waste Collection:

    • Carefully transfer the solid methyl 5-bromo-4H-[1][2]triazole-3-carboxylate waste into the designated halogenated organic waste container.

    • If the compound is in a solution, it should be collected in a designated container for halogenated organic liquids. Do not mix with aqueous waste or non-halogenated organic solvents.[2][4]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[5] The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "Methyl 5-bromo-4H-[1][2]triazole-3-carboxylate". Avoid using abbreviations or chemical formulas.[9]

      • The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").[8]

      • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[10]

    • Ensure that the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]

    • Secondary containment should be used to prevent spills.[6]

  • Disposal Request:

    • Once the waste container is full, or before the designated accumulation time limit is reached (this can vary by jurisdiction), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

The decision-making process for the disposal of methyl 5-bromo-4H-[1][2]triazole-3-carboxylate can be visualized as follows:

GAIdentify Waste:Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylateBConsult Safety Data Sheet (SDS) for Hazard InformationA->BCDon Appropriate PersonalProtective Equipment (PPE)B->CDIs the waste a solid or liquid?C->DECollect in a designated'Halogenated Organic Solids'waste containerD->ESolidFCollect in a designated'Halogenated Organic Liquids'waste containerD->FLiquidGLabel the container with'Hazardous Waste' and full chemical nameE->GF->GHStore in a designatedSatellite Accumulation Area (SAA)G->HIArrange for disposal throughEnvironmental Health & Safety (EHS)H->I

Caption: Disposal workflow for methyl 5-bromo-4H-[1][2]triazole-3-carboxylate.

Decontamination of Laboratory Equipment

Any laboratory equipment, such as glassware, spatulas, and weighing boats, that comes into contact with methyl 5-bromo-4H-[1][2]triazole-3-carboxylate must be properly decontaminated before reuse or disposal.

Decontamination Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent in which the compound is soluble. This rinsate must be collected and disposed of as halogenated organic liquid waste.[11]

  • Cleaning: Wash the equipment with a laboratory detergent and warm water.[11][12]

  • Final Rinse: Rinse the equipment thoroughly with deionized water.[12]

  • Drying: Allow the equipment to air dry completely or dry it in an oven, if appropriate for the material.

Regulatory Compliance

The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[6] It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste management. This includes regulations outlined in the Resource Conservation and Recovery Act (RCRA).[6] Academic laboratories may be subject to specific regulations, such as Subpart K of the RCRA.[13] Always consult with your institution's EHS department to ensure full compliance.

By adhering to these procedures, you contribute to a safe and sustainable research environment. The responsible management of chemical waste is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 5-bromo-4H-triazole-3-carboxylate

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate

For the innovative researcher in drug development, the synthesis of novel compounds is both an art and a science. The careful manipulation of molecules to forge new therapeutic agents requires not only precision in execution but also an unwavering commitment to safety. This guide provides essential, in-depth technical and safety protocols for handling Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate, a key building block in the development of new pharmaceuticals. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and security.

Hazard Profile: Understanding Your Reagent

Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate is a heterocyclic compound that, while invaluable in synthesis, presents a distinct set of hazards that must be managed with diligence. According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1][3]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The exclamation mark pictogram is a clear visual warning of these acute toxicity and irritation hazards.[1] The brominated nature of the molecule also warrants caution, as halogenated organic compounds can have complex toxicological profiles and may require special disposal considerations.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the recommended PPE for various laboratory operations involving Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate. The rationale behind each recommendation is to provide a multi-layered defense against the specific hazards of the compound.

OperationMinimum PPE RequirementEnhanced Precautions (Recommended)
Receiving & Unpacking Safety glasses, Lab coat, Nitrile glovesChemical splash goggles, Face shield
Weighing & Aliquoting Chemical splash goggles, Lab coat, Nitrile glovesFume hood or ventilated balance enclosure, double-gloving
Solution Preparation Chemical splash goggles, Lab coat, Nitrile glovesFume hood, Face shield
Reaction Setup & Monitoring Chemical splash goggles, Lab coat, Nitrile glovesFume hood, Chemical-resistant apron
Work-up & Purification Chemical splash goggles, Lab coat, Nitrile glovesFume hood, Face shield, Chemical-resistant apron
Waste Disposal Chemical splash goggles, Lab coat, Nitrile glovesChemical-resistant apron

Step-by-Step Safe Handling Protocol

Adherence to a standardized, step-by-step protocol is critical to minimizing exposure and ensuring a safe laboratory environment. The following workflow is designed to guide the researcher through the entire process of using Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate.

cluster_prepPreparation Phasecluster_handlingHandling & Synthesiscluster_cleanupCleanup & Disposalprep_areaDesignate & Prepare Work Areagather_ppeAssemble All Necessary PPEprep_area->gather_ppelocate_sdsReview Safety Data Sheetgather_ppe->locate_sdsweighWeigh Compound in Ventilated Enclosurelocate_sds->weighdissolvePrepare Solution in Fume Hoodweigh->dissolvereactConduct Reaction in Fume Hooddissolve->reactworkupPerform Work-up & Purificationreact->workupdecontaminateDecontaminate Glassware & Surfacesworkup->decontaminatesegregate_wasteSegregate Waste Streamsdecontaminate->segregate_wastedisposeDispose of Waste According to Guidelinessegregate_waste->dispose

Caption: Workflow for the safe handling of Methyl 5-bromo-4H-[1][2][3]triazole-3-carboxylate.

Preparation Phase
  • Designate a Work Area: All work with this compound should be performed in a well-ventilated chemical fume hood.[4] Before starting, ensure the work area is clean and uncluttered.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Review the SDS: Always have a copy of the Safety Data Sheet readily available. Familiarize yourself with the specific hazards, first-aid measures, and emergency procedures.

Handling and Synthesis
  • Weighing the Compound: Due to the risk of respiratory irritation from airborne powder, weigh the solid compound in a ventilated balance enclosure or a fume hood. Use a disposable weighing boat to minimize contamination.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Perform this step in a fume hood to control any potential vapors.

  • Running the Reaction: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed to prevent the release of any volatile materials.

  • Work-up and Purification: All subsequent steps, including extraction, washing, and chromatography, should be carried out in the fume hood.

Cleanup and Disposal
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent, such as ethanol or acetone, followed by soap and water is recommended.

  • Waste Segregation: It is crucial to segregate waste streams to ensure proper disposal.

    • Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be collected in a clearly labeled, sealed plastic bag and disposed of as solid chemical waste.

    • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled waste container for halogenated organic waste.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.

Emergency Procedures: Being Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these safety protocols into your laboratory workflow, you can confidently and responsibly advance your research in a secure environment.

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